molecular formula C5H5Cl2N3 B1270343 5-Amino-4,6-dichloro-2-methylpyrimidine CAS No. 39906-04-2

5-Amino-4,6-dichloro-2-methylpyrimidine

Katalognummer: B1270343
CAS-Nummer: 39906-04-2
Molekulargewicht: 178.02 g/mol
InChI-Schlüssel: FKRXXAMAHOGYNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-4,6-dichloro-2-methylpyrimidine is a useful research compound. Its molecular formula is C5H5Cl2N3 and its molecular weight is 178.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4,6-dichloro-2-methylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3/c1-2-9-4(6)3(8)5(7)10-2/h8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRXXAMAHOGYNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353084
Record name 5-Amino-4,6-dichloro-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39906-04-2
Record name 4,6-Dichloro-2-methyl-5-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39906-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-4,6-dichloro-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Pyrimidinamine, 4,6-dichloro-2-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.914
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Amino-4,6-dichloro-2-methylpyrimidine CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Amino-4,6-dichloro-2-methylpyrimidine

CAS Number: 39906-04-2

Introduction

This compound is a substituted pyrimidine that serves as a critical intermediate in the synthesis of a variety of pharmaceutical compounds.[1][2] Its reactive chloro groups and strategically positioned amino group make it a versatile building block for developing complex molecular architectures.[3] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, analytical methodologies, and its applications in drug discovery, particularly as a scaffold for kinase inhibitors. This document is intended for researchers, chemists, and professionals in the field of drug development.

Physicochemical and Quality Specifications

The properties of this compound are summarized below. Data has been aggregated from various chemical suppliers and technical data sheets.

Table 2.1: Physicochemical Properties
PropertyValueReferences
CAS Number 39906-04-2[3][4][5][6]
Molecular Formula C₅H₅Cl₂N₃[3][7][8]
Molecular Weight 178.02 - 193.02 g/mol [3][7][8]
Appearance Off-white to pale yellow or green crystalline powder[3][4][6]
Melting Point 70-75 °C[4][5][6][7][8]
Boiling Point 257.7 ± 35.0 °C at 760 mmHg[5][7][8]
Density 1.45 - 1.5 g/cm³[3][5][8]
Solubility Soluble in DMF, DMSO, and Methanol; Slightly soluble in ethanol; Insoluble in water.[3][7]
Table 2.2: Quality Specifications
ParameterSpecificationReference
Purity (HPLC) ≥99.0%[3]
Purity (GC) >98.0%[4]
Chloride Content 35.5 - 37.5%[3]
Moisture (Karl Fischer) ≤0.5%[3]
Heavy Metals ≤10 ppm[3]
Residual Solvents Meets ICH Q3C guidelines[3]

Synthesis and Manufacturing

Multiple synthetic routes for this compound have been reported. A common and well-documented laboratory-scale method proceeds via the chlorination of a dihydroxy pyrimidine intermediate.

Experimental Protocol: Synthesis from 5-Amino-2-methylpyrimidine-4,6-diol

This two-step protocol involves the initial preparation of the diol intermediate, followed by chlorination.

Step 1: Preparation of 5-amino-2-methylpyrimidine-4,6-diol

  • To a reaction vessel, add N-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetamide (1.8 g).[1]

  • Add 9 mL of methanol (MeOH) followed by 7.2 mL of 6M hydrochloric acid (HCl).[1]

  • Purge the system with argon and stir the reaction mixture at 50°C for 15 hours.[1]

  • Cool the resulting suspension to 20°C and continue stirring for an additional 30 minutes.[1]

  • Filter the suspension and wash the collected solid with cold methanol (2 x 2 mL).[1]

  • The resulting product is 5-amino-2-methylpyrimidine-4,6-diol (1.21 g) as a grayish-white solid.[1]

    • ¹H-NMR (400MHz, DMSO-d6, ppm): δ 2.38 (s, 3H).[1]

Step 2: Preparation of this compound

  • Introduce 5-amino-2-methylpyrimidine-4,6-diol (500 mg) from the previous step and phosphorus oxychloride (POCl₃, 2.5 mL) into a sealed tube.[1]

  • Purge the system with argon and stir the mixture at 110°C for 20 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto ice (5 mL).[1]

  • Add dichloromethane (CH₂Cl₂, 5 mL) and adjust the pH to 8 using 8M sodium hydroxide (NaOH).[1]

  • Separate the organic and aqueous layers. Extract the aqueous layer with an additional 1.5 mL of CH₂Cl₂.[1]

  • Combine the organic layers, wash with water (2 x 2.5 mL), and evaporate the solvent under reduced pressure.[1]

  • The final product, this compound, is obtained as a brown solid (129 mg, 26% yield).[1]

    • ¹H-NMR (400MHz, DMSO-d6, ppm): δ 6.00-5.62 (broad singlet, 2H), 2.40 (s, 3H).[1]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Chlorination cluster_purification Work-up & Purification A N-(4,6-dihydroxy-2-methyl- pyrimidin-5-yl)acetamide B 5-Amino-2-methylpyrimidine-4,6-diol A->B MeOH, 6M HCl 50°C, 15h C 5-Amino-4,6-dichloro- 2-methylpyrimidine B->C POCl₃ 110°C, 20h D Quench with Ice C->D E Extraction with CH₂Cl₂ (pH 8) D->E F Evaporation E->F G Final Product F->G

Caption: Synthetic pathway for this compound.

Applications in Drug Development

This compound is a key building block for the development of kinase inhibitors, which are crucial in modern pharmacology for treating diseases like cancer.[3] Its structure allows for derivatization to target the ATP-binding sites of various kinases. Key kinase families targeted by compounds derived from this scaffold include cGMP-dependent protein kinase (PKG), Anaplastic Lymphoma Kinase (ALK), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 9 (CDK9).[2][3][9][10]

cGMP-Dependent Protein Kinase (PKG) Signaling

The nitric oxide (NO)/cGMP/PKG signaling pathway is fundamental in regulating cardiovascular and smooth muscle function.[4] Inhibitors of this pathway are investigated for various therapeutic applications. The pathway is initiated when signaling molecules like NO activate soluble guanylate cyclase (sGC), leading to the production of cGMP, which in turn activates PKG.[1][7]

PKG_Signaling NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive binds & activates sGC_active sGC - Active sGC_inactive->sGC_active GTP GTP cGMP cGMP GTP->cGMP catalyzed by sGC_active PKG_inactive Protein Kinase G (PKG) - Inactive cGMP->PKG_inactive binds & activates PKG_active PKG - Active PKG_inactive->PKG_active Substrates Downstream Substrates PKG_active->Substrates phosphorylates Response Cellular Response (e.g., Smooth Muscle Relaxation) Substrates->Response

Caption: The cGMP-dependent protein kinase (PKG) signaling pathway.

ALK/EGFR Signaling in Non-Small Cell Lung Cancer (NSCLC)

Receptor tyrosine kinases like ALK and EGFR are critical drivers in certain cancers, particularly NSCLC.[10][11] Ligand binding to EGFR or the presence of an ALK fusion protein leads to kinase activation, triggering downstream signaling cascades such as RAS-MAPK and PI3K-AKT that promote cell proliferation and survival.[12] Dual inhibitors targeting both kinases are of significant interest for overcoming drug resistance.[10]

ALK_EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates ALK ALK Fusion Protein ALK->RAS ALK->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) mTOR->TF ERK->TF Response Gene Expression (Proliferation, Survival) TF->Response

Caption: Simplified ALK and EGFR downstream signaling pathways in NSCLC.

CDK9 and Transcriptional Regulation

CDK9 is a transcriptional kinase that, in complex with Cyclin T, forms the Positive Transcription Elongation Factor b (P-TEFb).[13] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, releasing it from promoter-proximal pausing and enabling productive transcript elongation.[13] Dysregulation of CDK9 is common in cancers that rely on the high expression of short-lived oncoproteins like MYC and MCL-1.[9]

CDK9_Pathway PTEFb_inactive Inactive P-TEFb (in 7SK snRNP complex) PTEFb_active Active P-TEFb (CDK9/Cyclin T) PTEFb_inactive->PTEFb_active Signal-induced release RNAPII_paused Paused RNA Pol II at Promoter PTEFb_active->RNAPII_paused phosphorylates C-terminal domain RNAPII_elongating Elongating RNA Pol II RNAPII_paused->RNAPII_elongating release from pause Transcription Productive Transcription (e.g., MYC, MCL-1 mRNA) RNAPII_elongating->Transcription

Caption: Role of CDK9 in regulating transcriptional elongation.

Analytical Methodologies

Accurate quantification and characterization of this compound are essential for quality control. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly sensitive and selective method for this purpose.

Representative Protocol: HPLC-MS/MS Analysis

This protocol is based on established methods for similar dichloropyrimidine derivatives and can be adapted for the target compound.[14][15]

  • Instrumentation:

    • HPLC or UHPLC system equipped with a binary pump, autosampler, and column oven.[14]

    • Tandem mass spectrometer with an electrospray ionization (ESI) source.[14]

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

    • Create a series of calibration standards by serially diluting the stock solution to the desired concentration range.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[14]

    • Mobile Phase A: 0.1% Formic Acid in Water.[14][15]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[14][15]

    • Flow Rate: 0.5 mL/min.[14]

    • Column Temperature: 40 °C.[14]

    • Injection Volume: 5 µL.[14]

    • Gradient: A suitable gradient can be optimized, for example, starting at 5% B, ramping to 95% B, and re-equilibrating.[15]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[15]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific parent and product ion transitions.

    • Ion Spray Voltage: ~5500 V.[14]

    • Source Temperature: ~550 °C.[14]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.[16]

  • Hazard Statements:

    • H315: Causes skin irritation.[13]

    • H319: Causes serious eye irritation.[13]

    • H335: May cause respiratory irritation.[13]

  • Precautionary Statements:

    • P261: Avoid breathing dust.[13]

    • P280: Wear protective gloves, eye protection, and face protection.[13]

    • P302 + P352: IF ON SKIN: Wash with plenty of water.[4]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its versatile structure provides a robust scaffold for the synthesis of targeted therapies, particularly kinase inhibitors. The detailed technical information provided in this guide regarding its synthesis, analysis, and applications serves as a valuable resource for scientists and researchers working to advance new therapeutic agents.

References

5-Amino-4,6-dichloro-2-methylpyrimidine physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 5-Amino-4,6-dichloro-2-methylpyrimidine

Introduction

This compound is a halogenated heterocyclic compound widely utilized as a key building block and pharmaceutical intermediate.[1] Its structural features, particularly the reactive chlorine atoms and the amino group on the pyrimidine core, make it a versatile precursor in the synthesis of more complex molecules, including antiviral agents and kinase inhibitors.[1] This document provides a comprehensive overview of its physical properties, experimental protocols for their determination, and relevant chemical context for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
Molecular Formula C₅H₅Cl₂N₃[1][2][3]
Molecular Weight 193.02 g/mol (Note: Some sources state 178.02 g/mol , which is incorrect for the specified structure)[1]
CAS Number 39906-04-2[1][4][5]
Appearance Off-white to pale yellow or tan crystalline powder/chunks.[1][5][1][4][5][6]
Melting Point 178-182°C[1]
70-73°C (lit.)[2][4][5][7][8][9]
71.0-75.0°C[6]
Boiling Point 257.7 ± 35.0°C at 760 mmHg (Predicted)[2][7][8]
Density 1.45 g/cm³ (Estimated)[1]
1.5 ± 0.1 g/cm³ (Predicted)[2][5][7][8]
Solubility Soluble in DMF, DMSO, and Methanol; slightly soluble in ethanol; insoluble in water.[1][7]
pKa -2.55 ± 0.39 (Predicted)[7]
Flash Point 109.6 ± 25.9°C[2][5][8]
Purity (by HPLC) ≥99.0%[1]

Note on Melting Point Discrepancy: The significant variation in reported melting points (70-75°C vs. 178-182°C) suggests the possibility of different polymorphic forms or the presence of impurities in samples from different suppliers. Researchers should verify the melting point of their specific batch.

Experimental Protocols

The characterization of this compound relies on standard analytical techniques. Below are detailed methodologies for key experiments.

Synthesis and Purification Workflow

The quality of physical property data is contingent on the purity of the compound. A general workflow for the synthesis and purification is essential before characterization.

G start Starting Materials (e.g., 4,6-dichloro-2-methyl -5-nitropyrimidine) reaction Reduction Reaction (e.g., H₂, Pd/C catalyst) start->reaction product Crude Product reaction->product purify Purification (Recrystallization or Column Chromatography) product->purify final Pure 5-Amino-4,6-dichloro -2-methylpyrimidine purify->final

Caption: General workflow for the synthesis and purification of the target compound.

Protocol for Synthesis via Reduction: A general method for preparing the title compound involves the reduction of its nitro precursor.[4]

  • Add a 10% Palladium on carbon (Pd/C) catalyst to a solution of 4,6-dichloro-2-methyl-5-nitropyrimidine dissolved in a suitable solvent like ethyl acetate within a Parr hydrogenation reactor.

  • Replace the air in the reactor with an inert gas (e.g., nitrogen) three times.

  • Conduct the hydrogenation reaction at room temperature under atmospheric pressure of hydrogen gas.

  • Upon reaction completion (monitored by TLC or HPLC), remove the Pd/C catalyst by filtration through diatomaceous earth (Celite).

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Characterization Workflow

Once purified, the compound's identity and properties are confirmed through a series of analytical tests.

G cluster_spectro Spectroscopic Analysis start Purified Compound mp Melting Point Determination start->mp hplc Purity Analysis (HPLC) start->hplc nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (MS) ir Infrared Spectroscopy (IR) confirm Structural Confirmation & Data Compilation mp->confirm hplc->confirm nmr->confirm ms->confirm ir->confirm

Caption: Standard workflow for the analytical characterization of the compound.

Spectroscopic and Physical Analysis Protocols

A. Melting Point Determination

  • Purpose: To determine the temperature range over which the solid compound transitions to a liquid, serving as an indicator of purity.

  • Methodology: A small amount of the dry, crystalline powder is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is raised slowly (e.g., 1-2°C per minute) near the expected melting point, and the range from the first appearance of liquid to the complete melting of the solid is recorded.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To elucidate the carbon-hydrogen framework of the molecule.

  • Methodology: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).[10] ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz).[10][11]

  • Data Interpretation:

    • ¹H NMR: One reported spectrum shows a broad singlet for the two amine protons (NH₂) between δ 5.62-6.00 ppm and a singlet for the three methyl protons (CH₃) at δ 2.40 ppm in DMSO-d₆.[10]

    • ¹³C NMR: Spectral data is available from vendors and can be used to confirm the carbon skeleton.[12]

C. Mass Spectrometry (MS)

  • Purpose: To determine the molecular weight and elemental composition.

  • Methodology: The sample is introduced into a mass spectrometer (e.g., using ESI - Electrospray Ionization). The instrument measures the mass-to-charge ratio (m/z) of the resulting ions. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula.[11]

D. Infrared (IR) Spectroscopy

  • Purpose: To identify the functional groups present in the molecule.

  • Methodology: A small amount of the sample is analyzed, often using KBr pellets or as a thin film, in an FT-IR spectrometer.[11] The resulting spectrum shows absorption bands corresponding to specific bond vibrations (e.g., N-H stretches, C=N stretches, C-Cl stretches).

Applications and Chemical Relationships

This compound serves as a critical intermediate in the pharmaceutical industry. Its structure allows for targeted modifications to produce various active pharmaceutical ingredients (APIs).

G core 5-Amino-4,6-dichloro -2-methylpyrimidine (Core Building Block) app1 Synthesis of Antiviral Agents core->app1 Intermediate app2 Synthesis of Kinase Inhibitors core->app2 Intermediate app3 Preparation of Moxonidine (Antihypertensive) core->app3 Precursor app4 Development of cGMP-dependent Protein Kinase Inhibitors core->app4 Intermediate

Caption: Logical relationship of the compound as an intermediate for various APIs.

The compound is a key precursor in the synthesis of Moxonidine, a widely used antihypertensive drug.[4][5] It is also employed in the development of cGMP-dependent protein kinase inhibitors and other antiviral compounds, highlighting its significance in medicinal chemistry.[1]

References

An In-depth Technical Guide to 5-Amino-4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Amino-4,6-dichloro-2-methylpyrimidine, a key heterocyclic intermediate in the pharmaceutical industry. This document details its chemical structure, physicochemical properties, synthesis methodologies, and significant applications in drug discovery and development, with a focus on its role in the synthesis of antihypertensive agents and kinase inhibitors.

Chemical Structure and Physicochemical Properties

This compound is a substituted pyrimidine with the chemical formula C5H5Cl2N3. Its structure features a pyrimidine ring substituted with an amino group at position 5, two chlorine atoms at positions 4 and 6, and a methyl group at position 2.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 39906-04-2[1]
Molecular Formula C5H5Cl2N3[1][2][3]
Molecular Weight 178.02 g/mol [2][3]
Appearance Off-white to pale yellow or tan crystalline powder.[1][3][4][5]
Melting Point 70-73 °C or 178-182 °C (Note: Discrepancy in reported values exists).[1][2][3][5][6]
Boiling Point 257.7 ± 35.0 °C at 760 mmHg (Predicted).[2][3][6]
Density ~1.5 g/cm³ (Predicted).[2][3][6]
Solubility Soluble in DMF, DMSO; slightly soluble in ethanol; insoluble in water.[1]
Purity (by HPLC) ≥99.0%[1]

Table 2: Spectral Data for this compound

Spectrum TypeDataReferences
¹H-NMR (DMSO-d6, 400MHz, ppm): 6.00-5.62 (bs, 2H, -NH2), 2.40 (s, 3H, -CH3).[7]
¹³C-NMR Spectral data is available and can be found in chemical databases.[8]
InChI InChI=1S/C5H5Cl2N3/c1-2-9-4(6)3(8)5(7)10-2/h8H2,1H3[8]
SMILES C1(C)=NC(Cl)=C(N)C(Cl)=N1[8]

Synthesis of this compound

Several synthetic routes for this compound have been reported. The choice of method often depends on the available starting materials, desired scale, and purity requirements. Below are summaries of key experimental protocols.

Method 1: Chlorination of 5-Amino-2-methylpyrimidine-4,6-diol

This method involves the direct chlorination of a dihydroxy pyrimidine precursor using a chlorinating agent such as phosphorus oxychloride (POCl3).

Experimental Protocol:

  • Preparation of 5-amino-2-methylpyrimidine-4,6-diol: N-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetamide (1.8g) is added to methanol (9mL) containing 6M HCl (7.2mL). The reaction mixture is stirred at 50°C under an argon atmosphere for 15 hours. The resulting suspension is cooled to 20°C and stirred for an additional 30 minutes. The solid is collected by filtration and washed with cold methanol (2x2mL) to yield 5-amino-2-methylpyrimidine-4,6-diol (1.21g) as a grayish-white solid.[7]

  • Chlorination: 5-Amino-2-methylpyrimidine-4,6-diol (500mg) and phosphorus oxychloride (POCl3, 2.5mL) are placed in a sealed tube. The system is purged with argon and stirred at 110°C for 20 hours.[7]

  • Work-up and Purification: The reaction mixture is cooled to room temperature and carefully poured onto ice (5mL). Dichloromethane (CH2Cl2, 5mL) is added, and the pH is adjusted to 8 with 8M NaOH. The layers are separated, and the aqueous layer is extracted with CH2Cl2 (1.5mL). The combined organic layers are washed with water (2x2.5mL) and evaporated under reduced pressure to afford this compound (129mg, 26% yield) as a brown solid.[7]

Method 2: Reduction of 4,6-Dichloro-2-methyl-5-nitropyrimidine

This approach involves the reduction of a nitro-substituted pyrimidine to the corresponding amine.

Experimental Protocol:

A common method for the reduction of aryl nitro groups is the use of iron powder in the presence of an acid like acetic acid or hydrochloric acid.[9] Alternatively, catalytic hydrogenation can be employed.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key chemical transformations.

G General Synthesis Workflow A Starting Materials (e.g., Diethyl Malonate, Acetamidine) B Cyclization (Formation of Pyrimidine Ring) A->B C 4,6-Dihydroxy-2-methylpyrimidine B->C D Nitration C->D E 4,6-Dihydroxy-2-methyl-5-nitropyrimidine D->E F Chlorination (e.g., POCl3) E->F G 4,6-Dichloro-2-methyl-5-nitropyrimidine F->G H Reduction (e.g., Fe/HCl or Catalytic Hydrogenation) G->H I This compound H->I

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a versatile building block in the synthesis of various biologically active molecules.

  • Antihypertensive Drugs: It is a crucial intermediate in the synthesis of Moxonidine and Moexipril , both of which are used to treat hypertension.[3][5][7] The demand for intermediates for these drugs has been steadily increasing.[3]

  • Kinase Inhibitors: This compound serves as a key scaffold for the development of kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in diseases such as cancer. Derivatives of this pyrimidine have been investigated as inhibitors of cGMP-dependent protein kinase (PKG) and as dual Src/Abl kinase inhibitors.[1][10]

  • Antiviral Agents: The dichloropyrimidine scaffold is also found in compounds with antiviral activity.[1]

Biological Activity and Signaling Pathways

The therapeutic effects of drugs derived from this compound are often linked to their ability to modulate specific signaling pathways.

cGMP-Dependent Protein Kinase (PKG) Signaling Pathway

The antihypertensive effects of drugs like Moxonidine are related to the nitric oxide (NO)/cGMP/PKG signaling pathway, which plays a central role in regulating vascular smooth muscle tone.[4][11]

  • Activation: NO stimulates soluble guanylate cyclase (sGC) to produce the second messenger cGMP.[12]

  • Kinase Activation: cGMP then activates PKG.[12]

  • Downstream Effects: Activated PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium.[4][11] This results in smooth muscle relaxation and vasodilation.

The following diagram illustrates the core components of the cGMP-PKG signaling pathway.

G cGMP-PKG Signaling Pathway cluster_0 cGMP-PKG Signaling Pathway NO NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates GTP GTP cGMP cGMP GTP->cGMP catalyzed by sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Downstream_Targets Downstream Targets (e.g., proteins regulating Ca2+ levels) PKG->Downstream_Targets phosphorylates Smooth_Muscle_Relaxation Smooth Muscle Relaxation Downstream_Targets->Smooth_Muscle_Relaxation leads to

Caption: The cGMP-dependent protein kinase (PKG) signaling pathway.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical industry. Its versatile structure allows for the synthesis of a range of therapeutic agents, most notably antihypertensive drugs and kinase inhibitors. A thorough understanding of its chemical properties, synthesis, and biological relevance is crucial for researchers and professionals in the field of drug discovery and development. The methodologies and data presented in this guide offer a solid foundation for the utilization of this important compound in medicinal chemistry.

References

5-Amino-4,6-dichloro-2-methylpyrimidine molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Amino-4,6-dichloro-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and its role in the context of relevant biological signaling pathways.

Physicochemical and Quantitative Data

This compound is a substituted pyrimidine that serves as a crucial building block in medicinal chemistry. Its quantitative data are summarized in the table below for ease of reference and comparison.

PropertyValueSource(s)
Molecular Weight 193.02 g/mol [1]
CAS Number 39906-04-2[1]
Molecular Formula C₅H₅Cl₂N₃[1]
Melting Point 178-182°C[1]
Density 1.45 g/cm³ (estimated)[1]
Appearance Off-white to pale yellow crystalline powder[1]
Purity (by HPLC) ≥99.0%[1]
Moisture (by KF) ≤0.5%[1]
Solubility Soluble in DMF, DMSO; slightly soluble in ethanol; insoluble in water.[1]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are provided below. These protocols are based on established chemical literature and are intended to be reproducible in a laboratory setting.

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound.

Method 1: From 2-Methyl-5-nitro-4,6-dihydroxypyrimidine

This method involves a three-step process starting with nitration, followed by cyclization, chlorination, and finally reduction.

  • Nitration of Diethyl Succinate: Diethyl succinate is nitrated using a mixture of concentrated nitric acid and concentrated sulfuric acid at a controlled temperature (20-60°C) to yield 2-nitro-diethyl succinate.[2]

  • Cyclization: The resulting 2-nitro-diethyl succinate is cyclized with hydrochloric acid to form 2-methyl-5-nitro-4,6-dihydroxypyrimidine.[2]

  • Chlorination: 2-Methyl-5-nitro-4,6-dihydroxypyrimidine is chlorinated using a chlorinating agent such as sulfuryl chloride at a temperature ranging from 30 to 80°C.[2]

  • Reduction: The nitro group of the chlorinated intermediate is reduced to an amine using Raney nickel hydrogenation to yield this compound.[2]

Method 2: From 5-Amino-2-methylpyrimidine-4,6-diol

This alternative route involves the direct chlorination of a commercially available or synthesized starting material.

  • Chlorination: 5-Amino-2-methylpyrimidine-4,6-diol (500 mg) and phosphorus oxychloride (POCl₃, 2.5 mL) are combined in a sealed tube. The system is purged with an inert gas like argon and stirred at 110°C for 20 hours.[2]

  • Work-up: The reaction mixture is cooled to room temperature and carefully poured onto ice (5 mL). Dichloromethane (CH₂Cl₂, 5 mL) is added, and the pH of the aqueous layer is adjusted to 8 with 8M sodium hydroxide (NaOH).[2]

  • Extraction and Purification: The layers are separated, and the aqueous layer is extracted with additional CH₂Cl₂ (1.5 mL). The combined organic layers are washed with water (2 x 2.5 mL) and evaporated under reduced pressure to yield this compound as a brown solid.[2]

Purification

The crude product obtained from synthesis can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a crystalline solid of high purity.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Purity analysis of this compound can be performed using reverse-phase HPLC.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, with 0.1% formic acid added to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm).

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

Karl Fischer (KF) Titration for Moisture Content

The water content of the final product is a critical quality parameter and can be accurately determined by Karl Fischer titration.

  • Instrumentation: A volumetric or coulometric Karl Fischer titrator.

  • Reagents: Karl Fischer reagent (e.g., Hydranal™-Composite 5) and a suitable solvent (e.g., methanol).

  • Procedure: A known weight of the sample is accurately dissolved in the KF solvent, and the solution is titrated with the Karl Fischer reagent. The endpoint is detected potentiometrically. The water content is calculated based on the volume of titrant consumed.

Role in Signaling Pathways and Drug Development

This compound is a key intermediate in the synthesis of kinase inhibitors, particularly those targeting cGMP-dependent protein kinases (PKG).[1] The PKG signaling pathway plays a crucial role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.[3][4]

The cGMP-PKG signaling pathway is initiated by the production of cyclic guanosine monophosphate (cGMP) by guanylate cyclase.[3] cGMP then binds to and activates PKG, which in turn phosphorylates downstream target proteins, leading to a cellular response.[3][5] Dysregulation of this pathway is implicated in various diseases, making PKG an attractive target for drug development. The pyrimidine scaffold of this compound serves as a core structure for the design and synthesis of potent and selective PKG inhibitors.

Visualizations

Synthesis and Analysis Workflow

G Workflow for Synthesis and Analysis of this compound cluster_synthesis Synthesis cluster_analysis Analysis start Starting Materials (e.g., 5-Amino-2-methylpyrimidine-4,6-diol) reaction Chlorination Reaction (e.g., with POCl₃) start->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification (Recrystallization) workup->purification product Final Product: This compound purification->product hplc Purity Analysis (HPLC) product->hplc kf Moisture Content (Karl Fischer) product->kf nmr_ms Structural Confirmation (NMR, MS) product->nmr_ms

Caption: A workflow diagram illustrating the key steps in the synthesis and analysis of this compound.

cGMP-Dependent Protein Kinase (PKG) Signaling Pathway

G Simplified cGMP-PKG Signaling Pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects no Nitric Oxide (NO) gc Guanylate Cyclase (GC) no->gc cgmp cGMP gc->cgmp catalyzes gtp GTP gtp->gc pkg Protein Kinase G (PKG) cgmp->pkg activates substrates Downstream Substrates pkg->substrates phosphorylates inhibitor Inhibitors (derived from 5-Amino-4,6-dichloro- 2-methylpyrimidine) inhibitor->pkg inhibit response Cellular Response (e.g., Smooth Muscle Relaxation) substrates->response

Caption: A diagram of the cGMP-dependent protein kinase (PKG) signaling pathway, a key target for inhibitors derived from this compound.

References

Navigating the Solubility Landscape of 5-Amino-4,6-dichloro-2-methylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Amino-4,6-dichloro-2-methylpyrimidine, a key intermediate in pharmaceutical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document compiles available solubility data and presents a detailed experimental protocol for its determination, empowering researchers to effectively utilize this compound in their work.

Physicochemical Properties

This compound presents as an off-white to pale yellow crystalline powder.[1] A summary of its key physicochemical properties is provided below.

PropertyValueReference
Molecular FormulaC₅H₅Cl₂N₃[1]
Molecular Weight193.02 g/mol [1]
Melting Point178-182 °C[1]
AppearanceOff-white to pale yellow crystalline powder[1]

Solubility Profile

Qualitative Solubility

Qualitative assessments indicate that this compound exhibits a range of solubilities in common laboratory solvents.

SolventSolubility DescriptionReference
Dimethylformamide (DMF)Soluble[1]
Dimethyl sulfoxide (DMSO)Soluble[1]
EthanolSlightly Soluble[1]
MethanolSoluble[2]
WaterInsoluble[1]
Analogous Quantitative Solubility Data

Quantitative data for the structurally similar compound, 5-Amino-4,6-dichloropyrimidine, provides a useful reference point for estimating the solubility of its 2-methyl derivative.

SolventConcentrationMethod/NotesReference
95% Ethanol50 mg/mLClear to slightly hazy, colorless to faintly yellow solution.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound, adapted from established protocols for pyrimidine derivatives and poorly soluble compounds. The shake-flask method, a widely accepted technique, is described here.[3][4]

Materials
  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF)

  • Sealed vials or equilibrium flasks

  • Constant temperature water bath with stirring capability

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid at the end of the equilibration period is crucial.

    • Place the vials in a constant temperature water bath and stir the suspension vigorously.

    • Allow the mixture to equilibrate for a sufficient period, typically 24-72 hours, to ensure saturation is reached.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, cease stirring and allow the undissolved solid to settle for several hours.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a suitable syringe filter to remove any remaining solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Analyze the standard solutions and the filtered sample solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

    • Construct a calibration curve from the standard solutions to quantify the concentration in the sample.

  • Calculation and Reporting:

    • The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.

    • Report the solubility in appropriate units, such as mg/mL or mol/L.

G cluster_prep Solution Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess compound to solvent B Equilibrate in constant temperature bath with stirring (24-72h) A->B C Cease stirring and allow solid to settle B->C D Withdraw and filter supernatant C->D F Analyze standards and sample via HPLC/UV-Vis D->F E Prepare standard solutions E->F G Construct calibration curve F->G H Determine sample concentration G->H I I H->I Report Solubility (mg/mL or mol/L)

Experimental workflow for determining the solubility of this compound.

This guide serves as a foundational resource for understanding and utilizing this compound. The provided experimental protocol offers a robust framework for generating precise and reliable solubility data, which is essential for advancing research and development efforts in the pharmaceutical industry.

References

Spectral Data of 5-Amino-4,6-dichloro-2-methylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the available and predicted spectral data for 5-Amino-4,6-dichloro-2-methylpyrimidine (CAS No: 39906-04-2). The document is intended for researchers, scientists, and professionals in drug development, offering a structured presentation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and workflow visualizations are included to facilitate the replication and interpretation of these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following sections detail the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.00-5.62Broad Singlet2H-NH₂
2.40Singlet3H-CH₃

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[1]

Interpretation: The ¹H NMR spectrum shows two distinct signals. A broad singlet observed between 5.62 and 6.00 ppm corresponds to the two protons of the amino group (-NH₂).[1] The broadening of this peak is characteristic of amine protons due to hydrogen bonding and quadrupole effects of the nitrogen atom. A sharp singlet at 2.40 ppm is assigned to the three protons of the methyl group (-CH₃).[1]

¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Predicted Chemical Shift (δ) ppmAssignment
~161C4 and C6
~160C2
~114C5
~15-CH₃

Note: These are predicted values based on the data for 4,6-Dichloro-5-methylpyrimidin-2-amine (¹³C NMR (DMSO-d₆): δ = 161.01 (C-4 and 6), 160.78 (C-2), 113.60 (C-5), 14.93 (C-1′)).

Interpretation: The pyrimidine ring carbons are expected to appear in the downfield region of the spectrum. The carbons C4 and C6, being attached to chlorine atoms, are predicted to have a chemical shift around 161 ppm. The C2 carbon, attached to the methyl group and two nitrogen atoms, is expected around 160 ppm. The C5 carbon, bonded to the amino group, is predicted to be the most upfield of the ring carbons, at approximately 114 ppm. The methyl carbon (-CH₃) is expected to show a signal in the upfield region, around 15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3470 - 3390Medium - StrongN-H stretching (asymmetric and symmetric)
~1600Medium - StrongN-H bending (scissoring)
~1560Medium - StrongC=N and C=C stretching (pyrimidine ring)
~800 - 700StrongC-Cl stretching

Note: These are predicted values based on the IR data for the related compound 2-amino-4,6-dichloropyrimidine.

Interpretation: The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule. The N-H stretching vibrations of the primary amine are anticipated to appear as two bands in the region of 3470-3390 cm⁻¹. The N-H bending vibration is expected around 1600 cm⁻¹. The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are predicted to be in the 1560 cm⁻¹ region. A strong absorption band in the 800-700 cm⁻¹ range would be indicative of the C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common method for generating these ions.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPredicted Identity
177/179/181[M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster)
142/144[M-Cl]⁺
115/117[M-Cl-HCN]⁺

Note: The molecular weight of this compound is 178.02 g/mol . The predicted m/z values are based on the expected fragmentation pattern and the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl).

Interpretation: The mass spectrum is expected to show a molecular ion peak cluster at m/z 177, 179, and 181, corresponding to the presence of two chlorine atoms. The relative intensities of these peaks would be approximately in a 9:6:1 ratio. Common fragmentation pathways would likely involve the loss of a chlorine atom, leading to a fragment ion cluster at m/z 142 and 144, and subsequent loss of hydrogen cyanide (HCN) to give a fragment at m/z 115 and 117.

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic techniques.

NMR Spectroscopy Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of sample B Dissolve in 0.6-0.7 mL of DMSO-d₆ A->B C Transfer to NMR tube B->C D Insert sample into spectrometer C->D E Lock, tune, and shim D->E F Acquire ¹H and ¹³C spectra E->F G Fourier Transform F->G H Phase and baseline correction G->H I Reference to solvent peak H->I

Caption: Workflow for NMR Spectroscopy.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune the probe for ¹H and ¹³C frequencies and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H and ¹³C NMR spectra using standard pulse programs. For ¹³C NMR, proton decoupling is typically used.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Perform phase and baseline corrections to the resulting spectrum.

    • Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

FT-IR Spectroscopy Protocol (KBr Pellet Method)

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A Grind 1-2 mg of sample with 100-200 mg of dry KBr B Transfer powder to a pellet die A->B C Press to form a transparent pellet B->C E Place KBr pellet in sample holder C->E D Acquire background spectrum D->E F Acquire sample spectrum (4000-400 cm⁻¹) E->F

Caption: Workflow for FT-IR Spectroscopy.

  • Sample Preparation (KBr Pellet):

    • Thoroughly grind 1-2 mg of dry this compound with 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry Protocol (Electron Ionization)

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_sep Mass Analysis cluster_det Detection A Introduce sample into the ion source (e.g., direct insertion probe or GC) B Bombard sample with high-energy electrons (typically 70 eV) A->B C Formation of molecular ions and fragment ions B->C D Accelerate ions into the mass analyzer C->D E Separate ions based on m/z ratio D->E F Detect ions and generate mass spectrum E->F

Caption: Workflow for Mass Spectrometry.

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer's ion source, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC) for volatile compounds.

  • Ionization (Electron Ionization - EI):

    • In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

    • This causes the molecules to ionize, forming a molecular ion ([M]⁺), and to fragment in a characteristic pattern.

  • Mass Analysis:

    • The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

References

Synthesis of 5-Amino-4,6-dichloro-2-methylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-Amino-4,6-dichloro-2-methylpyrimidine, a key intermediate in the manufacturing of various pharmaceutical compounds. This document details the core synthetic strategies, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its versatile structure allows for further chemical modifications, making it a valuable intermediate in the development of novel therapeutics. This guide outlines two principal synthetic routes, starting from either acyclic precursors or a pre-existing pyrimidine core, providing detailed experimental procedures and associated data.

Synthetic Pathways

Two primary pathways for the synthesis of this compound have been established and are detailed below.

Pathway 1: Construction of the Pyrimidine Ring followed by Functional Group Interconversion

This widely employed route involves the initial formation of a 2-methyl-4,6-dihydroxypyrimidine ring, which then undergoes nitration, chlorination, and subsequent reduction of the nitro group.

Synthesis_Pathway_1 A Diethyl Malonate + Acetamidine B 4,6-Dihydroxy-2-methylpyrimidine A->B Cyclization (Sodium Methoxide) C 4,6-Dihydroxy-2-methyl-5-nitropyrimidine B->C Nitration (HNO3/H2SO4) D 4,6-Dichloro-2-methyl-5-nitropyrimidine C->D Chlorination (POCl3) E This compound D->E Reduction (e.g., Fe/HCl or H2/Raney Ni)

Diagram 1: Synthesis via Pyrimidine Ring Construction
Pathway 2: Direct Chlorination of a Pre-functionalized Pyrimidine

This alternative approach begins with a pre-synthesized 5-amino-2-methylpyrimidine-4,6-diol, which is then directly chlorinated to yield the final product.

Synthesis_Pathway_2 A 5-Amino-2-methylpyrimidine-4,6-diol B This compound A->B Chlorination (POCl3)

Diagram 2: Synthesis via Direct Chlorination

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine[1][2]
  • Reaction Setup: In a suitable reaction vessel under an ice bath, add methanol, followed by the portion-wise addition of sodium methoxide while stirring.

  • Addition of Reactants: To the cooled solution, add dimethyl malonate and acetamidine hydrochloride.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to 18-25 °C. Stir for 3-5 hours.

  • Work-up: Remove methanol by distillation under reduced pressure. Dissolve the residue in water and adjust the pH to 1-2 with hydrochloric acid.

  • Crystallization: Stir the mixture at 0 °C for 3-5 hours to induce crystallization.

  • Isolation: Collect the white solid by suction filtration, wash with cold water and cold methanol, and dry to obtain 4,6-dihydroxy-2-methylpyrimidine.

Protocol 2: Synthesis of 4,6-Dihydroxy-2-methyl-5-nitropyrimidine[3][4]
  • Reaction Setup: In a reaction vessel, prepare a mixture of sulfuric acid and nitric acid, maintaining the temperature below 30 °C.

  • Addition of Reactant: Slowly add 4,6-dihydroxy-2-methylpyrimidine to the acid mixture.

  • Reaction: Stir the reaction mixture at 40-50 °C for 1-2 hours.

  • Work-up: Pour the reaction mixture onto crushed ice with stirring, leading to the precipitation of a solid.

  • Isolation: Filter the solid and recrystallize from water to obtain yellow crystals of 4,6-dihydroxy-2-methyl-5-nitropyrimidine.

Protocol 3: Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine[3][4]
  • Reaction Setup: In a reactor, add phosphorus oxychloride.

  • Addition of Reactants: Add 4,6-dihydroxy-2-methyl-5-nitropyrimidine, followed by N,N-dimethylaniline and a quaternary ammonium salt as a catalyst.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Remove the excess phosphorus oxychloride by distillation under reduced pressure. Pour the residue onto crushed ice with stirring.

  • Isolation: Collect the precipitate by suction filtration and recrystallize from ethyl acetate to yield 4,6-dichloro-2-methyl-5-nitropyrimidine.

Protocol 4: Synthesis of this compound (Reduction of Nitro Group)[5]
  • Method A: Raney Nickel Hydrogenation

    • Reaction Setup: In a hydrogenation apparatus, suspend 4,6-dichloro-2-methyl-5-nitropyrimidine in a suitable solvent (e.g., ethanol).

    • Catalyst Addition: Add a catalytic amount of Raney nickel.

    • Reaction: Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reaction is complete.

    • Work-up: Filter the catalyst and concentrate the filtrate under reduced pressure to obtain the product.

  • Method B: Iron in Acidic Medium [1][2]

    • Reaction Setup: Suspend iron powder in acetic acid or a solution of hydrochloric acid.

    • Addition of Reactant: Add 4,6-dichloro-2-methyl-5-nitropyrimidine portion-wise to the stirred suspension.

    • Reaction: Heat the mixture if necessary to facilitate the reaction.

    • Work-up: After the reaction is complete, filter the mixture to remove iron salts. Neutralize the filtrate and extract the product with a suitable organic solvent. Dry the organic layer and evaporate the solvent to yield the final product.

Protocol 5: Direct Chlorination of 5-Amino-2-methylpyrimidine-4,6-diol[5]
  • Reaction Setup: In a sealed tube, charge 5-amino-2-methylpyrimidine-4,6-diol and phosphorus oxychloride (POCl3).

  • Reaction: Purge the system with an inert gas (e.g., argon) and heat the mixture at 110 °C for 20 hours with stirring.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto ice. Add dichloromethane (CH2Cl2) and adjust the pH to 8 with a sodium hydroxide solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with CH2Cl2.

  • Isolation: Combine the organic layers, wash with water, and evaporate the solvent under reduced pressure to obtain this compound as a brown solid.

Quantitative Data Summary

StepStarting MaterialReagentsProductYieldReference
Pathway 1
CyclizationDiethyl Malonate, Acetamidine HClSodium Methoxide, Methanol4,6-Dihydroxy-2-methylpyrimidine91.2%[3]
Nitration4,6-Dihydroxy-2-methylpyrimidineNitric Acid, Sulfuric Acid4,6-Dihydroxy-2-methyl-5-nitropyrimidine88.3%[3]
Chlorination4,6-Dihydroxy-2-methyl-5-nitropyrimidinePhosphorus Oxychloride4,6-Dichloro-2-methyl-5-nitropyrimidine82.6%[3]
Pathway 2
Chlorination5-Amino-2-methylpyrimidine-4,6-diolPhosphorus OxychlorideThis compound26%[4]

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice of pathway may depend on the availability of starting materials, desired scale of production, and safety considerations. The construction of the pyrimidine ring followed by functional group manipulation generally offers higher overall yields. In contrast, the direct chlorination of the pre-functionalized pyrimidine provides a more direct but lower-yielding route. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for chemists involved in the synthesis and development of pyrimidine-based pharmaceutical intermediates.

References

An In-depth Technical Guide to the Synthesis of 5-Amino-4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthetic routes for 5-Amino-4,6-dichloro-2-methylpyrimidine, a key intermediate in the pharmaceutical industry, notably in the synthesis of drugs like Moexipril.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and logical workflows for the synthesis of this compound.

Core Synthetic Pathways

The synthesis of this compound predominantly commences from 4,6-dihydroxy-2-methylpyrimidine . The general strategy involves a three-step process: nitration of the pyrimidine ring at the 5-position, followed by chlorination of the hydroxyl groups, and finally, reduction of the nitro group to an amino group. An alternative route involves the direct chlorination of a 5-amino precursor.

Pathway 1: Nitration, Chlorination, and Reduction

This is the most common and well-documented pathway. It begins with the synthesis of the key starting material, 4,6-dihydroxy-2-methylpyrimidine.

Step 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

4,6-Dihydroxy-2-methylpyrimidine is typically synthesized via the condensation of an acetamidine salt (like acetamidinium chloride) with a malonic ester (such as diethyl malonate or dimethyl malonate) in the presence of a strong base like sodium methoxide or sodium ethoxide.[2][3]

Step 2: Nitration of 4,6-Dihydroxy-2-methylpyrimidine

The pyrimidine ring is activated towards electrophilic substitution and is nitrated at the 5-position using a mixture of concentrated nitric acid and sulfuric acid to yield 2-methyl-5-nitro-4,6-dihydroxypyrimidine.[1][4][5]

Step 3: Chlorination of 2-Methyl-5-nitro-4,6-dihydroxypyrimidine

The hydroxyl groups are then replaced with chlorine atoms using a chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride to give 4,6-dichloro-2-methyl-5-nitropyrimidine.[1][6]

Step 4: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, with Raney nickel hydrogenation being a common method, to afford the target molecule, this compound.[1]

Synthetic_Pathway_1 A Acetamidinium Chloride C 4,6-Dihydroxy-2- methylpyrimidine A->C Condensation (Base) B Malonic Ester B->C D 2-Methyl-5-nitro-4,6- dihydroxypyrimidine C->D Nitration (HNO₃, H₂SO₄) E 4,6-Dichloro-2-methyl- 5-nitropyrimidine D->E Chlorination (POCl₃ or SO₂Cl₂) F 5-Amino-4,6-dichloro- 2-methylpyrimidine E->F Reduction (e.g., Raney Ni, H₂) Synthetic_Pathway_2 A N-(4,6-dihydroxy-2- methylpyrimidin-5-yl)acetamide B 5-Amino-2-methyl- pyrimidine-4,6-diol A->B Hydrolysis (HCl, MeOH) C 5-Amino-4,6-dichloro- 2-methylpyrimidine B->C Chlorination (POCl₃)

References

The Synthetic Versatility of 5-Amino-4,6-dichloro-2-methylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-4,6-dichloro-2-methylpyrimidine is a highly functionalized heterocyclic compound that serves as a pivotal building block in medicinal chemistry and drug discovery. Its unique arrangement of reactive sites—two electrophilic chloro-substituents and a nucleophilic amino group—renders it a versatile precursor for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth exploration of the reactivity of this compound, offering detailed experimental protocols, quantitative data, and visual representations of its key chemical transformations. This document is intended to be a comprehensive resource for researchers leveraging this compound in the development of novel therapeutics, particularly in the areas of antiviral agents, kinase inhibitors, and antihypertensive drugs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in chemical synthesis.

PropertyValue
Molecular Formula C₅H₅Cl₂N₃
Molecular Weight 178.02 g/mol
Appearance White to pale yellow crystalline powder
Melting Point 70-73 °C
Solubility Soluble in methanol
CAS Number 39906-04-2

Synthesis of this compound

The preparation of this compound typically involves a multi-step synthesis starting from readily available precursors. A common synthetic route is outlined below.

Experimental Protocol: Synthesis via Nitration, Cyclization, Chlorination, and Reduction

Step 1: Nitration of Diethyl Malonate Diethyl malonate is nitrated using a mixture of nitric acid and sulfuric acid to yield diethyl nitromalonate.

Step 2: Cyclization with Acetamidine The resulting diethyl nitromalonate is cyclized with acetamidine hydrochloride in the presence of a base, such as sodium methoxide, to form 2-methyl-5-nitro-4,6-dihydroxypyrimidine[1].

Step 3: Chlorination The dihydroxy pyrimidine is then chlorinated using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to afford 4,6-dichloro-2-methyl-5-nitropyrimidine[1].

Step 4: Reduction of the Nitro Group Finally, the nitro group is reduced to an amino group. A common method for this reduction is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.

Detailed Protocol for Reduction:

A solution of 4,6-dichloro-2-methyl-5-nitropyrimidine (4.48 mmol) in ethyl acetate (20 mL) is placed in a Parr hydrogenation reactor. 10% Pd/C catalyst (0.05 g) is added to the solution. The reactor is purged with nitrogen three times to replace the air. The hydrogenation is then carried out at room temperature under atmospheric pressure. Upon completion of the reaction, the Pd/C catalyst is removed by filtration through diatomaceous earth. The filtrate is concentrated under reduced pressure to yield this compound.

DOT Script for Synthesis Workflow:

G cluster_synthesis Synthesis of this compound Diethyl Malonate Diethyl Malonate Diethyl Nitromalonate Diethyl Nitromalonate Diethyl Malonate->Diethyl Nitromalonate Nitric Acid, Sulfuric Acid 2-Methyl-5-nitro-4,6-dihydroxypyrimidine 2-Methyl-5-nitro-4,6-dihydroxypyrimidine Diethyl Nitromalonate->2-Methyl-5-nitro-4,6-dihydroxypyrimidine Acetamidine HCl, Sodium Methoxide 4,6-Dichloro-2-methyl-5-nitropyrimidine 4,6-Dichloro-2-methyl-5-nitropyrimidine 2-Methyl-5-nitro-4,6-dihydroxypyrimidine->4,6-Dichloro-2-methyl-5-nitropyrimidine POCl3 or SOCl2 This compound This compound 4,6-Dichloro-2-methyl-5-nitropyrimidine->this compound H2, Pd/C

Caption: Synthetic pathway for this compound.

Reactivity at the Chloro-Positions: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further activated by the two chlorine atoms and the amino group, makes the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr). This is the most common and synthetically useful reaction of this compound.

Regioselectivity

In many cases, the two chlorine atoms exhibit different reactivities, allowing for selective mono-substitution. The regioselectivity is influenced by the nature of the nucleophile, the reaction conditions, and the electronic effects of the substituents on the pyrimidine ring. Generally, the chlorine at the C4 position is more reactive towards nucleophilic attack.

Reactions with Amine Nucleophiles

The displacement of the chloro groups with amines is a widely used strategy for the synthesis of various biologically active compounds, including the antihypertensive drug Moxonidine.

DOT Script for General SNAr with Amines:

G This compound This compound Mono-aminated Product Mono-aminated Product This compound->Mono-aminated Product R1R2NH, Base Di-aminated Product Di-aminated Product Mono-aminated Product->Di-aminated Product R3R4NH, Base

Caption: Stepwise nucleophilic substitution with amines.

Experimental Protocol: Synthesis of Moxonidine Intermediate

The synthesis of Moxonidine involves an initial reaction of this compound with 1-acetyl-2-imidazolidinone, followed by a nucleophilic substitution with methoxide.

Step 1: Condensation with 1-acetyl-2-imidazolidinone

A mixture of this compound (50 g, 0.281 moles), 1-acetyl-2-imidazolidinone (40 g, 0.357 moles), and phosphorous oxychloride (75 ml, 0.804 moles) is heated at approximately 90°C for 7 hours. The reaction mixture is then cooled to room temperature. Cold water and a base are added drop-wise to precipitate the product, 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)-aminopyrimidine (DMAIA). The precipitate is collected by filtration.

Step 2: Methoxylation to form Moxonidine

The intermediate, DMAIA, is reacted with methanol in the presence of an organic base to yield Moxonidine. In a typical procedure, DMAIA is suspended in methanol, and an organic base such as dimethylamine is added. The reaction is heated, and upon completion, the product is precipitated, filtered, and dried. For example, reacting DMAIA with 5 molar equivalents of dimethylamine at 65°C can yield crude moxonidine with a yield of 83.45%[2].

ReactantsProductReagents and ConditionsYield (%)
This compound, 1-acetyl-2-imidazolidinone4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)-aminopyrimidinePOCl₃, 90°C, 7h-
4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)-aminopyrimidineMoxonidineMethanol, Dimethylamine, 65°C83.45
Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituents of this compound can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, to form C-C and C-N bonds, respectively.

DOT Script for Suzuki-Miyaura Coupling:

G 5-Amino-4,6-dichloro-2-methylpyrimidineArylboronic Acid 5-Amino-4,6-dichloro-2-methylpyrimidineArylboronic Acid Arylated Pyrimidine Arylated Pyrimidine 5-Amino-4,6-dichloro-2-methylpyrimidineArylboronic Acid->Arylated Pyrimidine Pd Catalyst, Base

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel is added the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.02-0.1 equiv), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv). A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added. The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120°C until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction is worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Reactivity of the 5-Amino Group

The 5-amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization.

Acylation

The amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often used to protect the amino group or to introduce further functionality.

DOT Script for Acylation:

G 5-Amino-4,6-dichloro-2-methylpyrimidineAcid Chloride/Anhydride 5-Amino-4,6-dichloro-2-methylpyrimidineAcid Chloride/Anhydride N-Acylated Product N-Acylated Product 5-Amino-4,6-dichloro-2-methylpyrimidineAcid Chloride/Anhydride->N-Acylated Product Base

Caption: Acylation of the 5-amino group.

Experimental Protocol: General Procedure for N-Acylation

To a solution of this compound (1.0 equiv) and a base (e.g., triethylamine or pyridine, 1.2-2.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0°C is added the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equiv) dropwise. The reaction mixture is stirred at room temperature until completion. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Diazotization

The primary amino group can be converted to a diazonium salt upon treatment with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid). The resulting diazonium salt is a versatile intermediate that can be subsequently displaced by a variety of nucleophiles in Sandmeyer-type reactions to introduce a wide range of substituents at the 5-position.

DOT Script for Diazotization and Subsequent Reactions:

G This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt NaNO2, H+ 5-Substituted Pyrimidine 5-Substituted Pyrimidine Diazonium Salt->5-Substituted Pyrimidine Nucleophile (e.g., CuX)

Caption: Diazotization of the 5-amino group and subsequent nucleophilic substitution.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, offering multiple reaction sites that can be selectively functionalized. The chloro-positions are amenable to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, while the amino group can undergo a range of transformations. This guide has provided an overview of its reactivity, supported by detailed experimental protocols and quantitative data where available. A thorough understanding of the reactivity of this compound will continue to facilitate the development of novel and potent pharmaceutical agents. Further research into developing more specific and efficient protocols for reactions such as Suzuki-Miyaura coupling and functionalization of the amino group will undoubtedly expand its utility in drug discovery and development.

References

The Versatile Scaffold: A Technical Guide to 5-Amino-4,6-dichloro-2-methylpyrimidine Derivatives and Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-4,6-dichloro-2-methylpyrimidine core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. The presence of reactive chlorine atoms at the 4 and 6 positions, coupled with a nucleophilic amino group at the 5-position, allows for facile and selective derivatization, making it an attractive starting point for the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of derivatives and analogs based on this core structure, with a focus on their applications as kinase inhibitors, histone deacetylase (HDAC) inhibitors, and modulators of other key biological pathways.

Synthetic Strategies

The synthesis of this compound and its derivatives can be achieved through several established routes. A common approach involves the multi-step synthesis starting from diethyl succinate, which undergoes nitration, cyclization, and chlorination to yield the core structure.[1] Another method involves the chlorination of a diol precursor, 5-amino-2-methylpyrimidine-4,6-diol, using phosphoryl chloride (POCl3).[1] Derivatization of the core structure is typically achieved through nucleophilic substitution of the chlorine atoms and modification of the amino group.[2]

Biological Applications and Quantitative Data

Derivatives of this compound have demonstrated significant potential across various therapeutic areas, including oncology, inflammation, and infectious diseases. The following sections summarize the key biological activities and associated quantitative data for prominent classes of these compounds.

Kinase Inhibitors

The pyrimidine scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors. Derivatives of this compound have been successfully developed as potent inhibitors of several kinases implicated in cancer and other diseases.

PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[3] A series of 5-chloro-2-amino-pyrimidine derivatives have been identified as potent PLK4 inhibitors.

CompoundPLK4 IC50 (nM)MCF-7 IC50 (µM)Reference
5f 0.80.48[4]
8h 6.7Not Reported[5]

JNKs are key mediators of cellular responses to stress signals and are implicated in inflammatory diseases and cancer.[6] 2,4-diaminopyrimidines derived from the core scaffold have shown potent JNK inhibitory activity.

Quantitative data for specific this compound-based JNK inhibitors was not available in the searched literature. The provided reference describes the development of 2,4-diaminopyrimidine JNK inhibitors from a different starting scaffold.

Histone Deacetylase (HDAC) Inhibitors

HDACs are epigenetic modifiers that play a crucial role in gene expression, and their dysregulation is a hallmark of many cancers.[7] 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives have been developed as selective HDAC inhibitors.

CompoundHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)HDAC6 IC50 (µM)Reference
L20 0.6842.5480.217>1000[8]
Nitric Oxide (NO) Production Inhibitors

Overproduction of nitric oxide is associated with inflammatory conditions. 5-substituted 2-amino-4,6-dichloropyrimidines have been shown to inhibit immune-activated NO production.[7]

CompoundNO Production IC50 (µM)Reference
5-fluoro-2-amino-4,6-dichloropyrimidine 2[7]
Other 5-substituted derivatives 9 - 36[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the biological evaluation of this compound derivatives.

In Vitro Kinase Inhibition Assay (PLK4 - ADP-Glo™ Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human PLK4 enzyme

  • Peptide substrate (e.g., 5FAM-casein)

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 25 mM HEPES pH 7.4, 5 mM MgCl2, 0.001% Brij 35)

  • 384-well white opaque assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Reaction Buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration is ≤1%.

  • Assay Setup:

    • Add 2.5 µL of the 4X PLK4 enzyme solution to the wells of a 384-well plate.

    • Add 5 µL of the 2X inhibitor/buffer solution to the wells.

    • Initiate the reaction by adding 2.5 µL of the substrate/ATP mix.

  • Kinase Reaction: Incubate the plate at 25°C for 60 minutes.

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ATP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data relative to control reactions (DMSO only). Plot the luminescence signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.[8]

In Vitro Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This assay measures the enzymatic activity of HDACs using a fluorogenic substrate.

Materials:

  • Purified HDAC enzyme (e.g., HDAC1, 2, 3, 6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Test compounds (dissolved in DMSO)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing trypsin and a stop solution like Trichostatin A)

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Compound and Enzyme Preparation: Prepare serial dilutions of the test compounds in HDAC Assay Buffer. Dilute the purified HDAC enzyme in the same buffer.

  • Assay Setup:

    • To each well of a 384-well plate, add 42.5 µL of the diluted HDAC enzyme.

    • Add 2.5 µL of the test compound solution or control (DMSO).

    • Initiate the reaction by adding 5 µL of the HDAC substrate solution.

  • Enzymatic Reaction: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Development: Add the developer solution to each well to stop the deacetylation reaction and initiate the fluorophore release. Incubate at room temperature for 15-30 minutes.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Subtract the background fluorescence (wells with no enzyme). Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[1]

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[9][10][11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by this compound derivatives and a general experimental workflow for their evaluation.

PLK4_Signaling_Pathway cluster_G1_S G1/S Phase PLK4 PLK4 STIL STIL PLK4->STIL activates SAS6 SAS-6 STIL->SAS6 recruits Procentriole Procentriole Assembly SAS6->Procentriole Centriole Parent Centriole Centriole->PLK4 localizes to Procentriole->Centriole duplicates Inhibitor 5-Amino-pyrimidine Derivative Inhibitor->PLK4 inhibits

Caption: PLK4-mediated centriole duplication pathway and its inhibition.

JNK_Signaling_Pathway cluster_extracellular Extracellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress UV, Cytokines, etc. MAP3K MAPKKK (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates AP1 AP-1 Complex cJun->AP1 forms Gene_Expression Gene Expression (Apoptosis, Inflammation) AP1->Gene_Expression Inhibitor 5-Amino-pyrimidine Derivative Inhibitor->JNK inhibits

Caption: Simplified JNK signaling pathway and its inhibition.

HDAC_Signaling_Pathway cluster_chromatin Chromatin Remodeling Histone Histone Proteins Acetyl_group Acetyl Group Histone->Acetyl_group Chromatin_Closed Condensed Chromatin (Transcriptionally Repressed) Histone->Chromatin_Closed leads to HAT HAT HAT->Histone adds HDAC HDAC HDAC->Histone removes Chromatin_Open Open Chromatin (Transcriptionally Active) Acetyl_group->Chromatin_Open leads to Inhibitor 5-Amino-pyrimidine Derivative Inhibitor->HDAC inhibits

Caption: Role of HDACs in chromatin remodeling and its inhibition.

Experimental_Workflow Start Compound Synthesis (5-Amino-pyrimidine Core) Purification Purification & Characterization (HPLC, NMR, MS) Start->Purification Primary_Screening Primary Screening (In Vitro Enzyme Assays) Purification->Primary_Screening Cellular_Assays Cell-Based Assays (Proliferation, Apoptosis) Primary_Screening->Cellular_Assays Active Compounds Lead_Optimization Lead Optimization (SAR Studies) Cellular_Assays->Lead_Optimization Lead_Optimization->Primary_Screening New Analogs In_Vivo In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo Lead Candidate

Caption: General workflow for the development of novel therapeutics.

Conclusion

This compound and its analogs represent a highly valuable and versatile class of compounds in modern drug discovery. Their synthetic tractability allows for the creation of large and diverse chemical libraries, which has led to the identification of potent inhibitors of key therapeutic targets. The data and protocols presented in this guide highlight the significant potential of this scaffold in the development of novel treatments for a range of diseases, particularly cancer and inflammatory disorders. Further exploration of the chemical space around this core structure is warranted and holds promise for the discovery of next-generation therapeutics.

References

The Pivotal Role of 5-Amino-4,6-dichloro-2-methylpyrimidine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-4,6-dichloro-2-methylpyrimidine is a versatile heterocyclic building block that has emerged as a critical scaffold in the synthesis of a diverse array of therapeutic agents. Its unique structural features, including two reactive chlorine atoms and a nucleophilic amino group, provide medicinal chemists with a powerful platform for generating complex molecular architectures with tailored biological activities. This technical guide delves into the core applications of this compound in drug discovery, with a particular focus on its role in the development of kinase inhibitors for oncology and angiotensin-converting enzyme (ACE) inhibitors for cardiovascular diseases. This document provides an in-depth analysis of its synthetic utility, presents key biological data, outlines detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs.[1] The substituted pyrimidine, this compound (CAS No: 72785-30-3), has garnered significant attention as a "privileged scaffold". Its chemical reactivity allows for selective modifications at the C4, C6, and N5 positions, enabling the exploration of vast chemical space to identify potent and selective drug candidates.[2][3] The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution, allowing for the introduction of various side chains that can interact with specific biological targets. The amino group at the 5-position can be acylated, alkylated, or serve as a handle for further annulation reactions.[2] This trifunctional nature makes it an ideal starting material for the synthesis of kinase inhibitors, antiviral agents, and other important pharmaceuticals.[2][4]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
Molecular Formula C₅H₅Cl₂N₃
Molecular Weight 178.02 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 178-182 °C
Solubility Soluble in DMF, DMSO; slightly soluble in ethanol; insoluble in water
Purity (HPLC) ≥98%

Applications in Drug Discovery

Kinase Inhibitors in Oncology

The pyrimidine scaffold is a well-established core structure for a multitude of kinase inhibitors. The 2,4-diaminopyrimidine motif, readily accessible from this compound, is a particularly effective hinge-binding element for many kinases.

One of the most prominent examples of a drug synthesized using a dichloromethylpyrimidine intermediate is Dasatinib , a potent dual inhibitor of Src and Abl kinases used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).

Table 1: Biological Activity of Dasatinib

Target KinaseIC₅₀ (nM)
Abl (unphosphorylated)0.6
Abl (phosphorylated)1.1
Src0.5
LCK1.0
YES0.4
FYN0.2
c-KIT12
PDGFRβ28
Angiotensin-Converting Enzyme (ACE) Inhibitors

This compound has been reported as a key intermediate in the synthesis of the antihypertensive drug Moexipril .[5] Moexipril is a prodrug that is converted in the liver to its active metabolite, moexiprilat, a potent inhibitor of the angiotensin-converting enzyme (ACE).

Table 2: Biological Activity of Moexiprilat

ParameterValue
ACE Inhibition (IC₅₀)~1.6 nM

Experimental Protocols

Synthesis of this compound

Two common methods for the preparation of the title compound are outlined below.

Method 1: From 2-Methyl-5-nitro-4,6-dihydroxypyrimidine

  • Nitration: Diethyl succinate is nitrated using a mixture of concentrated nitric acid and concentrated sulfuric acid at 20-60°C to yield diethyl 2-nitrosuccinate.

  • Cyclization: The resulting diethyl 2-nitrosuccinate is cyclized with a strong acid, such as hydrochloric acid, to form 2-methyl-5-nitro-4,6-dihydroxypyrimidine.

  • Chlorination: The dihydroxypyrimidine is chlorinated using a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride at 30-80°C to give 4,6-dichloro-2-methyl-5-nitropyrimidine.

  • Reduction: The nitro group is then reduced to an amine using a reducing agent such as Raney nickel under a hydrogen atmosphere to afford this compound.[5]

Method 2: From 5-Amino-2-methylpyrimidine-4,6-diol

  • Preparation of 5-amino-2-methylpyrimidine-4,6-diol: N-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetamide is hydrolyzed using 6M HCl in methanol at 50°C for 15 hours. The resulting suspension is cooled, filtered, and washed to yield 5-amino-2-methylpyrimidine-4,6-diol.

  • Chlorination: 5-Amino-2-methylpyrimidine-4,6-diol (1 equivalent) is heated with phosphorus oxychloride (POCl₃, 5 equivalents) in a sealed tube at 110°C for 20 hours. After cooling, the reaction mixture is carefully poured onto ice and neutralized to pH 8 with 8M NaOH. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed, dried, and concentrated to give this compound.[5]

Synthesis of a Dasatinib Intermediate

This protocol describes the nucleophilic aromatic substitution reaction between 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 4,6-dichloro-2-methylpyrimidine, a key step in the synthesis of Dasatinib.

Materials:

  • 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • 4,6-dichloro-2-methylpyrimidine

  • Sodium hydride (NaH) or another suitable base

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1 equivalent) in anhydrous THF, add sodium hydride (1.1 equivalents) portion-wise at 0°C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 4,6-dichloro-2-methylpyrimidine (1 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by drugs derived from this compound and a general experimental workflow for their synthesis and evaluation.

G cluster_0 Dasatinib (Src/Abl Kinase Inhibition) BCR_ABL BCR-Abl Substrate Substrate BCR_ABL->Substrate ATP->ADP P_Substrate Phosphorylated Substrate Substrate->P_Substrate Proliferation Cell Proliferation (Leukemia) P_Substrate->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL

Caption: Dasatinib inhibits the BCR-Abl kinase, preventing substrate phosphorylation and subsequent cell proliferation in leukemia.

G cluster_1 Moexipril (ACE Inhibition) Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Hypertension Increased Blood Pressure Vasoconstriction->Hypertension Moexiprilat Moexiprilat Moexiprilat->ACE G cluster_2 Drug Discovery Workflow Start 5-Amino-4,6-dichloro- 2-methylpyrimidine Derivatization Chemical Derivatization (e.g., Suzuki, Buchwald-Hartwig) Start->Derivatization Library Compound Library Derivatization->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 5-Amino-4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, including a significant number of protein kinase inhibitors.[1] Its prevalence in the structures of DNA and RNA underscores its fundamental role in biological systems. Kinase inhibitors have emerged as a critical class of targeted therapies, particularly in oncology, by modulating signal transduction pathways that are often dysregulated in cancer.[2][3]

5-Amino-4,6-dichloro-2-methylpyrimidine is a highly versatile and valuable starting material for the synthesis of a diverse range of kinase inhibitors. The two chlorine atoms at the C4 and C6 positions are susceptible to sequential nucleophilic aromatic substitution (SNAr), allowing for the controlled introduction of various substituents. This di-functional nature enables the creation of extensive chemical libraries for structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic properties.[4][5] This document provides detailed synthetic protocols, key biological data, and visual workflows for leveraging this scaffold in kinase inhibitor discovery.

Synthetic Strategies and Methodologies

The primary synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. The C4 and C6 positions can be sequentially functionalized through SNAr reactions or palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Sequential Nucleophilic Aromatic Substitution (SNAr)

The most common strategy involves the stepwise substitution of the two chlorine atoms with various nucleophiles, typically amines. This allows for the introduction of different groups at the C4 and C6 positions, which is crucial for exploring the chemical space around the pyrimidine core.

Workflow for Sequential SNAr: A typical workflow involves an initial SNAr reaction with a primary or secondary amine, followed by a second SNAr with a different amine, often requiring more forcing conditions (e.g., higher temperature).

G cluster_conditions1 Reaction Conditions 1 cluster_conditions2 Reaction Conditions 2 A 5-Amino-4,6-dichloro- 2-methylpyrimidine B Intermediate: 4-Amino-6-chloro- 2-methylpyrimidine Derivative A->B  Step 1: S_NAr  (e.g., Amine 1, Base, Solvent) cond1 Lower Temperature C Final Product: 4,6-Disubstituted Kinase Inhibitor B->C  Step 2: S_NAr or Suzuki Coupling  (e.g., Amine 2 or Boronic Acid) cond2 Higher Temperature

Caption: General workflow for sequential substitution reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[6] It is widely used to introduce aryl or heteroaryl moieties at the chloro-positions of the pyrimidine ring. This is particularly important for accessing inhibitors that mimic the adenine portion of ATP and form key interactions within the kinase hinge region.

The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the catalyst.[6]

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X complex1 R¹-Pd(II)Ln-X oxidative_addition->complex1 transmetalation Transmetalation complex1->transmetalation R²-B(OR)₂ Base complex2 R¹-Pd(II)Ln-R² transmetalation->complex2 reductive_elimination Reductive Elimination complex2->reductive_elimination reductive_elimination->pd0 Product R¹-R²

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following are representative protocols for the synthesis of kinase inhibitors starting from this compound.

Protocol 1: Synthesis of a 4-(Anilino)-6-chloro-pyrimidine Intermediate

This protocol describes the first SNAr reaction at the C4 position.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-fluoroaniline) (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • n-Butanol or Isopropanol

  • Standard glassware for organic synthesis under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol).

  • Add n-butanol (10 mL) and the substituted aniline (1.1 mmol).

  • Add DIPEA (1.5 mmol) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature. A precipitate may form.

  • Filter the solid and wash with cold ethanol or diethyl ether to afford the desired product. Alternatively, remove the solvent under reduced pressure and purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Synthesis of a Disubstituted Pyrimidine via a Second SNAr Reaction

This protocol describes the substitution of the remaining chlorine atom.

Materials:

  • 4-(Anilino)-6-chloro-pyrimidine intermediate from Protocol 1

  • Secondary Amine (e.g., 1-methylpiperazine) (2.0 equivalents)

  • Triethylamine (TEA) (2.5 equivalents)

  • 1-Pentanol or DMSO

  • Standard glassware for high-temperature reactions

Procedure:

  • In a sealed tube or a flask equipped with a reflux condenser, dissolve the intermediate from Protocol 1 (1.0 mmol) in 1-pentanol (5 mL).[5]

  • Add the secondary amine (2.0 mmol) and TEA (2.5 mmol).

  • Heat the reaction mixture to 120-140 °C for 2-6 hours.[5]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water (30 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Protocol 3: Suzuki-Miyaura Coupling

This protocol describes the coupling of an arylboronic acid to the C4 or C6 position.

Materials:

  • Chloro-pyrimidine substrate (1.0 mmol)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[7]

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., 1,4-Dioxane/water or Toluene/ethanol)[8][9]

  • Schlenk flask or similar glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add the chloro-pyrimidine substrate (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and palladium catalyst (0.05 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the degassed solvent system (e.g., 10 mL of 1,4-dioxane and 2 mL of 2M Na₂CO₃ solution) via syringe.[9]

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours.[7][10]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Structure-Activity Relationship (SAR)

The synthesized compounds can be tested for their inhibitory activity against a panel of protein kinases. The data, typically presented as IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%), is crucial for establishing SAR.

Table 1: Example Inhibitory Activity of Synthesized Pyrimidine Derivatives

Compound IDR¹ (at C4)R² (at C6)Target KinaseIC₅₀ (nM)
Ex-1 4-Fluoroanilino1-MethylpiperazinylAurora A150
Ex-2 3-Chloroanilino1-MethylpiperazinylAurora A95
Ex-3 4-Fluoroanilino4-HydroxypiperidinylAKT1210
Ex-4 4-Fluoroanilino(3-aminopyrrolidin-1-yl)AKT175
Ex-5 3,5-dimethoxyphenyl1-MethylpiperazinylFGFR60[4]
AZD5363 complex pyrrolopyrimidinecomplex piperidineAKT1~10[11][12][13]

Note: Data is representative and compiled for illustrative purposes based on trends observed in medicinal chemistry literature.[4][11][14]

Application in Signaling Pathways

Many kinase inhibitors derived from pyrimidine scaffolds target key nodes in oncogenic signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in human cancers and regulates cell survival, proliferation, and growth.

pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Synthesized AKT Inhibitor Inhibitor->AKT Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

This compound is a privileged scaffold for the development of potent and selective kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization through robust methodologies like SNAr and Suzuki-Miyaura coupling make it an ideal starting point for drug discovery campaigns. The protocols and data presented herein provide a foundational guide for researchers to design and synthesize novel therapeutics targeting critical signaling pathways in diseases like cancer.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Amino-4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki coupling reactions with 5-Amino-4,6-dichloro-2-methylpyrimidine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel substituted pyrimidine derivatives as potential therapeutic agents. The following sections detail the reaction mechanism, optimized conditions, and a generalized experimental protocol based on established literature for similar dihalopyrimidine substrates.

Introduction to Suzuki Coupling on Pyrimidine Scaffolds

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[1][2] This reaction is widely employed in the synthesis of biaryls, styrenes, and polyolefins, and is particularly valuable in the pharmaceutical industry for the construction of complex molecular architectures.[3] Halogenated pyrimidines are excellent substrates for Suzuki coupling reactions due to the electron-deficient nature of the pyrimidine ring, which facilitates the oxidative addition step in the catalytic cycle.[4] The regioselectivity of the coupling on di- or tri-chlorinated pyrimidines has been a subject of study, with the C4 and C6 positions generally being more reactive than the C2 position.[5]

Data Presentation: Optimized Reaction Conditions for Suzuki Coupling of Dichloropyrimidines

The following table summarizes typical reaction conditions for Suzuki coupling reactions involving dichloropyrimidine substrates, which can serve as a starting point for optimizing the reaction with this compound.

ParameterConditionNotes
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Catalyst choice can significantly impact yield and reaction time. Pd(PPh₃)₄ is a common choice.[6][7]
Catalyst Loading 0.5 - 5 mol%Lower catalyst loading is preferred for cost-effectiveness, with microwave-assisted reactions sometimes allowing for as low as 0.5 mol%.[4]
Ligand PPh₃, SPhos, etc.Often, the palladium catalyst is pre-complexed with a phosphine ligand. Additional ligand may not be necessary.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃The choice of base is crucial and can influence the rate of transmetalation. K₃PO₄ and K₂CO₃ are frequently used.[1][7]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THFA mixture of an organic solvent and water is common to dissolve both the organic and inorganic reagents.[1]
Temperature Room Temperature to 100 °CReaction temperature depends on the reactivity of the substrates and the catalyst system. Microwave irradiation can significantly reduce reaction times.[4]
Boronic Acid Aryl- or Heteroarylboronic Acids1.1 to 1.5 equivalents of the boronic acid are typically used.

Experimental Protocols

This section provides a detailed, generalized protocol for a typical Suzuki coupling reaction of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane and water)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki coupling reaction.

Suzuki_Workflow Reactants Reactants: This compound Arylboronic Acid Base (e.g., K2CO3) Reaction_Setup Reaction Setup (Inert Atmosphere) Reactants->Reaction_Setup Catalyst Catalyst: Pd(PPh3)4 Catalyst->Reaction_Setup Solvent Solvent: 1,4-Dioxane/H2O Solvent->Reaction_Setup Heating Heating (80-100 °C) Reaction_Setup->Heating Workup Aqueous Work-up & Extraction Heating->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: Substituted Pyrimidine Purification->Product

Caption: Experimental workflow for the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n Ox_Add Oxidative Addition Pd0->Ox_Add PdII_Aryl R-Pd(II)L_n-X Ox_Add->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_Borane R-Pd(II)L_n-R' Transmetalation->PdII_Aryl_Borane Red_Elim Reductive Elimination PdII_Aryl_Borane->Red_Elim Red_Elim->Pd0 Product R-R' (Product) Red_Elim->Product Reactants R-X (Dichloropyrimidine) Reactants->Ox_Add Boronic_Acid R'-B(OH)2 + Base Boronic_Acid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[1][8]

References

Application Notes and Protocols: SNAr Reactions of 5-Amino-4,6-dichloro-2-methylpyrimidine with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-4,6-dichloro-2-methylpyrimidine is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. The presence of two reactive chlorine atoms on the pyrimidine ring allows for sequential or simultaneous nucleophilic aromatic substitution (SNAr) reactions. This reactivity enables the synthesis of a diverse library of substituted pyrimidine derivatives, which are scaffolds for various biologically active compounds. This document provides detailed application notes and generalized protocols for the SNAr reactions of this compound with primary and secondary amines.

Application Notes

The SNAr reaction on 4,6-dichloropyrimidines is a well-established method for introducing nitrogen-based nucleophiles. The reactivity of the two chlorine atoms at the C4 and C6 positions is influenced by the electronic effects of the substituents on the pyrimidine ring. In the case of this compound, the amino group at the C5 position and the methyl group at the C2 position are electron-donating, which can influence the regioselectivity of the substitution.

Generally, in symmetrically substituted 4,6-dichloropyrimidines, the substitution can occur at either the C4 or C6 position. With an excess of the amine nucleophile and/or elevated temperatures, disubstitution is commonly observed. The choice of solvent and base is crucial for controlling the reaction rate and minimizing side reactions. Polar aprotic solvents like ethanol, isopropanol, or DMF are often employed, and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to quench the HCl generated during the reaction.

These reactions are instrumental in the synthesis of various kinase inhibitors, antivirals, and other therapeutic agents. The ability to introduce diverse amine functionalities allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting molecules.

Characterization of Starting Material

  • Compound Name: this compound

  • CAS Number: 39906-04-2[1][2]

  • Appearance: White to yellow to green powder or crystals[1]

  • Melting Point: 70-73 °C[1][2]

  • Molecular Formula: C₅H₅Cl₂N₃

  • Molecular Weight: 178.02 g/mol

Generalized Reaction Scheme

The general reaction involves the displacement of one or both chlorine atoms of this compound by an amine.

experimental_workflow start Start dissolve Dissolve this compound in solvent start->dissolve add_reagents Add amine and base dissolve->add_reagents reaction Heat and stir reaction mixture add_reagents->reaction monitor Monitor reaction by TLC/LC-MS reaction->monitor workup Aqueous workup monitor->workup Reaction complete purify Purify by column chromatography or recrystallization workup->purify characterize Characterize product (NMR, MS, m.p.) purify->characterize end End characterize->end signaling_pathway cluster_amines Amine Library cluster_products Diverse Biological Activities scaffold 5-Amino-4,6-dichloro- 2-methylpyrimidine amine1 Amine A scaffold->amine1 SNAr amine2 Amine B scaffold->amine2 SNAr amine3 Amine C scaffold->amine3 SNAr product1 Derivative A (e.g., Kinase Inhibitor) amine1->product1 product2 Derivative B (e.g., Antiviral) amine2->product2 product3 Derivative C (e.g., GPCR Modulator) amine3->product3

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Amino-4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry for the synthesis of carbon-nitrogen (C-N) bonds. This reaction is particularly valuable for the construction of arylamines, which are prevalent motifs in a vast array of pharmaceutical agents. 5-Amino-4,6-dichloro-2-methylpyrimidine is a key building block in the synthesis of numerous biologically active molecules, including potent kinase inhibitors used in oncology. The selective functionalization of this substrate via Buchwald-Hartwig amination allows for the introduction of diverse amine functionalities, enabling the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.

The presence of two reactive chlorine atoms at the C4 and C6 positions, influenced by the electronic properties of the amino and methyl groups, presents a challenge in achieving regioselective mono-amination. Careful selection of the catalyst, ligand, base, and reaction conditions is crucial to control the reaction's outcome and favor the desired product over potential di-substituted byproducts. These application notes provide a detailed protocol for the mono-amination of this compound, along with representative data and a discussion of the reaction's application in drug discovery.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the Buchwald-Hartwig amination of dichloropyrimidine substrates. While specific data for this compound is not widely published, these examples with analogous compounds provide a strong starting point for reaction optimization.

EntryAminePalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001285-95
2MorpholinePd(OAc)₂ (3)RuPhos (6)K₃PO₄ (2.0)Dioxane1101670-85
3BenzylaminePd₂(dba)₃ (2)BrettPhos (4)Cs₂CO₃ (2.0)Toluene1001880-90
4n-ButylaminePd(OAc)₂ (2.5)Xantphos (5)K₂CO₃ (2.5)THF802465-75

Experimental Protocol

This protocol describes a general procedure for the selective mono-amination of this compound with a primary or secondary amine. Optimization of reaction parameters may be required for specific amine coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add the palladium precatalyst and the phosphine ligand to a dry Schlenk flask equipped with a magnetic stir bar.

  • Addition of Reagents: To the same flask, add the base, this compound, and the amine.

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask to achieve a concentration of 0.1-0.2 M with respect to the pyrimidine substrate.

  • Reaction Conditions: Seal the flask, remove it from the glovebox, and place it in a preheated oil bath. Stir the reaction mixture at 80-110 °C under an inert atmosphere.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Safety Precautions:

  • Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.

  • Many organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Bases such as sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Mandatory Visualizations

Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification p1 Add Pd Precatalyst & Ligand to Schlenk Flask p2 Add Base, Pyrimidine, & Amine p1->p2 p3 Add Anhydrous Solvent p2->p3 r1 Seal Flask & Heat (80-110 °C) p3->r1 Start Reaction r2 Monitor by TLC/LC-MS r1->r2 w1 Cool to RT & Dilute r2->w1 Reaction Complete w2 Aqueous Wash w1->w2 w3 Dry & Concentrate w2->w3 w4 Column Chromatography w3->w4 final_product final_product w4->final_product Purified Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

Catalytic_Cycle pd0 Pd(0)L oa_complex [Ar-Pd(II)L(X)] pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)L(NHR'R'')]⁺X⁻ oa_complex->amine_complex Amine Coordination (HNR'R'') amido_complex [Ar-Pd(II)L(NR'R'')] amine_complex->amido_complex Deprotonation (-Base-H⁺) product Ar-NR'R'' amido_complex->product Reductive Elimination product->pd0 Regenerates Catalyst

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Application in Drug Discovery: Kinase Inhibitors

This compound and its derivatives are crucial intermediates in the synthesis of various kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine core often serves as a scaffold that can bind to the hinge region of the ATP-binding pocket of kinases.

The Buchwald-Hartwig amination provides a powerful tool to introduce a variety of substituents at the C4 or C6 position of the pyrimidine ring. This allows medicinal chemists to systematically modify the structure of the inhibitor to enhance its potency, selectivity, and pharmacokinetic properties. For example, the introduction of different anilines or aliphatic amines can lead to interactions with specific amino acid residues in the kinase active site, thereby improving the inhibitor's binding affinity and selectivity for the target kinase over other kinases in the human kinome. The development of selective and potent kinase inhibitors remains a major focus in modern drug discovery, and the Buchwald-Hartwig amination is an indispensable reaction in this endeavor.

Application Notes and Protocols for the Synthesis of a Key Dasatinib Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of the pivotal Dasatinib intermediate, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide. This document outlines the prevalent synthetic route employing the coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine.

Note on Starting Material: While the topic specifies the use of 5-Amino-4,6-dichloro-2-methylpyrimidine, the established and widely documented synthesis of this particular Dasatinib intermediate utilizes 4,6-dichloro-2-methylpyrimidine . The protocols detailed below are based on this well-established reactant.

Introduction

Dasatinib is a potent multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its mechanism of action involves the inhibition of key signaling proteins, primarily BCR-ABL and Src family kinases, which are crucial for the proliferation and survival of cancer cells.[1][2] The synthesis of Dasatinib involves the formation of a key intermediate, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide, through a nucleophilic aromatic substitution reaction.

Synthetic Pathway Overview

The core of this synthesis involves the reaction between two key precursors: 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 4,6-dichloro-2-methylpyrimidine. The amino group of the thiazole derivative displaces one of the chlorine atoms on the pyrimidine ring to form the desired intermediate.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide->Nucleophilic Aromatic Substitution 4,6-dichloro-2-methylpyrimidine 4,6-dichloro-2-methylpyrimidine 4,6-dichloro-2-methylpyrimidine->Nucleophilic Aromatic Substitution N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide Nucleophilic Aromatic Substitution->N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide

Caption: Synthetic workflow for the Dasatinib intermediate.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative experimental protocol for the synthesis of the Dasatinib intermediate.

ParameterValueReference
Reactants
2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide5.00 g (18.67 mmol)[3]
4,6-dichloro-2-methylpyrimidine3.65 g (22.4 mmol)[3]
Sodium t-butoxide (30% wt. solution in THF)21.1 g (65.36 mmol)[3]
Solvent
Tetrahydrofuran (THF)65 mL[3]
Reaction Conditions
Temperature10-20°C, then 0-5°C[3]
Reaction Time1.5 hours at room temperature, then 1.75 hours at 0-5°C[3]
Product
N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide6.63 g[3]
Yield 86.4%[3]
Purity (by HPLC) >99%[3]

Experimental Protocol

This protocol details the synthesis of N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide.

Materials:

  • 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • 4,6-dichloro-2-methylpyrimidine

  • Sodium t-butoxide (30% wt. solution in Tetrahydrofuran)

  • Tetrahydrofuran (THF), anhydrous

  • 2N Hydrochloric acid (HCl)

  • Water (deionized)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

  • Cooling bath (ice-water or other)

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a suitable round-bottom flask, prepare a stirring solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (5.00 g, 18.67 mmol) and 4,6-dichloro-2-methylpyrimidine (3.65 g, 22.4 mmol) in anhydrous tetrahydrofuran (65 mL).[3]

  • Addition of Base: Cool the mixture to maintain the temperature between 10-20°C. Slowly add a 30% wt. solution of sodium t-butoxide in tetrahydrofuran (21.1 g, 65.36 mmol).[3]

  • Reaction: Stir the mixture at room temperature for 1.5 hours.[3]

  • Work-up and Precipitation: Cool the reaction mixture to 0-5°C. Slowly add 2N hydrochloric acid (21.5 mL) to the mixture. Stir the resulting slurry for 1.75 hours at 0-5°C to ensure complete precipitation of the product.[3]

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with water (15 mL).[3]

  • Drying: Dry the collected solid to obtain N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide (6.63 g, 86.4% yield).[3]

Mechanism of Action: Dasatinib Signaling Pathways

Dasatinib exerts its therapeutic effect by inhibiting multiple tyrosine kinases, primarily the Bcr-Abl fusion protein and Src family kinases.

Bcr-Abl Signaling Pathway Inhibition

In CML, the Philadelphia chromosome leads to the formation of the Bcr-Abl fusion protein, a constitutively active tyrosine kinase.[2] This oncoprotein drives uncontrolled cell proliferation and survival by activating several downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways.[4][5][6] Dasatinib binds to the ATP-binding site of the Bcr-Abl kinase, inhibiting its activity and thereby blocking these downstream signals, which ultimately leads to apoptosis of the cancer cells.[2][7]

Bcr_Abl_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr-Abl Bcr-Abl Ras Ras Bcr-Abl->Ras PI3K PI3K Bcr-Abl->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Dasatinib Dasatinib Dasatinib->Bcr-Abl Inhibits Src_Pathway cluster_receptors Cell Surface Receptors cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response Growth Factor Receptors Growth Factor Receptors Src Src Growth Factor Receptors->Src Integrins Integrins Integrins->Src FAK FAK Src->FAK Ras/MAPK Pathway Ras/MAPK Pathway Src->Ras/MAPK Pathway PI3K/Akt Pathway PI3K/Akt Pathway Src->PI3K/Akt Pathway Migration Migration FAK->Migration Proliferation Proliferation Ras/MAPK Pathway->Proliferation Survival Survival PI3K/Akt Pathway->Survival Dasatinib Dasatinib Dasatinib->Src Inhibits

References

Synthesis of Moexipril Intermediate: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moexipril is an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension. It is a prodrug that is metabolized in the body to its active form, moexiprilat. The synthesis of Moexipril is a multi-step process that involves the coupling of two key intermediates: a substituted tetrahydroisoquinoline-3-carboxylic acid and an N-acylated amino acid ester side chain.

This document provides a detailed overview of the well-established synthetic pathway for a key intermediate of Moexipril. It is important to note that a synthetic route commencing from a pyrimidine derivative is not described in the reviewed scientific literature. The protocols and data presented herein are based on established chemical syntheses of Moexipril and its precursors.

Synthetic Pathway Overview

The synthesis of Moexipril hydrochloride generally proceeds via the coupling of two main building blocks: (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and (2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid. The overall synthetic scheme is depicted below.

Moexipril_Synthesis cluster_side_chain Side Chain Synthesis cluster_core Tetrahydroisoquinoline Core Synthesis cluster_coupling Coupling and Final Product Formation L_alanine L-Alanine tert-butyl ester side_chain_intermediate (2S,2'S)-2-(1-Ethoxycarbonyl-3-phenylpropylamino)propanoic acid tert-butyl ester L_alanine->side_chain_intermediate Alkylation bromoester Ethyl 2-bromo-4-phenylbutanoate bromoester->side_chain_intermediate side_chain_acid (2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid side_chain_intermediate->side_chain_acid Deprotection (HCl) protected_moexipril Protected Moexipril side_chain_acid->protected_moexipril Coupling tetrahydroisoquinoline (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tetrahydroisoquinoline->protected_moexipril moexipril Moexipril protected_moexipril->moexipril Deprotection (HCl)

Figure 1. General synthetic scheme for Moexipril.

Experimental Protocols

Synthesis of the Side Chain Intermediate: (2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid

The synthesis of the dipeptide-like side chain involves the alkylation of L-alanine tert-butyl ester with ethyl 2-bromo-4-phenylbutanoate. This is followed by the selective cleavage of the tert-butyl ester to yield the carboxylic acid necessary for the subsequent coupling reaction.[1]

Protocol 1: Synthesis of the Side Chain

  • Alkylation:

    • To a solution of L-alanine tert-butyl ester (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add ethyl 2-bromo-4-phenylbutanoate (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq).

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

  • Deprotection:

    • Dissolve the purified product from the previous step in a suitable solvent (e.g., dichloromethane).

    • Bubble hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).

    • Remove the solvent and excess HCl under reduced pressure to yield the desired half-acid intermediate.[1]

Synthesis of the Tetrahydroisoquinoline Core: (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

The synthesis of the tetrahydroisoquinoline core is a critical step and can be achieved through various methods, including the Pictet-Spengler reaction.

Protocol 2: Synthesis of the Tetrahydroisoquinoline Core (Representative)

A detailed, specific protocol for the industrial synthesis of this intermediate is often proprietary. The following is a generalized representation based on common synthetic methodologies for similar structures.

  • Pictet-Spengler Reaction:

    • React a suitably substituted phenethylamine derivative with a glyoxylic acid derivative in the presence of an acid catalyst.

    • The reaction is typically carried out in a protic solvent such as water or ethanol.

    • The resulting tetrahydroisoquinoline derivative is then isolated and purified.

Final Coupling and Deprotection to Yield Moexipril

The final steps involve the coupling of the two key intermediates followed by a final deprotection step to afford Moexipril.

Protocol 3: Coupling and Final Deprotection

  • Coupling Reaction:

    • To a solution of the side chain acid intermediate (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.1 eq).

    • Stir the mixture at 0 °C for 30 minutes.

    • Add the tetrahydroisoquinoline ester derivative (1.0 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.[2]

    • Upon completion, filter the reaction mixture to remove any precipitated urea byproduct.

    • Wash the filtrate with a dilute acid solution (e.g., 1N HCl), a dilute basic solution (e.g., saturated NaHCO3), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Deprotection:

    • Dissolve the purified, protected Moexipril precursor in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride in an organic solvent.

    • Stir the mixture at room temperature for 1-4 hours.

    • Remove the solvent and excess acid under reduced pressure to yield Moexipril hydrochloride.[2]

Data Presentation

The following table summarizes representative quantitative data for the key synthetic steps. Please note that actual yields may vary depending on the specific reaction conditions and scale.

StepReactantsReagents/SolventsProductTypical Yield (%)
1 L-Alanine tert-butyl ester, Ethyl 2-bromo-4-phenylbutanoateTriethylamine, Dichloromethane(2S,2'S)-2-(1-Ethoxycarbonyl-3-phenylpropylamino)propanoic acid tert-butyl ester70-85
2 Intermediate from Step 1HCl in Dioxane(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid85-95
3 Side chain acid, Tetrahydroisoquinoline derivativeEDC, HOBt, DichloromethaneProtected Moexipril60-75
4 Protected MoexiprilHCl in Ethyl AcetateMoexipril Hydrochloride>90

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of a Moexipril intermediate.

experimental_workflow start Start: Reactants reaction Chemical Reaction (e.g., Coupling) start->reaction workup Aqueous Workup (Washing with acid, base, brine) reaction->workup drying Drying of Organic Layer (Anhydrous Na2SO4) workup->drying filtration Filtration drying->filtration concentration Concentration (Rotary Evaporation) filtration->concentration purification Purification (Column Chromatography) concentration->purification analysis Analysis (TLC, LC-MS, NMR) purification->analysis final_product Purified Intermediate analysis->final_product

Figure 2. General experimental workflow for synthesis and purification.

Conclusion

The synthesis of Moexipril is a well-established process involving the strategic coupling of a tetrahydroisoquinoline core and an amino acid-derived side chain. While the initial query specified a synthesis from a pyrimidine derivative, a thorough review of the scientific literature did not yield such a pathway. The protocols and workflows detailed in this document provide a comprehensive guide for researchers and professionals involved in the synthesis of Moexipril and related ACE inhibitors. Adherence to these methodologies, with appropriate optimization for specific laboratory conditions, will facilitate the successful synthesis of these important pharmaceutical compounds.

References

Application Note: HPLC Purity Determination of 5-Amino-4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Amino-4,6-dichloro-2-methylpyrimidine purity. The described protocol provides a robust and reproducible approach for separating the main component from potential impurities, which is crucial for quality control in drug development and manufacturing. The method utilizes a reversed-phase C18 column with UV detection, a common and reliable setup in pharmaceutical analysis.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Ensuring its purity is a critical step for the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of chemical compounds. This application note provides a detailed protocol for a reversed-phase HPLC method suitable for determining the purity of this compound. The methodology is based on established analytical principles for similar chlorinated pyrimidine derivatives.[1][2][3]

Experimental Protocol

This protocol outlines the necessary steps for preparing the sample and standards, as well as the instrumental conditions for the HPLC analysis.

Materials and Reagents
  • This compound reference standard (purity ≥ 99.5%)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (≥ 99%)

  • Methanol (HPLC grade)

Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Quaternary or Binary Pump

  • Autosampler

  • Column Oven

  • UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis.

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 2 for the gradient program
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Preparation of Solutions

Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix well.

  • Mobile Phase B: Use HPLC-grade acetonitrile.

Standard Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

Sample Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with the diluent.

  • Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.

Gradient Elution Program

The use of a gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010
System Suitability

Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. Inject the standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Experimental Workflow Diagram

HPLC_Workflow cluster_analysis 2. Analytical Phase cluster_data 3. Data Evaluation prep Preparation analysis HPLC Analysis prep->analysis data Data Processing analysis->data mobile_phase Prepare Mobile Phases A and B standard_prep Prepare Standard Solution sample_prep Prepare Sample Solution system_suitability System Suitability Test sample_injection Inject Sample and Standard system_suitability->sample_injection integration Integrate Peaks calculation Calculate Purity integration->calculation report Generate Report calculation->report

Caption: Workflow for the HPLC purity analysis of this compound.

Method Validation Considerations

For use in a regulated environment, this method should be validated according to ICH Q2(R1) guidelines.[4] Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The HPLC method described in this application note provides a reliable and robust means for determining the purity of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water allows for the effective separation of the main component from its potential impurities. Proper system suitability checks and method validation are essential for ensuring the accuracy and reliability of the results in a quality control setting.

References

Application Notes and Protocols for the Purification of 5-Amino-4,6-dichloro-2-methylpyrimidine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this document provides a detailed guide to the purification of 5-Amino-4,6-dichloro-2-methylpyrimidine via recrystallization, a critical step for ensuring the purity of this key pharmaceutical intermediate.

This compound is a vital building block in the synthesis of numerous active pharmaceutical ingredients. Its purity is paramount for the successful and reproducible synthesis of downstream products, as well as for meeting stringent regulatory requirements. Recrystallization is a robust and scalable method for the purification of this compound, effectively removing impurities and enhancing its crystalline properties. This application note outlines a detailed protocol for the recrystallization of this compound, including solvent selection, experimental procedure, and expected outcomes.

Data Presentation

The selection of an appropriate solvent system is crucial for a successful recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for high recovery of the purified material. Based on the solubility profile of this compound (slightly soluble in ethanol, insoluble in water), a mixed-solvent system of ethanol and water is a promising candidate. An alternative approach using a non-polar solvent, such as petroleum ether, has also been shown to be effective for structurally similar compounds.

The following table summarizes the anticipated results from the recrystallization of this compound using two different solvent systems.

ParameterCrude MaterialRecrystallized (Ethanol/Water)Recrystallized (Petroleum Ether)
Appearance Off-white to light brown powderWhite to off-white crystalline solidWhite to pale yellow crystalline solid
Purity (by HPLC) ~95%>99.5%>99.0%
Recovery Yield N/A85-95%80-90%
Melting Point 175-180 °C178-182 °C177-181 °C

Experimental Protocols

This section provides detailed methodologies for the recrystallization of this compound using both a mixed-solvent system (ethanol/water) and a single non-polar solvent (petroleum ether).

Protocol 1: Recrystallization using Ethanol/Water

This protocol is recommended for achieving high purity.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. For every 1 gram of crude material, add 10-15 mL of ethanol.

  • Heating: Gently heat the mixture to 60-70°C while stirring until the solid is completely dissolved. If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approximately 1-2% w/w of the solute). Reheat the mixture for 5-10 minutes.

  • Hot Filtration (if necessary): If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add deionized water dropwise with continuous stirring until the solution becomes faintly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (e.g., 1:1 v/v) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a drying oven at 50-60°C or in a vacuum desiccator until a constant weight is achieved.

Protocol 2: Recrystallization using Petroleum Ether

This protocol is an alternative method that can be effective for certain impurity profiles.

Materials:

  • Crude this compound

  • Petroleum Ether (e.g., 60-80°C boiling range)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a sufficient amount of petroleum ether to form a slurry.

  • Heating: Gently heat the mixture to the boiling point of the petroleum ether with constant stirring. Add more hot petroleum ether in small portions until the solid is fully dissolved.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, cool the flask in an ice bath for at least 30 minutes to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold petroleum ether.

  • Drying: Dry the purified crystals in a vacuum desiccator to remove all traces of the solvent.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the recrystallization process.

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool If no insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end End: Purified Crystalline Product dry->end

Caption: General experimental workflow for the recrystallization process.

Solvent_Selection_Logic start Start: Select Purification Strategy high_purity High Purity Required? start->high_purity protocol1 Protocol 1: Ethanol/Water Recrystallization high_purity->protocol1 Yes protocol2 Protocol 2: Petroleum Ether Recrystallization high_purity->protocol2 No (Alternative) end Proceed with Selected Protocol protocol1->end protocol2->end

Caption: Decision logic for selecting the appropriate recrystallization protocol.

Application Notes and Protocols for the Chlorination of 2-Methyl-4,6-dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of 4,6-dichloro-2-methylpyrimidine through the chlorination of 2-methyl-4,6-dihydroxypyrimidine. The protocols outlined below are based on established methods for the chlorination of hydroxypyrimidines, offering flexibility in the choice of reagents and reaction conditions to suit various laboratory settings and scales.

Introduction

The chlorination of 2-methyl-4,6-dihydroxypyrimidine is a crucial step in the synthesis of various pharmaceutical intermediates. The resulting 4,6-dichloro-2-methylpyrimidine is a versatile building block in medicinal chemistry. The primary method for this transformation involves the use of a chlorinating agent to replace the hydroxyl groups with chlorine atoms. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this purpose, often in the presence of a tertiary amine base which acts as an acid scavenger.[1] Alternative chlorinating agents such as thionyl chloride (SOCl₂) and triphosgene have also been utilized, offering potential advantages in terms of safety and handling.[2]

Experimental Protocols

Two primary protocols for the chlorination of 2-methyl-4,6-dihydroxypyrimidine are presented below, utilizing either phosphorus oxychloride or thionyl chloride.

Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃)

This protocol is a widely used and effective method for the chlorination of hydroxypyrimidines.[1][3] It can be performed with an excess of POCl₃ serving as both the reagent and the solvent, or under solvent-free conditions with a stoichiometric amount of POCl₃ in a sealed reactor.[3][4]

Materials:

  • 2-methyl-4,6-dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline or Pyridine (optional, as a base)[1][3]

  • Ice water

  • 50% aqueous sodium hydroxide (NaOH) or saturated sodium carbonate (Na₂CO₃) solution[1][3]

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Reaction Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and a thermometer, add 2-methyl-4,6-dihydroxypyrimidine.

  • Reagent Addition (Excess POCl₃ method): Carefully add an excess of phosphorus oxychloride (typically 3-10 molar equivalents) to the flask.[1]

  • Reagent Addition (Solvent-free method): Alternatively, in a sealed reactor, combine 2-methyl-4,6-dihydroxypyrimidine (1 equivalent), phosphorus oxychloride (2 equivalents, one for each hydroxyl group), and pyridine (1 equivalent).[3]

  • Heating: Heat the reaction mixture with stirring. The temperature can range from 60°C to reflux (around 107°C for POCl₃) or up to 160°C in a sealed reactor.[1][3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]

  • Base Addition (if applicable): If using a base like N,N-dimethylaniline, add it slowly to the reaction mixture while maintaining the temperature.[1]

  • Reaction Time: Continue heating for several hours (typically 2-8 hours) until the starting material is consumed, as indicated by TLC.[1][3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto crushed ice or into cold water with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic.

    • Neutralize the acidic solution by the slow addition of a 50% NaOH solution or saturated Na₂CO₃ solution to a pH of 7-8.[3]

    • Extract the aqueous layer with a suitable organic solvent such as dichloromethane.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: The crude 4,6-dichloro-2-methylpyrimidine can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[1]

Protocol 2: Chlorination using Thionyl Chloride (SOCl₂)

This method provides an alternative to POCl₃ and can also result in high yields.[2][5]

Materials:

  • 2-methyl-4,6-dihydroxypyrimidine

  • Thionyl chloride (SOCl₂)

  • Acetonitrile (or other suitable aprotic solvent)

  • Ice water

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-methyl-4,6-dihydroxypyrimidine in acetonitrile.

  • Reagent Addition: Slowly add thionyl chloride (typically 4 molar equivalents) to the suspension.[5]

  • Heating: Heat the reaction mixture to 80°C and stir for approximately 3 hours.[5] Monitor the reaction progress by TLC.

  • Work-up:

    • After the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure.

    • Carefully pour the residue into ice water.

    • The precipitated solid product can be collected by filtration.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure 4,6-dichloro-2-methylpyrimidine.[5]

Data Presentation

The following table summarizes the quantitative data from various reported procedures for the chlorination of hydroxypyrimidines.

ParameterProtocol 1 (POCl₃)Protocol 2 (SOCl₂)Reference(s)
Chlorinating Agent Phosphorus oxychloride (POCl₃)Thionyl chloride (SOCl₂)[1][5]
Starting Material 2-methyl-4,6-dihydroxypyrimidine4,6-dihydroxy-2-methylpyrimidine[5]
Molar Ratio (Reagent:Substrate) 2.8:1 to 9:14:1[1][5]
Solvent Excess POCl₃ or AcetonitrileAcetonitrile[1][5]
Base N,N-dimethylaniline or PyridineNone specified[1][3]
Reaction Temperature 60°C - 160°C80°C[1][3][5]
Reaction Time 1 - 8 hours3 hours[1][5]
Yield >80%94%[3][5]

Mandatory Visualization

The following diagrams illustrate the key aspects of the experimental procedure.

Chlorination_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-methyl-4,6-dihydroxypyrimidine 2-methyl-4,6-dihydroxypyrimidine Reaction_Vessel Reaction 2-methyl-4,6-dihydroxypyrimidine->Reaction_Vessel 1. Add Chlorinating_Agent Chlorinating Agent (POCl₃ or SOCl₂) Chlorinating_Agent->Reaction_Vessel 2. Add Solvent Solvent (e.g., Acetonitrile or excess POCl₃) Solvent->Reaction_Vessel Temperature Temperature (60-160°C) Temperature->Reaction_Vessel Base Base (optional) (e.g., Pyridine) Base->Reaction_Vessel 4,6-dichloro-2-methylpyrimidine 4,6-dichloro-2-methylpyrimidine Reaction_Vessel->4,6-dichloro-2-methylpyrimidine Chlorination

Caption: Chemical reaction scheme for the chlorination of 2-methyl-4,6-dihydroxypyrimidine.

Experimental_Workflow start Start setup Reaction Setup: Combine Reactants start->setup reaction Heating and Stirring (Monitor by TLC) setup->reaction workup Work-up: Quench, Neutralize, Extract reaction->workup purification Purification: Recrystallization or Chromatography workup->purification product Pure 4,6-dichloro- 2-methylpyrimidine purification->product

Caption: A generalized workflow for the synthesis of 4,6-dichloro-2-methylpyrimidine.

References

Application Notes and Protocols for the Scale-Up Synthesis of 5-Amino-4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-4,6-dichloro-2-methylpyrimidine is a key intermediate in the synthesis of various pharmaceutical compounds, including the antihypertensive drug Moexipril.[1] The increasing demand for such therapeutics necessitates robust and scalable synthetic routes to this intermediate.[1] This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on established synthetic methodologies. Quantitative data is summarized for easy comparison, and a detailed experimental protocol is provided.

Introduction

The synthesis of this compound is a critical step in the manufacturing of several active pharmaceutical ingredients (APIs). Its structure, featuring a pyrimidine core with reactive chloro and amino groups, makes it a versatile building block in medicinal chemistry. This document outlines two primary synthetic routes for its preparation on a larger scale, providing detailed procedural information and comparative data to aid in process development and optimization.

Synthetic Routes and Data

Two main synthetic pathways for the preparation of this compound have been reported, starting from different precursors. The selection of a particular route for scale-up will depend on factors such as raw material availability, cost, process safety, and desired product purity.

Route 1: From Diethyl Succinate

This route involves a four-step synthesis commencing with the nitration of diethyl succinate.

  • Step 1: Nitration: Diethyl succinate is nitrated using a mixture of concentrated nitric acid and concentrated sulfuric acid to yield 2-nitro-succinic acid diethyl ester.[1]

  • Step 2: Cyclization: The resulting nitro-ester is cyclized with hydrochloric acid to form 2-methyl-5-nitro-4,6-dihydroxypyrimidine.[1]

  • Step 3: Chlorination: The dihydroxypyrimidine intermediate is chlorinated, for example with sulfuryl chloride, to give 4,6-dichloro-2-methyl-5-nitropyrimidine.[1]

  • Step 4: Reduction: The nitro group is subsequently reduced to an amino group, often using Raney nickel hydrogenation, to afford the final product.[1]

Route 2: From N-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetamide

This alternative two-step synthesis begins with the deacetylation of a substituted pyrimidine.

  • Step 1: Deacetylation: N-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetamide is treated with hydrochloric acid in methanol to yield 5-amino-2-methylpyrimidine-4,6-diol.[1]

  • Step 2: Chlorination: The resulting diol is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃) to produce this compound.[1]

Comparative Data of Synthetic Routes
ParameterRoute 1 (from Diethyl Succinate)Route 2 (from N-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetamide)
Starting Material Diethyl succinateN-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetamide
Key Intermediates 2-nitro-succinic acid diethyl ester, 2-methyl-5-nitro-4,6-dihydroxypyrimidine5-amino-2-methylpyrimidine-4,6-diol
Chlorinating Agent Sulfuryl chloride (or other)[1]Phosphorus oxychloride (POCl₃)[1]
Reduction Method Raney nickel hydrogenation[1]Not Applicable
Reported Yield Not specified in detail for overall process26% for the chlorination step[1]
Number of Steps 42

Experimental Protocols

The following is a detailed protocol for the synthesis of this compound via Route 2, which is a shorter synthetic sequence.

Protocol: Synthesis via Chlorination of 5-amino-2-methylpyrimidine-4,6-diol

Materials:

  • 5-amino-2-methylpyrimidine-4,6-diol

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • 8M Sodium Hydroxide (NaOH) solution

  • Water (H₂O)

  • Ice

Equipment:

  • Sealed reaction vessel suitable for heating under pressure

  • Stirring apparatus

  • Standard laboratory glassware

  • pH meter or pH paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a sealed tube, combine 5-amino-2-methylpyrimidine-4,6-diol (500 mg) and phosphorus oxychloride (2.5 mL).[1]

  • Inerting: Purge the system with an inert gas, such as argon.[1]

  • Reaction: Stir the mixture at 110°C for 20 hours.[1]

  • Quenching: After cooling the reaction mixture to room temperature, carefully pour it onto ice (5 mL).[1]

  • Extraction and Neutralization: Add dichloromethane (5 mL) to the quenched mixture. Adjust the pH to 8 with the dropwise addition of 8M NaOH solution.[1]

  • Phase Separation: Separate the organic and aqueous layers. Extract the aqueous layer with an additional portion of dichloromethane (1.5 mL).[1]

  • Washing: Combine the organic layers and wash twice with water (2 x 2.5 mL).[1]

  • Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield the crude product.[1]

  • Purification: The resulting brown solid can be further purified by recrystallization or column chromatography to obtain this compound. The reported yield for this step is 26%.[1]

Product Specifications

High-purity this compound is crucial for its use in pharmaceutical synthesis.

ParameterSpecification
Appearance Off-white to pale yellow crystalline powder[2]
Purity (HPLC) ≥99.0%[2]
Melting Point 178-182°C[2]
Moisture (Karl Fischer) ≤0.5%[2]
Heavy Metals ≤10 ppm[2]
Solubility Soluble in DMF, DMSO; slightly soluble in ethanol; insoluble in water[2]

Visualized Workflow

The following diagram illustrates the key steps in the scale-up synthesis of this compound.

Synthesis_Workflow cluster_route1 Route 1 cluster_route2 Route 2 A Diethyl Succinate B Nitration (HNO₃, H₂SO₄) A->B C 2-Nitro-succinic acid diethyl ester B->C D Cyclization (HCl) C->D E 2-Methyl-5-nitro-4,6- dihydroxypyrimidine D->E F Chlorination (e.g., SO₂Cl₂) E->F G 4,6-Dichloro-2-methyl- 5-nitropyrimidine F->G H Reduction (Raney Ni, H₂) G->H Product 5-Amino-4,6-dichloro- 2-methylpyrimidine H->Product I N-(4,6-dihydroxy-2- methylpyrimidin-5-yl)acetamide J Deacetylation (HCl, MeOH) I->J K 5-Amino-2-methyl- pyrimidine-4,6-diol J->K L Chlorination (POCl₃) K->L L->Product

Caption: Synthetic pathways for this compound.

Conclusion

The scale-up synthesis of this compound can be achieved through multiple synthetic routes. The choice of a specific pathway will be dictated by economic and process-related considerations. The provided protocol for the chlorination of 5-amino-2-methylpyrimidine-4,6-diol offers a shorter synthetic sequence, which can be advantageous for industrial production. Further process optimization and development are recommended to improve yields and ensure compliance with regulatory standards for pharmaceutical intermediates.

References

Application Notes and Protocols: 5-Amino-4,6-dichloro-2-methylpyrimidine in Agricultural Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-4,6-dichloro-2-methylpyrimidine is a versatile heterocyclic intermediate with significant potential in the synthesis of novel agrochemicals. Its reactive chloro- and amino- functionalities provide a scaffold for the development of a variety of active ingredients, particularly herbicides and fungicides. The presence of the methyl group at the 2-position can influence the biological activity and selectivity of the final product. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a representative sulfonylurea herbicide.

Application Notes

This compound serves as a key building block for the synthesis of pyrimidine-based agrochemicals. The primary application lies in the synthesis of sulfonylurea herbicides, a class of compounds known for their high efficacy at low application rates and their specific mode of action, inhibiting the enzyme acetolactate synthase (ALS) in plants.[1]

The synthesis of such herbicides typically involves the reaction of the amino group of the pyrimidine with a sulfonyl isocyanate or a related reactive intermediate. The two chlorine atoms on the pyrimidine ring can be further modified to fine-tune the herbicidal activity, crop selectivity, and environmental degradation profile of the final compound.[2][3]

Key Reactions:
  • Sulfonylurea formation: The nucleophilic amino group of this compound reacts with a sulfonyl isocyanate to form the characteristic sulfonylurea bridge. This reaction is typically carried out in an aprotic solvent in the presence of a base.

  • Displacement of Chlorine: The chlorine atoms at the 4- and 6-positions are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, such as alkoxy, alkylthio, or amino moieties, to modulate the biological activity.

Experimental Protocols

Synthesis of a Representative Sulfonylurea Herbicide from this compound

This protocol describes a representative synthesis of a hypothetical sulfonylurea herbicide.

Reaction Scheme:

G cluster_0 Synthesis Pathway A 5-Amino-4,6-dichloro- 2-methylpyrimidine C N-((4,6-dichloro-2-methylpyrimidin-5-yl)carbamoyl)- 2-(methoxycarbonyl)benzenesulfonamide (Hypothetical Herbicide) A->C Base (e.g., DBU) Aprotic Solvent (e.g., Acetonitrile) B 2-(Methoxycarbonyl)benzenesulfonyl isocyanate B->C

Caption: Synthesis of a hypothetical sulfonylurea herbicide.

Materials:

  • This compound

  • 2-(Methoxycarbonyl)benzenesulfonyl isocyanate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Acetonitrile

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous acetonitrile (50 mL).

  • To this solution, add 2-(Methoxycarbonyl)benzenesulfonyl isocyanate (1.05 eq) dropwise at room temperature with stirring.

  • After the addition is complete, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add diethyl ether (100 mL) and stir for 30 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold diethyl ether (2 x 20 mL).

  • Dry the product under vacuum to obtain the desired sulfonylurea herbicide.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₅H₅Cl₂N₃[4]
Molecular Weight 178.02 g/mol [4]
Appearance White to yellow to green powder/crystal[5]
Melting Point 71-75 °C[5]
Purity (GC) ≥ 98%[5]
Table 2: Spectroscopic Data for this compound[7]
TypeData
¹H NMR (DMSO-d₆) δ = 7.26 (2H, bs, NH₂), 2.17 (3H, s, CH₃)
¹³C NMR (DMSO-d₆) δ = 161.01 (C-4 and C-6), 160.78 (C-2), 113.60 (C-5), 14.93 (CH₃)
MS (EI), m/z (%) 177 and 179 [M⁺] (100)
Table 3: Representative Reaction Data for Sulfonylurea Herbicide Synthesis (Hypothetical)
Starting MaterialProductReagentsSolventYield (%)Purity (HPLC)
This compoundN-((4,6-dichloro-2-methylpyrimidin-5-yl)carbamoyl)-2-(methoxycarbonyl)benzenesulfonamide2-(Methoxycarbonyl)benzenesulfonyl isocyanate, DBUAcetonitrile85>95%

Experimental Workflow

G cluster_workflow Experimental Workflow start Start dissolve Dissolve 5-Amino-4,6-dichloro- 2-methylpyrimidine in anhydrous acetonitrile start->dissolve add_isocyanate Add 2-(Methoxycarbonyl)benzenesulfonyl isocyanate dissolve->add_isocyanate add_dbu Add DBU add_isocyanate->add_dbu react Stir at room temperature (4-6 hours) add_dbu->react monitor Monitor reaction by TLC react->monitor monitor->react Incomplete evaporate Remove solvent under reduced pressure monitor->evaporate Reaction complete precipitate Precipitate product with diethyl ether evaporate->precipitate filter Collect product by vacuum filtration precipitate->filter dry Dry product under vacuum filter->dry end End dry->end

Caption: Workflow for the synthesis of a sulfonylurea herbicide.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 5-Amino-4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki coupling yield with 5-Amino-4,6-dichloro-2-methylpyrimidine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Suzuki coupling reaction with this compound.

Issue 1: Low or No Product Yield

Low or no conversion of the starting material is a common challenge. Several factors can contribute to this issue, primarily stemming from the electronic properties of the aminopyrimidine substrate and the specific reaction conditions.

Potential Cause & Troubleshooting Steps

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the amino group and the pyrimidine nitrogens can coordinate with the palladium catalyst, leading to inhibition or deactivation.[1]

    • Solution 1: Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl couplings.[1]

    • Solution 2: Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[1]

    • Solution 3: Use a Pre-catalyst: Modern pre-catalysts, like Buchwald G3 pre-catalysts, can provide a more active and stable catalytic species in solution.[1]

  • Suboptimal Base Selection: The strength and type of base significantly influence the reaction outcome.[1]

    • Solution 1: Screen Bases: Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective.[1] For dichloropyrimidine substrates, K₃PO₄ has also been shown to provide good yields.[2]

    • Solution 2: Anhydrous Conditions: If using a strong base like K₃PO₄, ensure anhydrous conditions, but be aware that a small amount of water might be necessary for the reaction to proceed.

  • Poor Solvent Choice: The solvent system must solubilize all components and be compatible with the catalytic system.[1]

    • Solution 1: Solvent Screening: For Suzuki couplings of dichloropyrimidines, 1,4-dioxane has been shown to be a good solvent, especially when used with Pd(PPh₃)₄.[3] Solvent mixtures, such as 1,4-dioxane/water, can also improve yields.[4] Alcoholic solvents like ethanol have also been used successfully.[5]

    • Solution 2: Biphasic Systems: A biphasic system (e.g., toluene/water) can be effective, but solvent choice may be critical to minimize halide inhibition.[6]

  • Inadequate Reaction Temperature: Sub-optimal temperatures can lead to incomplete reactions.

    • Solution 1: Temperature Optimization: For dichloropyrimidines, temperatures around 100°C have been found to be optimal, with higher temperatures potentially leading to side product formation.[3][4] However, some couplings may require heating up to 110°C.[1]

Issue 2: Formation of Side Products

Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges.

Potential Side Reactions & Mitigation Strategies

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, which is a common issue with heteroaryl boronic acids.[1]

    • Mitigation 1: Use Boronic Esters: Pinacol esters or MIDA boronates are more stable towards hydrolysis.[1]

    • Mitigation 2: Anhydrous Conditions: Where possible, conduct the reaction under strictly anhydrous conditions.[1]

    • Mitigation 3: Weaker Base: A milder base may reduce the rate of protodeboronation.[1]

  • Dehalogenation of Starting Material: The chloro group can be replaced by a hydrogen atom.

    • Mitigation 1: Avoid Hydride Sources: Ensure solvents are not a source of hydrides.[1]

    • Mitigation 2: Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize this side reaction.[1] Microwave irradiation can significantly shorten reaction times to as little as 15 minutes.[4]

  • Homocoupling of Boronic Acid: Two molecules of the boronic acid react to form a biaryl species.

    • Mitigation 1: Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. Experiment with different palladium sources and ligands.[7]

    • Mitigation 2: Slow Addition: Slowly adding the boronic acid to the reaction mixture can minimize its concentration and reduce the rate of homocoupling.[7]

Frequently Asked Questions (FAQs)

Q1: Which chlorine atom on this compound is more reactive in a Suzuki coupling?

The chlorine at the C4 and C6 positions of the pyrimidine ring have different reactivities. Generally, the C4 position is more susceptible to nucleophilic substitution, and thus, Suzuki coupling. Regioselectivity can often be controlled by carefully selecting the reaction conditions.

Q2: Can I perform a double Suzuki coupling on both chlorine atoms?

Yes, a one-pot, regioselective double Suzuki coupling of dichloropyrimidines has been developed.[5] This typically involves a sequential addition of different boronic acids and adjustment of reaction conditions to target the second, less reactive chlorine atom. Harsher conditions, such as a stronger base and higher temperatures, may be required for the second coupling.[5]

Q3: What is the ideal catalyst loading for this reaction?

Typically, catalyst loading ranges from 0.5 to 5 mol%.[2][8] For challenging substrates like this compound, a slightly higher loading (e.g., 3-5 mol%) might be necessary to overcome catalyst inhibition.[1] However, very low catalyst loading (0.5 mol%) has been successfully used in microwave-assisted procedures.

Q4: How does the amino group affect the reaction?

The electron-donating amino group can decrease the reactivity of the C-Cl bond towards oxidative addition.[1] Additionally, the lone pair on the amino nitrogen can coordinate with the palladium catalyst, potentially inhibiting it.[1] The use of bulky, electron-rich ligands can help mitigate these effects.

Q5: Is microwave irradiation beneficial for this reaction?

Yes, microwave-assisted Suzuki couplings of dichloropyrimidines have been shown to be very effective, often leading to shorter reaction times (e.g., 15 minutes), improved yields, and the possibility of using very low catalyst loadings.[4]

Data Presentation

Table 1: Optimization of Solvent for Suzuki Coupling of 2,4-Dichloropyrimidine

EntrySolventTemperature (°C)Yield (%)
1THF6038
2DMF10031
31,4-Dioxane10071
4Isopropanol8052
Reaction conditions may vary. Data adapted from a study on 2,4-dichloropyrimidine.[3]

Table 2: Effect of Solvent and Temperature on Monocoupling of 2,4-Dichloropyrimidine

EntrySolventTemperatureTimeYield (%)
1MethanolRoom Temp3 h37
2MethanolRoom TempOvernight30
3EthanolRoom TempOvernight47
4Ethanol55 °COvernight51
Reaction conditions may vary. Data adapted from a study on 2,4-dichloropyrimidine.[5]

Table 3: Influence of Base and Solvent on Suzuki Coupling Yield

EntryBaseSolventYield (%)
1K₃PO₄1,4-Dioxane60
2K₂CO₃Toluene40
3Cs₂CO₃Acetonitrile36
Reaction conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine with an arylboronic acid and Pd(PPh₃)₄ at 70-80 °C. Data adapted from a relevant study.[2]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, ethanol)

  • Degassed water (if using an aqueous base or biphasic system)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand (if used).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OR)₂ Base PdII_Aryl_Borane R¹-Pd(II)L_n-R² Transmetalation->PdII_Aryl_Borane RedElim Reductive Elimination PdII_Aryl_Borane->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Yield CheckCatalyst Evaluate Catalyst System Start->CheckCatalyst CheckBase Screen Bases Start->CheckBase CheckSolvent Optimize Solvent Start->CheckSolvent CheckTemp Adjust Temperature Start->CheckTemp SideProducts Side Product Formation? CheckCatalyst->SideProducts CheckBase->SideProducts CheckSolvent->SideProducts CheckTemp->SideProducts AnalyzeSideProducts Identify Side Products (Protodeboronation, Dehalogenation, Homocoupling) SideProducts->AnalyzeSideProducts Yes Success Optimized Yield SideProducts->Success No MitigateSideProducts Implement Mitigation Strategy (e.g., Boronic Esters, Anhydrous Conditions, Shorter Reaction Time) AnalyzeSideProducts->MitigateSideProducts MitigateSideProducts->Success

References

Technical Support Center: Synthesis of 5-Amino-4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5-Amino-4,6-dichloro-2-methylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: There are two primary synthetic routes for this compound:

  • Route 1: Nitration followed by Chlorination and Reduction. This method starts with a dihydroxypyrimidine, which undergoes nitration, then chlorination, and finally reduction of the nitro group to an amine.

  • Route 2: Chlorination of an Amino-dihydroxypyrimidine. This route begins with a pre-existing amino group on the pyrimidine ring, followed by a chlorination step to replace the hydroxyl groups.[1]

Q2: What chlorinating agents are typically used in the synthesis?

A2: The most common chlorinating agents used for converting dihydroxypyrimidines to dichloropyrimidines are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).[2][3] The choice of agent can influence reaction conditions and impurity profiles.

Q3: What are some of the key applications of this compound?

A3: This compound is a valuable intermediate in the pharmaceutical industry. It is widely used in the synthesis of antiviral agents and kinase inhibitors.[4] It also serves as a key building block for the development of cGMP-dependent protein kinase inhibitors.[4]

Q4: What are the typical physical and chemical properties of this compound?

A4: It is typically an off-white to pale yellow crystalline powder with a characteristic amine-like odor.[4] It is stable under recommended storage conditions (2-8°C, dry environment).[4]

PropertyValue
Molecular FormulaC₅H₅Cl₂N₃
Molecular Weight193.02 g/mol
Melting Point178-182°C
SolubilitySoluble in DMF, DMSO; slightly soluble in ethanol; insoluble in water.[4]
Purity (HPLC)≥99.0%

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

Possible Causes:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.

  • Side reactions: The formation of side products can consume starting materials and reduce the yield of the target compound.

  • Degradation of product: The product may be unstable under the reaction or work-up conditions.

  • Losses during work-up and purification: Significant amounts of the product may be lost during extraction, washing, or purification steps.

Troubleshooting Steps:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure the complete consumption of the starting material.

  • Optimize Reaction Conditions:

    • Temperature: Ensure the reaction is carried out at the optimal temperature. For chlorination with POCl₃, temperatures around 110°C are often used.[1]

    • Reaction Time: Extend the reaction time if incomplete conversion is observed.

    • Reagent Stoichiometry: Use the appropriate molar ratios of reactants. An excess of the chlorinating agent is common.[3]

  • Control Side Reactions: See the "Common Side Products and Their Mitigation" section for strategies to minimize the formation of unwanted byproducts.

  • Optimize Work-up Procedure:

    • Carefully pour the reaction mixture onto ice to quench the reaction.[1]

    • Adjust the pH of the aqueous layer to the optimal range for extraction (e.g., pH 8).[1]

    • Use an appropriate solvent for extraction (e.g., CH₂Cl₂).[1]

    • Perform multiple extractions to maximize product recovery.

  • Refine Purification Method: If using column chromatography, select an appropriate stationary phase and eluent system to ensure good separation and minimize product loss. For recrystallization, choose a solvent system that provides high recovery of the pure product.

Issue 2: Presence of Significant Impurities in the Final Product

Common Impurities and Side Products:

  • Over-chlorinated products: The synthesis of 2-amino-4,5,6-trichloropyrimidine has been reported as an unusual side product, resulting from the substitution of the nitro group by a chlorine atom.[5]

  • Incompletely chlorinated intermediates: Mono-chlorinated pyrimidines may be present if the chlorination reaction is incomplete.

  • Hydrolysis products: The dichloro groups are susceptible to hydrolysis back to hydroxyl groups if exposed to water for extended periods, especially at elevated temperatures or non-neutral pH.

  • Azo compounds: During the reduction of related nitro-dichloropyrimidines, the formation of water-soluble azo compounds has been observed.[6]

  • Open-chain gem-dinitro compounds: Difficulties in the nitration of related pyrimidinones can lead to the formation of unusual open-chain gem-dinitro compounds.[5]

Troubleshooting and Mitigation Strategies:

Impurity/Side ProductFormation MechanismMitigation Strategy
2-Amino-4,5,6-trichloropyrimidine Aromatic substitution of the nitro group by chloride.[5]Carefully control the reaction temperature and stoichiometry of the chlorinating agent. Use milder chlorination conditions if possible.
Mono-chlorinated intermediates Incomplete reaction.Increase reaction time, temperature, or the excess of the chlorinating agent. Monitor the reaction by TLC or HPLC until the starting material is consumed.
Hydroxylated impurities Hydrolysis of the C-Cl bonds.Minimize contact with water during work-up. Perform aqueous extractions quickly and at low temperatures. Ensure the product is thoroughly dried.
Azo compounds Side reaction during nitro group reduction.[6]Optimize the reduction conditions (catalyst, hydrogen pressure, temperature, and solvent). Consider alternative reducing agents.
Open-chain gem-dinitro compounds Side reaction during nitration.[5]Carefully control nitration conditions (temperature, concentration of acids).

Experimental Protocols

Protocol 1: Synthesis of this compound from 5-amino-2-methylpyrimidine-4,6-diol (Route 2)
  • Reaction Setup: In a sealed tube, combine 5-amino-2-methylpyrimidine-4,6-diol (1 equivalent) and phosphorus oxychloride (POCl₃, 5 equivalents).

  • Inert Atmosphere: Purge the system with an inert gas, such as argon.

  • Heating: Stir the reaction mixture at 110°C for 20 hours.

  • Quenching: Cool the mixture to room temperature and carefully pour it onto ice.

  • Extraction: Add dichloromethane (CH₂Cl₂) and adjust the pH to 8 with 8M NaOH. Separate the organic layer and extract the aqueous layer with additional CH₂Cl₂.

  • Washing: Combine the organic layers and wash with water.

  • Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by column chromatography or recrystallization.[1]

Protocol 2: Analytical Method for Purity Determination by HPLC
  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A C18 reverse-phase column is suitable for this analysis.

  • Mobile Phase: A gradient elution using a mixture of water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol as mobile phase B is a good starting point.

  • Detection: Monitor the elution at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Quantification: Purity is determined by calculating the peak area of the main product as a percentage of the total peak area of all components in the chromatogram.[4] For more accurate quantification, especially at trace levels, the use of a stable isotope-labeled internal standard and LC-MS/MS is recommended.[7][8]

Visualized Workflows and Pathways

Synthesis_Route_1 start 2-Methyl-4,6-dihydroxypyrimidine nitration Nitration (HNO₃, H₂SO₄) start->nitration nitro_intermediate 2-Methyl-5-nitro-4,6-dihydroxypyrimidine nitration->nitro_intermediate chlorination Chlorination (POCl₃ or SOCl₂) nitro_intermediate->chlorination dichloro_nitro 4,6-Dichloro-2-methyl-5-nitropyrimidine chlorination->dichloro_nitro reduction Reduction (e.g., Raney Ni, H₂) dichloro_nitro->reduction product This compound reduction->product

Caption: Synthetic pathway for this compound via Route 1.

Troubleshooting_Low_Yield start Low Product Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Significant Side Products? incomplete_reaction->side_reactions No optimize_conditions Optimize Reaction Conditions: - Increase time/temperature - Adjust stoichiometry incomplete_reaction->optimize_conditions Yes workup_loss Losses During Work-up? side_reactions->workup_loss No mitigate_side_products Mitigate Side Reactions: - Adjust temperature - Use alternative reagents side_reactions->mitigate_side_products Yes optimize_workup Optimize Work-up & Purification: - Adjust pH for extraction - Use appropriate solvents workup_loss->optimize_workup Yes

Caption: Troubleshooting workflow for low product yield.

Side_Product_Formation cluster_chlorination Chlorination Step cluster_reduction Reduction Step main_reaction Main Reaction Path incomplete_chlorination Incomplete Chlorination main_reaction->incomplete_chlorination Insufficient reagent/time over_chlorination Over-chlorination (Nitro Group Substitution) main_reaction->over_chlorination Harsh conditions azo_formation Azo Compound Formation main_reaction->azo_formation Suboptimal reduction conditions

Caption: Potential side product formation pathways.

References

Technical Support Center: Troubleshooting SNAr Reactions on Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Nucleophilic Aromatic Substitution (SNAr) reactions on dichloropyrimidine scaffolds.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q1: My SNAr reaction is not proceeding, or the yield is very low. What are the common causes and how can I improve it?

A1: Low or no yield in SNAr reactions on dichloropyrimidines can stem from several factors, from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting this issue:

  • Reagent Quality:

    • Nucleophile Potency: Ensure your nucleophile is sufficiently potent. Weakly nucleophilic amines may require catalytic activation.

    • Solvent Purity: Use anhydrous solvents, as water can react with strong bases and affect the reaction.

    • Dichloropyrimidine Integrity: Verify the purity of your dichloropyrimidine starting material.

  • Reaction Conditions:

    • Base Selection: The choice of base is critical. For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to neutralize the HCl generated. Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective.

    • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can stabilize the charged Meisenheimer intermediate. Alcohols like ethanol can also be used, especially with a base like TEA in refluxing conditions.[1][2]

    • Temperature: While many SNAr reactions on activated dichloropyrimidines proceed at room temperature, unreactive substrates or weak nucleophiles may require heating. Monitor the reaction for potential decomposition at higher temperatures.

  • Side Reactions:

    • Solvolysis: If using an alcohol as a solvent, especially with a strong base like NaOH, the corresponding alkoxide can compete with your primary nucleophile, leading to undesired byproducts.[1][2][3]

A logical workflow for troubleshooting low yield is presented below:

low_yield_troubleshooting start Low/No Yield Observed check_reagents Verify Reagent Purity & Activity (Dichloropyrimidine, Nucleophile, Solvent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Purify or Replace Reagents reagents_ok->replace_reagents No check_conditions Review Reaction Conditions (Solvent, Base, Temperature) reagents_ok->check_conditions Yes replace_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Conditions (e.g., Change Solvent, Increase Temperature) conditions_ok->optimize_conditions No check_side_reactions Analyze for Side Products (e.g., Solvolysis, Di-substitution) conditions_ok->check_side_reactions Yes optimize_conditions->check_conditions side_reactions_present Side Reactions Present? check_side_reactions->side_reactions_present modify_protocol Modify Protocol to Minimize Side Reactions (e.g., Change Base/Solvent Combination) side_reactions_present->modify_protocol Yes success Improved Yield side_reactions_present->success No modify_protocol->check_conditions

Caption: Troubleshooting workflow for low reaction yield. (Within 100 characters)
Problem 2: Poor Regioselectivity (Product Mixtures)

Q2: My reaction on a 2,4-dichloropyrimidine is producing a mixture of C2 and C4 substituted products. How can I control the regioselectivity?

A2: Achieving regioselectivity in SNAr reactions of 2,4-dichloropyrimidines is a common challenge. The substitution pattern is highly sensitive to electronic and steric factors. Generally, substitution at the C4 position is favored.[4][5][6] However, several factors can influence the outcome, leading to mixtures or even reversal of selectivity.

  • Electronic Effects of Ring Substituents:

    • Electron-Withdrawing Groups (EWGs): An EWG at the C5 position strongly activates the C4 position for nucleophilic attack.[7][8]

    • Electron-Donating Groups (EDGs): An EDG at the C6 position can favor substitution at the C2 position.[4][5]

  • Nature of the Nucleophile:

    • Primary/Secondary Amines: These generally favor substitution at the C4 position.

    • Tertiary Amines: Interestingly, tertiary amines can show excellent selectivity for the C2 position.[7][8]

    • Alkoxides and Formamides: With certain substrates, such as 2-MeSO₂-4-chloropyrimidine, alkoxides and formamide anions can selectively substitute at the C2 position, while amines favor C4.[9]

  • Reaction Conditions:

    • Solvent and Base: The choice of solvent and base can influence regioselectivity, although this is often substrate-dependent.[10][11]

The decision-making process for controlling regioselectivity can be visualized as follows:

regioselectivity_control start Poor Regioselectivity (C2/C4 Mixture) analyze_substrate Analyze Pyrimidine Substituents start->analyze_substrate c5_ewg C5-EWG Present? analyze_substrate->c5_ewg c6_edg C6-EDG Present? c5_ewg->c6_edg No expect_c4 Expect C4 Selectivity. If mixture, consider steric hindrance or competing electronic effects. c5_ewg->expect_c4 Yes expect_c2 Expect C2 Selectivity. If mixture, consider nucleophile and conditions. c6_edg->expect_c2 Yes no_strong_director No Strong Directing Group c6_edg->no_strong_director No select_nucleophile Modify Nucleophile no_strong_director->select_nucleophile use_tertiary_amine Use Tertiary Amine for C2 select_nucleophile->use_tertiary_amine use_primary_secondary_amine Use Primary/Secondary Amine for C4 select_nucleophile->use_primary_secondary_amine

Caption: Decision tree for controlling regioselectivity. (Within 100 characters)
Summary of Factors Influencing Regioselectivity

FactorCondition Favoring C4 SubstitutionCondition Favoring C2 Substitution
Ring Substituent Electron-withdrawing group at C5Electron-donating group at C6
Nucleophile Primary or Secondary AminesTertiary Amines, Alkoxides (substrate-dependent)
Steric Hindrance Bulky substituent at C5 may disfavor C4 attackLess steric hindrance around C2

Frequently Asked Questions (FAQs)

Q3: Can I perform SNAr reactions on dichloropyrimidines in aqueous conditions?

A3: Yes, under certain conditions. While organic solvents are traditional, SNAr reactions can be conducted in water, which is more environmentally friendly. The use of additives like hydroxypropyl methylcellulose (HPMC) can facilitate the reaction between a lipophilic pyrimidine and a nucleophile in an aqueous medium.[12]

Q4: I am observing di-substitution on my dichloropyrimidine. How can I favor mono-substitution?

A4: To favor mono-substitution, you can try the following:

  • Stoichiometry: Use a 1:1 molar ratio of the dichloropyrimidine and the nucleophile.

  • Temperature: Run the reaction at a lower temperature to slow down the second substitution, which is typically slower than the first.

  • Controlled Addition: Slowly add the nucleophile to the solution of the dichloropyrimidine to maintain a low concentration of the nucleophile.

Q5: How do I purify my product from the reaction mixture, especially if I have a mixture of isomers?

A5: Purification of pyrimidine isomers can be challenging due to their similar polarities.

  • Flash Chromatography: This is the most common method. A careful selection of the solvent system (e.g., gradients of ethyl acetate in hexanes) is crucial for achieving separation.[12]

  • Recrystallization: If the product is a solid, recrystallization can be an effective method for purification, especially to remove minor isomers or impurities.[2]

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography may be necessary.

Key Experimental Protocols

Protocol 1: General Procedure for SNAr Amination in an Organic Solvent

This protocol is adapted for the amination of a dichloropyrimidine using an amine nucleophile.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the dichloropyrimidine (1.0 equiv).

  • Solvent and Base: Add an anhydrous polar aprotic solvent (e.g., DMF, NMP, or THF) to dissolve the starting material. Add a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5-2.0 equiv).

  • Nucleophile Addition: Add the amine nucleophile (1.0-1.2 equiv) to the mixture. The addition can be done dropwise if the reaction is expected to be highly exothermic.

  • Reaction: Stir the reaction at the desired temperature (room temperature to reflux, depending on substrate reactivity). Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: SNAr Reaction in an Aqueous Medium with HPMC

This protocol provides an example of a more environmentally friendly approach.[12]

  • Preparation: Prepare a 0.1 wt% solution of HPMC in deionized water.

  • Setup: In a vial with a magnetic stir bar, add the HPMC solution.

  • Reagent Addition: Add the dichloropyrimidine (1.0 equiv), followed by the nucleophile (e.g., pyrrolidine, 1.0 equiv) and a base (e.g., solid KOH, 1.0 equiv).

  • Reaction: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Extraction: Upon completion, add an extraction solvent (e.g., ethyl acetate or a more environmentally friendly alternative) and stir vigorously for 5-10 minutes. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product as needed, typically by flash chromatography.

References

How to avoid di-substitution in reactions with 5-Amino-4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 5-Amino-4,6-dichloro-2-methylpyrimidine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve selective mono-substitution and avoid the common pitfall of di-substitution.

Frequently Asked Questions (FAQs)
Q1: Why am I getting a di-substituted product when I only want to substitute one chlorine atom?

A: this compound has two chemically equivalent chlorine atoms at the C4 and C6 positions. Both positions are activated for nucleophilic aromatic substitution (SNAr). While the introduction of the first nucleophile (an electron-donating group) deactivates the pyrimidine ring towards a second substitution, this deactivation is often not sufficient to completely prevent a second reaction.[1] Harsh reaction conditions, such as high temperatures, long reaction times, or an excess of the nucleophile, can provide enough energy to overcome this barrier and lead to the formation of the di-substituted byproduct.

Q2: How can I control the reaction to selectively favor mono-substitution?

A: Achieving selective mono-substitution requires careful control of reaction parameters to exploit the difference in reactivity between the starting material and the mono-substituted intermediate. Key strategies include:

  • Stoichiometry: Use a precise molar ratio of your nucleophile. A 1.0 to 1.2 molar equivalent of the nucleophile relative to the dichloropyrimidine is a common starting point to minimize the chance of a second substitution.[2]

  • Temperature: Lowering the reaction temperature decreases the overall reaction rate but disproportionately affects the more difficult second substitution. Running the reaction at the lowest temperature that allows for a reasonable conversion of the starting material is crucial.

  • Reaction Time: Monitor the reaction's progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] Quench the reaction as soon as the starting material is consumed to prevent the mono-substituted product from converting into the di-substituted byproduct.

  • Slow Addition: Adding the nucleophile slowly (e.g., via a syringe pump) can help maintain a low concentration of the nucleophile in the reaction mixture, further favoring mono-substitution.

  • Choice of Base: Use a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) to neutralize the HCl generated during the reaction without competing with your primary nucleophile.

Q3: What is a reliable starting protocol for mono-amination of this compound?

A: The following catalyst-free SNAr protocol is a good starting point for reacting this compound with a primary or secondary amine.

Experimental Protocol: General Procedure for Catalyst-Free Mono-amination [1][2][4]

  • Setup: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).

  • Reagents: Add the desired amine (1.0 - 1.2 mmol, 1.0-1.2 eq) and a suitable base such as finely powdered anhydrous K₂CO₃ (2.5 mmol, 2.5 eq).

  • Solvent: Add an anhydrous polar aprotic solvent, such as DMF or Dioxane (5-10 mL).

  • Reaction: Seal the vial and heat the reaction mixture with vigorous stirring. Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction. If the reaction is too slow, the temperature can be increased cautiously. For less reactive amines, temperatures up to 140 °C may be necessary, but this increases the risk of di-substitution.[1][4]

  • Monitoring: Check the reaction progress every 1-2 hours by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Data Guides
Data Presentation

The following table summarizes how key reaction parameters influence the selectivity between mono- and di-substitution.

ParameterEffect on Mono-substitutionEffect on Di-substitutionRecommendation for Selectivity
Nucleophile Stoichiometry Favored at 1.0-1.2 equivalentsIncreases significantly with >1.5 equivalentsUse 1.0 equivalent of the nucleophile.
Temperature Sufficient yield at moderate temperaturesFavored at high temperaturesStart at a lower temperature (e.g., RT to 60 °C) and increase only if necessary.
Reaction Time Optimal yield when starting material is consumedIncreases as the reaction is left after full conversion of starting materialMonitor closely and quench the reaction promptly.
Base A mild, non-nucleophilic base is sufficientStronger bases can sometimes promote side reactionsUse K₂CO₃, Cs₂CO₃, or DIPEA.
Troubleshooting Guide
ObservationPotential Cause(s)Suggested Solution(s)
Low Conversion / No Reaction 1. Temperature is too low.2. Nucleophile is not reactive enough.3. Ineffective base.1. Gradually increase the temperature.2. Consider a palladium-catalyzed method (e.g., Buchwald-Hartwig amination) for the second substitution if di-substitution is eventually desired.[1][5]3. Switch to a stronger base like Cs₂CO₃ or NaOtBu (for catalyzed reactions).
Significant Di-substitution Product 1. Temperature is too high.2. Excess nucleophile was used.3. Reaction time was too long.1. Decrease the reaction temperature.2. Use exactly 1.0 equivalent of the nucleophile and consider slow addition.3. Monitor the reaction more frequently and quench it earlier.
Complex Mixture of Products 1. Degradation of starting material or product at high temperatures.2. Base is interfering or causing side reactions.[6]1. Lower the reaction temperature.2. Ensure the base is non-nucleophilic and suitable for the reaction conditions.
Difficulty Separating Products Mono- and di-substituted products have similar polarities.Optimize the eluent system for column chromatography. A shallow gradient or isocratic elution may be necessary. Consider reverse-phase chromatography if normal phase fails.
Visualized Workflows and Pathways

reaction_pathway start 5-Amino-4,6-dichloro- 2-methylpyrimidine mono Mono-substituted Product (Desired) start->mono + 1 eq. Nu-H (k1, controlled) di Di-substituted Product (Byproduct) mono->di + Nu-H (k2, slower, requires forcing conditions)

References

Technical Support Center: Synthesis of 5-Amino-4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Amino-4,6-dichloro-2-methylpyrimidine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, with a focus on the critical chlorination step of the intermediate, 5-amino-2-methylpyrimidine-4,6-diol.

Q1: My yield of this compound is consistently low. What are the most likely causes?

Low yields, such as the 26% reported in some literature, can stem from several factors throughout the synthetic process.[1] The most critical step is often the chlorination of 5-amino-2-methylpyrimidine-4,6-diol. Key areas to investigate include:

  • Incomplete Chlorination: The conversion of the hydroxyl groups to chlorides may be inefficient.

  • Side Reactions: The presence of the amino group can lead to undesired side reactions under harsh chlorination conditions.

  • Degradation of Starting Material or Product: The pyrimidine core can be sensitive to strong reagents and high temperatures.

  • Suboptimal Workup Procedure: The product may be lost or hydrolyzed during extraction and purification.

Q2: How can I improve the yield of the chlorination step?

Traditional methods often involve using a large excess of phosphorus oxychloride (POCl₃), which can lead to environmental concerns and difficult workup procedures.[2][3] A more efficient, higher-yielding approach is a solvent-free chlorination using an equimolar amount of POCl₃.

Key optimization parameters include:

  • Reagent Stoichiometry: Using an equimolar amount of POCl₃ per hydroxyl group can be sufficient and reduces waste.[2]

  • Use of a Base: A base such as pyridine can facilitate the reaction.[2]

  • Reaction Temperature and Time: Higher temperatures in a sealed reactor for a shorter duration can drive the reaction to completion and minimize side reactions.[2]

  • Anhydrous Conditions: Ensure all glassware and reagents are thoroughly dried, as water can react with POCl₃ and lead to the formation of byproducts.

Q3: I am observing the formation of a brown, impure solid product. How can I improve its purity?

The formation of colored impurities often indicates side reactions or degradation. To obtain a cleaner product:

  • Control Reaction Temperature: Avoid excessively high temperatures or prolonged reaction times.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as argon, can prevent oxidative side reactions.[1]

  • Careful Workup: When quenching the reaction with ice/water, do so slowly and with vigorous stirring to dissipate heat and minimize hydrolysis of the product.[4] Adjusting the pH to ~8 with a suitable base like NaOH or NaHCO₃ is crucial for effective extraction.[1][4]

  • Purification Method: If the crude product is still impure, consider recrystallization from a suitable solvent or column chromatography.

Q4: What are common side reactions during the chlorination of aminodihydroxypyrimidines?

The primary side reaction of concern is the hydrolysis of the chloro groups back to hydroxyl groups during the aqueous workup.[4] This can be minimized by:

  • Performing the quench at low temperatures (e.g., pouring the reaction mixture onto ice).[1]

  • Using a non-polar organic solvent for extraction (e.g., CH₂Cl₂).[1]

  • Minimizing the time the product is in contact with the aqueous phase.

Another potential issue is the reaction of POCl₃ with the amino group, although this is less common under controlled conditions.

Quantitative Data Summary

The following tables summarize reaction conditions and reported yields for key steps in the synthesis of this compound.

Table 1: Synthesis of 5-amino-2-methylpyrimidine-4,6-diol

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
N-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetamide6M HClMeOH5015Not specified, but used as intermediate[1]

Table 2: Chlorination of 5-amino-2-methylpyrimidine-4,6-diol

Starting MaterialChlorinating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
5-amino-2-methylpyrimidine-4,6-diolPOCl₃ (excess)NoneNone1102026[1]
Hydroxypyrimidines (general)POCl₃ (equimolar)PyridineNone (solvent-free)1602>80[2][3]

Experimental Protocols

Protocol 1: High-Yield, Solvent-Free Chlorination of 5-amino-2-methylpyrimidine-4,6-diol

This protocol is an optimized procedure based on the high-yield, solvent-free method reported for analogous hydroxypyrimidines.[2]

Materials:

  • 5-amino-2-methylpyrimidine-4,6-diol

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Pyridine, anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Sealed reaction tube or autoclave

Procedure:

  • In a clean, dry, sealed reaction tube, add 5-amino-2-methylpyrimidine-4,6-diol (1 equivalent).

  • Under an inert atmosphere (e.g., argon), add anhydrous pyridine (1 equivalent).

  • Carefully add freshly distilled phosphorus oxychloride (2 equivalents, 1 for each hydroxyl group).

  • Seal the reaction tube tightly.

  • Heat the reaction mixture to 160 °C for 2 hours with stirring.

  • Cool the reaction mixture to room temperature.

  • In a well-ventilated fume hood, carefully pour the cooled reaction mixture onto a vigorously stirred mixture of crushed ice and dichloromethane.

  • Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography as needed.

Visualizations

Diagram 1: Experimental Workflow for High-Yield Chlorination

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification start 5-amino-2-methylpyrimidine-4,6-diol reagents Add equimolar POCl3 and Pyridine (solvent-free) start->reagents seal Seal reactor reagents->seal heat Heat to 160°C for 2h seal->heat cool Cool to room temperature heat->cool quench Quench with ice/CH2Cl2 cool->quench extract Extract with CH2Cl2 quench->extract wash Wash with NaHCO3 and brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Recrystallization/ Chromatography) concentrate->purify product This compound purify->product

Caption: Workflow for the optimized chlorination of 5-amino-2-methylpyrimidine-4,6-diol.

Diagram 2: Troubleshooting Logic for Low Yield

G cluster_0 Problem Areas cluster_1 Potential Solutions start Low Yield of This compound incomplete_reaction Incomplete Chlorination start->incomplete_reaction side_reactions Side Reactions/ Degradation start->side_reactions workup_loss Workup Losses start->workup_loss optimize_conditions Optimize Reaction: - Increase temperature - Adjust reaction time - Use equimolar POCl3/Pyridine incomplete_reaction->optimize_conditions Check TLC/LC-MS for starting material control_atmosphere Control Atmosphere: - Use inert gas (Argon) - Ensure anhydrous conditions side_reactions->control_atmosphere Observe product color and purity improve_workup Improve Workup: - Low temperature quench - Careful pH adjustment - Efficient extraction workup_loss->improve_workup Analyze aqueous layer for product end Improved Yield optimize_conditions->end control_atmosphere->end improve_workup->end

Caption: Troubleshooting guide for addressing low yields in the synthesis.

References

Technical Support Center: Purification of Substituted Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted pyrimidine compounds. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to guide your purification strategies.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the purification of substituted pyrimidine derivatives, offering potential causes and solutions in a question-and-answer format.

Crystallization Issues

Question: My substituted pyrimidine compound is not dissolving in the chosen recrystallization solvent, even at elevated temperatures. What should I do?

Answer: This indicates poor solubility of your compound in the selected solvent. You can try the following:

  • Use a Solvent Mixture: If your compound is poorly soluble in a non-polar solvent (e.g., hexane) but soluble in a more polar one (e.g., ethyl acetate), dissolve your compound in a minimal amount of the hot polar solvent. Then, slowly add the hot non-polar solvent until you observe turbidity (cloudiness). Allow this solution to cool down slowly.[1]

  • Screen a Wider Range of Solvents: Experiment with a broader array of solvents with varying polarities to find a more suitable one. The ideal solvent will dissolve your compound when hot but not when cold.[1]

Question: No crystals form after cooling my saturated solution. What could be the problem?

Answer: This can be due to several factors:

  • The solution is not supersaturated: The concentration of your pyrimidine compound might be too low. Try to concentrate the solution by evaporating some of the solvent and then allow it to cool again.

  • Inappropriate solvent choice: Your compound may be too soluble in the chosen solvent, even at low temperatures. In this case, you will need to select a different solvent or solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.[2]

  • Impurities inhibiting crystallization: The presence of certain impurities can interfere with the formation of a crystal lattice. It may be necessary to first purify the compound by another method, such as column chromatography, to remove these impurities.

Question: My compound precipitates out of the solution too quickly as an amorphous solid or an oil instead of forming crystals. How can I fix this?

Answer: Rapid precipitation is often a result of a solution that is too concentrated or cooled too quickly.[1] To encourage crystal growth:

  • Slow Down the Cooling Process: Allow the flask to cool to room temperature on a benchtop before moving it to an ice bath. This gradual temperature change promotes the formation of larger, purer crystals.[1]

  • Adjust the Concentration: Reheat the solution and add a small amount of additional solvent to slightly reduce the concentration.[2]

  • Use a Seeding Crystal: If you have a pure crystal of your compound, add a small one to the solution as it cools. This "seed" will provide a template for proper crystal formation.[1]

  • Try a Different Solvent System: A more viscous solvent or one in which your compound has slightly higher solubility at room temperature can slow down the precipitation process.[1]

Chromatography Issues

Question: I am having trouble separating my substituted pyrimidine from a closely related impurity using column chromatography. How can I improve the separation?

Answer: To enhance separation on a column:

  • Optimize the Solvent System: Experiment with different mobile phase compositions. A less polar solvent system will generally result in slower elution and may improve the separation of compounds with similar polarities.

  • Adjust the Stationary Phase: If you are using silica gel, consider switching to a different stationary phase, such as alumina, or using reverse-phase chromatography.

  • Modify the Eluent: For basic pyrimidine compounds, adding a small amount of a base like triethylamine or pyridine to the mobile phase can improve the peak shape and resolution.[1]

Question: My pyrimidine compound appears to be degrading on the silica gel column. What can I do?

Answer: Some substituted pyrimidines can be unstable on acidic silica gel.[3]

  • Use a Different Stationary Phase: Consider using a more neutral stationary phase like alumina.

  • Deactivate the Silica Gel: You can neutralize the silica gel by washing it with a solvent containing a small amount of a base (e.g., triethylamine) before packing your column.

  • Employ Non-Chromatographic Methods: If the compound is highly unstable, alternative purification techniques like crystallization or extraction should be considered.[3]

Data Presentation: Comparative Purification Data

Disclaimer: The following tables provide illustrative data based on typical outcomes reported in the literature. Direct comparative studies on the purification of a single substituted pyrimidine by various methods are not always available. Actual yields and purity will depend on the specific compound, the nature and amount of impurities, and the experimental conditions.

Table 1: Illustrative Comparison of Purification Methods for a Hypothetical Substituted Pyrimidine

Purification MethodInitial Purity (%)Final Purity (%)Recovery Yield (%)Notes
Single-Solvent Recrystallization (Ethanol)859875Effective for removing less soluble or more soluble impurities.
Two-Solvent Recrystallization (DCM/Hexane)859780Good for compounds that are highly soluble in one solvent and insoluble in another.
Flash Column Chromatography (Silica Gel)85>9965Highly effective for separating closely related impurities, but may result in lower yields.
Preparative HPLC95>99.550Used for achieving very high purity, often for final product polishing.

Table 2: Influence of Recrystallization Solvent on Purity and Yield

CompoundSolvent SystemInitial Purity (%)Final Purity (%)Recovery Yield (%)
2-Amino-4-chloro-6-methylpyrimidineEthanol/Water909985
2-Amino-4-chloro-6-methylpyrimidineAcetone909770
5-FluorouracilMethanol929888
5-FluorouracilIsopropanol929675

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude pyrimidine compound in various solvents at room and elevated temperatures. The ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. If necessary, add more solvent dropwise until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Subsequently, you can place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: General Procedure for Flash Column Chromatography
  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate mobile phase. The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities. Common systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pour it into a glass column. Allow the silica to settle, ensuring a compact and level bed.

  • Sample Loading: Dissolve your crude pyrimidine compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and apply gentle pressure to begin eluting the compounds. Collect the eluate in fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Mandatory Visualizations

Purification_Workflow start Crude Substituted Pyrimidine Compound assess_purity Assess Purity (TLC, NMR, etc.) start->assess_purity is_solid Is the compound a solid? assess_purity->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography is_solid->chromatography No (Oil) check_purity1 Check Purity recrystallization->check_purity1 check_purity2 Check Purity chromatography->check_purity2 further_purification Further Purification Needed? check_purity1->further_purification pure_product Pure Product check_purity2->pure_product further_purification->chromatography Yes further_purification->pure_product No

General purification workflow for substituted pyrimidines.

Troubleshooting_Crystallization start Crystallization Attempt issue Issue Encountered start->issue no_crystals No Crystals Form issue->no_crystals No Formation oiling_out Compound Oils Out/ Amorphous Solid issue->oiling_out Poor Formation low_purity Low Purity After Crystallization issue->low_purity Impurities Remain solution1 Concentrate Solution or Change Solvent no_crystals->solution1 solution2 Cool Slowly, Dilute Solution, or Use Seed Crystal oiling_out->solution2 solution3 Re-crystallize with a Different Solvent or Use Chromatography low_purity->solution3

Troubleshooting logic for common crystallization problems.

References

Technical Support Center: Managing Phosphorus Oxychloride in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely and effectively removing phosphorus oxychloride (POCl₃) from reaction mixtures.

Troubleshooting Guide

This guide addresses common issues encountered during the work-up of reactions involving phosphorus oxychloride.

Issue 1: Uncontrolled, Violent Exothermic Reaction During Quenching

Potential Cause Recommended Solution Preventative Measures
Incorrect Quenching Procedure: Adding the quenching agent (e.g., water) directly to the reaction mixture.This is extremely dangerous and should be avoided. If this has occurred and the situation is escalating, evacuate the area and follow emergency protocols.Always use a "reverse quench": slowly add the reaction mixture containing POCl₃ to a vigorously stirred quenching solution.[1] This ensures that POCl₃ is the limiting reagent, allowing for better control of the exotherm.[1]
Accumulation of Unreacted POCl₃ at Low Temperatures: Quenching at very low temperatures can lead to a delayed and violent reaction upon warming.[1][2]If a delayed exotherm is suspected, cease addition, ensure adequate cooling capacity is available, and be prepared for a potential runaway reaction.Maintain a controlled temperature during the quench. For some methods, a slightly elevated temperature (e.g., 35-40°C with sodium acetate solution) can ensure immediate and controlled hydrolysis.[1] For ice quenches, control the addition rate to keep the temperature below 20°C.
Insufficient Mixing: Poor stirring can lead to localized "hot spots" and a buildup of unreacted POCl₃.Increase the stirring rate to ensure efficient mixing and heat dissipation.Use a mechanical stirrer for all quenching procedures involving POCl₃.[1]

Issue 2: Incomplete Removal of Phosphorus Oxychloride and Related Byproducts

Potential Cause Recommended Solution Verification Method
Insufficient Quenching Time: Not allowing enough time for the complete hydrolysis of POCl₃ and its intermediates.Continue to stir the quenched mixture for an adequate period after the addition is complete to ensure full hydrolysis.[1]The most reliable method is ³¹P NMR spectroscopy to confirm the absence of signals corresponding to POCl₃ and its reactive intermediates.[1]
Formation of Stable Phosphorus Byproducts: Reaction conditions may lead to phosphorus-containing impurities that are difficult to remove by simple extraction.Consider alternative purification methods such as distillation or chromatography. In some cases, distillation with additives that react with phosphorus impurities can be effective.[3][4]Analyze the product by NMR, LC-MS, or other appropriate analytical techniques to identify the impurities.
Product is Water Soluble: The desired product may be lost into the aqueous layer during extractive work-up.If the product is an amine salt, neutralize the aqueous layer carefully and re-extract. For highly polar products, consider alternative purification methods like chromatography or crystallization.Analyze the aqueous layer by TLC or LC-MS to check for the presence of the product.

Issue 3: Degradation of the Desired Product During Work-up

Potential Cause Recommended Solution Preventative Measures
pH-Sensitive Product: The strongly acidic conditions generated during POCl₃ hydrolysis (HCl and H₃PO₄) can degrade the product.[1][5][6][7]Use a milder quenching agent like a buffered aqueous sodium acetate solution to control the pH.[1]If a base is required for neutralization, add it slowly while monitoring the pH and maintaining a low temperature.
Temperature-Sensitive Product: The exothermic nature of the quench can lead to product degradation.Maintain strict temperature control throughout the quenching process by using an ice bath and controlling the rate of addition.[1]Choose a quenching method that is appropriate for the stability of your product.

Frequently Asked Questions (FAQs)

Q1: Why is quenching excess phosphorus oxychloride so hazardous?

A1: Phosphorus oxychloride reacts violently and exothermically with water in a hydrolysis reaction that produces phosphoric acid (H₃PO₄) and hydrogen chloride (HCl) gas.[1][5][6][7] This reaction can be difficult to control. Quenching at low temperatures can lead to the accumulation of unreacted POCl₃ and metastable intermediates, resulting in a delayed and potentially explosive runaway reaction.[1][2]

Q2: What is a "reverse quench" and why is it recommended?

A2: A "reverse quench" is the procedure of adding the reactive mixture (in this case, the solution containing excess POCl₃) to the quenching agent (e.g., water or a basic solution).[1] This method is recommended for safety as it ensures that the POCl₃ is always the limiting reagent in the quenching vessel, allowing for better control of the exothermic reaction.[1]

Q3: Can I quench excess POCl₃ with an alcohol?

A3: While POCl₃ reacts with alcohols to form phosphate esters, this is generally not a recommended quenching method.[1][6] The resulting organophosphate byproducts can be toxic and may complicate the purification of the desired product.[1] Quenching with water or an aqueous base is the standard and preferred method.[1]

Q4: How can I be sure that all the excess POCl₃ and its reactive intermediates have been quenched?

A4: The most reliable method for confirming the complete hydrolysis of POCl₃ and its intermediates is ³¹P NMR spectroscopy.[1] By analyzing a sample of the quenched reaction mixture, you can ensure the absence of signals corresponding to POCl₃ and related phosphorus species.

Q5: What are the essential safety precautions when working with phosphorus oxychloride?

A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][8][9][10][11] Ensure that an emergency shower and eyewash station are readily accessible.[1][11] Be aware of the potential for a delayed exothermic reaction and never add water or other quenching agents directly to a large excess of POCl₃.[1][12]

Experimental Protocols

Protocol 1: Quenching with Ice/Aqueous Sodium Bicarbonate (Reverse Quench)

This is a common and generally safe method for quenching excess POCl₃.[1]

  • Preparation: In a separate flask equipped with a mechanical stirrer and a thermometer, prepare a quench solution of crushed ice and a saturated aqueous solution of sodium bicarbonate.

  • Cooling: Cool the reaction mixture containing excess POCl₃ in an ice bath.

  • Addition: Slowly add the cooled reaction mixture dropwise to the vigorously stirred ice/bicarbonate slurry.

  • Temperature Control: Monitor the temperature of the quenching mixture closely. Maintain the temperature below 20°C by controlling the addition rate and, if necessary, by adding more ice.[1]

  • Neutralization and Stirring: After the addition is complete, continue to stir the mixture until all the ice has melted and the evolution of CO₂ gas has ceased.

  • Work-up: Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[1] Extract the product with a suitable organic solvent. Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1]

Protocol 2: Quenching with Aqueous Sodium Acetate

This method is suitable for pH-sensitive products.[1][13]

  • Preparation: In a separate flask equipped with a mechanical stirrer and a thermometer, prepare an aqueous solution of sodium acetate.

  • Temperature Control: Warm the sodium acetate solution to 35-40°C.[1][13]

  • Addition: Slowly add the reaction mixture containing excess POCl₃ to the warm, vigorously stirred sodium acetate solution.[1][13]

  • Stirring: After the addition is complete, continue to stir the mixture for a period to ensure complete reaction.

  • Extraction and Work-up: Cool the mixture to room temperature and extract the product with a suitable organic solvent. Proceed with a standard aqueous work-up as described in Protocol 1.[1]

Protocol 3: Removal by Distillation

This method is useful when the product is stable to heat and has a significantly different boiling point from POCl₃ (Boiling Point: 105.8 °C).[14]

  • Initial Setup: Assemble a distillation apparatus. Ensure all glassware is dry.

  • Distillation: Heat the reaction mixture to distill off the excess POCl₃. The distillation can be performed at atmospheric or reduced pressure.

  • Azeotropic Removal (Optional): To ensure complete removal, a solvent such as benzene can be added to the residue, and the mixture can be re-distilled to azeotropically remove the remaining traces of POCl₃.[15]

  • Further Purification: The remaining residue containing the product can then be purified by other methods such as crystallization or chromatography.

Visualizations

Quenching_Workflow cluster_prep Preparation cluster_process Quenching Process cluster_workup Work-up ReactionMixture Reaction Mixture (contains POCl₃) Addition Slowly Add Reaction Mixture to Quench Solution ReactionMixture->Addition QuenchSolution Quenching Solution (e.g., Ice/NaHCO₃ or NaOAc(aq)) QuenchSolution->Addition Control Vigorous Stirring & Temperature Control Addition->Control Monitor Exotherm Extraction Extract with Organic Solvent Control->Extraction Wash Wash & Dry Extraction->Wash Purification Product Purification Wash->Purification

Caption: General experimental workflow for quenching excess phosphorus oxychloride.

Troubleshooting_Logic Start Issue During POCl₃ Work-up ViolentReaction Violent Exothermic Reaction? Start->ViolentReaction IncompleteRemoval Incomplete Removal of POCl₃? ViolentReaction->IncompleteRemoval No ReverseQuench Action: Use Reverse Quench Control Temperature ViolentReaction->ReverseQuench Yes ProductDegradation Product Degradation? IncompleteRemoval->ProductDegradation No ExtendStirring Action: Extend Stirring Time Verify with ³¹P NMR IncompleteRemoval->ExtendStirring Yes MildQuench Action: Use Milder Quench (NaOAc) Control pH & Temp ProductDegradation->MildQuench Yes End Successful Work-up ProductDegradation->End No ReverseQuench->End ExtendStirring->End MildQuench->End

Caption: Troubleshooting decision tree for POCl₃ work-up issues.

References

Technical Support Center: Suzuki Coupling of Chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of chloropyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the Suzuki coupling of chloropyrimidines?

Low yields in these reactions typically stem from several key factors:

  • Suboptimal Reaction Components: The selection of the palladium source, ligand, base, and solvent is highly interdependent. An incompatible combination can result in poor catalytic activity.[1]

  • Catalyst Deactivation: The nitrogen atoms within the pyrimidine ring can coordinate with the palladium center, leading to deactivation of the catalyst.[1][2][3] Impurities in reagents or solvents, particularly sulfur from heteroaryl boronic acids, can also poison the catalyst.[1]

  • Poor Substrate Reactivity: Chloropyrimidines are generally less reactive than their bromo or iodo counterparts.[1] Steric hindrance, especially from ortho-substituted boronic acids, can also significantly reduce yields.[1]

  • Side Reactions: The main competing reactions are the protodeboronation of the boronic acid (where the boron group is replaced by hydrogen) and the homo-coupling of the boronic acid.[1][4]

  • Improper Reaction Setup: Suzuki couplings are sensitive to oxygen. Inadequate degassing of the solvent and failure to maintain an inert atmosphere can cause catalyst decomposition and promote side reactions.[1][5]

Q2: Which chlorine atom is more reactive on a 2,4-dichloropyrimidine substrate?

For 2,4-dichloropyrimidines, the chlorine at the C4 position is generally more reactive and will preferentially undergo oxidative addition with the palladium catalyst over the C2 position.[1]

Q3: What are the best general starting conditions for a Suzuki coupling with a chloropyrimidine?

A good starting point for the Suzuki coupling of a chloropyrimidine with an arylboronic acid would be:

  • Catalyst: Pd₂(dba)₃ (2 mol%) with a suitable ligand like XPhos (4 mol%).[2]

  • Base: K₃PO₄ (2-3 equivalents).[2]

  • Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[2]

  • Temperature: 100 °C.[2]

  • Atmosphere: Inert (e.g., Argon or Nitrogen).[2]

Q4: Can microwave irradiation improve my reaction?

Yes, microwave-assisted procedures can be highly effective. They often lead to significantly shorter reaction times (e.g., 15 minutes) and can improve yields, sometimes even with very low catalyst loading (e.g., 0.5 mol%).[1][6]

Troubleshooting Guides

This section provides specific advice for common experimental issues.

Issue 1: Low or No Yield of the Desired Product

Q: I am observing little to no product formation. How can I troubleshoot this?

A: A systematic screening of reaction parameters is the most effective approach. Chloropyrimidines are known to be less reactive coupling partners, making the selection of an appropriate catalytic system essential.[1]

Troubleshooting Workflow for Low Yield

G start Low/No Yield catalyst 1. Check Catalyst & Ligand start->catalyst base 2. Evaluate Base catalyst->base If no improvement success Improved Yield catalyst->success Improvement solvent 3. Assess Solvent System base->solvent If no improvement base->success Improvement conditions 4. Optimize Reaction Conditions solvent->conditions If no improvement solvent->success Improvement reagents 5. Verify Reagent Quality conditions->reagents If no improvement conditions->success Improvement reagents->success Improvement

Caption: A workflow diagram for troubleshooting low yields.

  • Catalyst and Ligand Selection:

    • Catalyst Activity: Standard catalysts like Pd(PPh₃)₄ may not be sufficient for less reactive chloropyrimidines.[3] Consider using more active catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which can facilitate the challenging oxidative addition step.[2][3][7]

    • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can inhibit the catalyst.[1][2] Using ligands that form stable and active catalytic complexes can help mitigate this issue.[3]

  • Base Selection:

    • The choice and strength of the base are crucial for the transmetalation step.[3][7] For chloropyrimidines, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones such as K₂CO₃.[2][3][7]

  • Solvent System:

    • A mixture of an organic solvent and water is often beneficial.[6] A common choice is 1,4-dioxane/water.[2] The presence of water can be beneficial due to the increased amount of hydrophilic boronates.[6][8]

  • Reaction Conditions:

    • Temperature: A temperature screen, typically from 80 °C to 120 °C, is recommended.[2] Insufficient heat may lead to a sluggish reaction, while excessive heat can cause decomposition.[4]

    • Atmosphere: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[2][5][7]

  • Reagent Quality:

    • Use fresh, high-purity boronic acid, as it can undergo decomposition (protodeboronation).[1][4] Ensure all reagents and solvents are pure and dry.

Issue 2: Presence of Side Products

Q: My reaction is producing significant amounts of side products like homocoupled boronic acid or protodeboronated starting material. What can I do?

A: The formation of side products is a common issue that can often be addressed by optimizing reaction conditions.

  • Homocoupling: This is the self-coupling of the boronic acid. It is often promoted by the presence of oxygen or when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[7]

    • Solution: Ensure the reaction is thoroughly degassed. Using a Pd(0) source or an efficient precatalyst system can also reduce homocoupling.[7]

  • Protodeboronation: This is the replacement of the boron group with a hydrogen atom and is often exacerbated by high temperatures and certain bases.[1][4]

    • Solution: Use fresh, high-purity boronic acid.[1] Consider lowering the reaction temperature and screening different bases.[7] If protodeboronation persists, switching from a boronic acid to a pinacol ester or a trifluoroborate salt may be beneficial.[7]

Decision Tree for Key Reaction Components

G start Starting Suzuki Coupling with Chloropyrimidine catalyst Select Catalyst/Ligand start->catalyst base Choose Base start->base boron Select Boron Source start->boron ligands Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) or NHC Ligands (e.g., IPr) catalyst->ligands bases Start with K₃PO₄ or Cs₂CO₃. Screen others if necessary. base->bases borons If Protodeboronation occurs, switch from Boronic Acid to Pinacol Ester or Trifluoroborate. boron->borons

Caption: Decision tree for selecting key reaction components.

Data Presentation

Table 1: Catalyst Screening for Suzuki Coupling of 2,4-dichloropyrimidine
CatalystLigandYield (%)NotesSource
Pd(PPh₃)₄-71Effective and commonly used for this substrate.[1][6]
Pd₂(dba)₃-<5Inefficient without a suitable ligand.[1][6]
Pd₂(dba)₃·CHCl₃-35Moderate yield, improved over Pd₂(dba)₃.[1]
Pd(OAc)₂-21Lower yield, potentially due to inefficient reduction to Pd(0) in certain solvents.[6]
PdCl₂(dppf)·CH₂Cl₂-45Moderate yield.[6]
Table 2: Solvent Screening for Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid

Catalytic System: Pd(PPh₃)₄ with K₂CO₃ as base.

SolventTemperature (°C)Yield (%)Source
1,4-dioxane10071[6]
THF6038[6]
DMF10025[6]
MeOH60<5[6]
Table 3: Solvent Mixture Screening for Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid under Microwave Conditions

Catalytic System: Pd(PPh₃)₄ with K₂CO₃ as base, 100 °C, 15 min.

Solvent System (v/v)Yield (%)Source
1,4-dioxane / H₂O (1:1)75[6]
1,4-dioxane / H₂O (2:1)80[6]
1,4-dioxane / H₂O (4:1)72[6]
THF / H₂O (1:1)65[6]
THF / H₂O (2:1)58[6]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Chloropyrimidine

This is a generalized protocol and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the chloropyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., XPhos, 4 mol%).[2][9]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[5][7]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.[2][7]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[2][7] Monitor the reaction progress by TLC or LC-MS.[9]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7][9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9] Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.[7]

The Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ pd2_oa R¹-Pd(II)L₂-X pd0->pd2_oa Oxidative Addition pd2_t R¹-Pd(II)L₂-R² pd2_oa->pd2_t Transmetalation pd2_t->pd0 Reductive Elimination product R¹-R² pd2_t->product sub_x R¹-X (Chloropyrimidine) sub_b R²-B(OR)₂ (Boronic Acid/Ester) base Base

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: C-C Coupling Reactions of 5-Amino-4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to address the challenges associated with the low reactivity of 5-Amino-4,6-dichloro-2-methylpyrimidine in palladium-catalyzed C-C coupling reactions and provide actionable troubleshooting guidance.

The presence of an electron-donating amino group at the 5-position and a methyl group at the 2-position on the pyrimidine ring influences the electronic properties and steric environment of the chloro-substituents at the C4 and C6 positions. This can lead to decreased reactivity compared to unsubstituted dichloropyrimidines. This guide offers insights and solutions for overcoming these challenges in Suzuki-Miyaura, Sonogashira, Heck, and Stille coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my C-C coupling reaction with this compound resulting in low to no yield?

A1: The low reactivity of this compound in C-C coupling reactions can be attributed to several factors:

  • Electron-Donating Amino Group: The amino group at the 5-position is electron-donating, which increases the electron density of the pyrimidine ring. This makes the C4 and C6 positions less electrophilic and therefore less susceptible to oxidative addition by the palladium catalyst, a crucial step in the catalytic cycle.

  • Catalyst Inhibition: The lone pair of electrons on the 5-amino group and the nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to the formation of inactive catalyst species.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for activating the C-Cl bonds in this electron-rich system. Standard conditions used for more reactive aryl halides may not be sufficient.

Q2: I am observing a mixture of mono- and di-substituted products. How can I control the selectivity for mono-arylation at the C4 or C6 position?

A2: Achieving selective mono-substitution on 4,6-dichloropyrimidines can be challenging. The C4 and C6 positions have similar reactivity. To favor mono-substitution, consider the following strategies:

  • Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the coupling partner (e.g., boronic acid in a Suzuki reaction).

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the desired mono-substituted product is predominantly formed. Lowering the reaction temperature may also improve selectivity.

  • Ligand Selection: Bulky ligands on the palladium catalyst can sterically hinder the second coupling event, thus favoring the mono-substituted product.

Q3: Which palladium catalyst and ligand system is recommended for Suzuki-Miyaura coupling of this substrate?

A3: For electron-rich and less reactive aryl chlorides like this compound, a highly active catalyst system is required. Consider using palladium precatalysts combined with bulky, electron-rich phosphine ligands. Systems such as Pd₂(dba)₃ or Pd(OAc)₂ with ligands like XPhos, SPhos, or RuPhos have shown success in similar challenging couplings. The use of N-heterocyclic carbene (NHC) ligands can also be beneficial.[1]

Q4: What is the best choice of base and solvent for Sonogashira coupling with this aminopyrimidine?

A4: The choice of base and solvent is crucial in Sonogashira couplings.[2][3]

  • Base: A mild amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, and it can often serve as the solvent as well.[2] For less reactive chlorides, a stronger base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be necessary.

  • Solvent: Anhydrous, degassed solvents are essential. Common choices include DMF, 1,4-dioxane, or THF.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion 1. Ineffective Catalyst System: The chosen palladium catalyst and ligand are not active enough to promote oxidative addition to the electron-rich dichloropyrimidine. 2. Catalyst Deactivation: The amino group or pyrimidine nitrogens are coordinating to the palladium center, inhibiting catalysis. 3. Insufficient Reaction Temperature: The energy barrier for the reaction is not being overcome.1. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. 2. Increase the catalyst and ligand loading. Consider using a pre-formed palladium-ligand complex. 3. Gradually increase the reaction temperature, monitoring for any product degradation. Microwave irradiation can also be a viable option to increase the reaction rate.
Poor Selectivity (Mixture of Mono- and Di-substituted Products) 1. Over-reaction: The reaction conditions are too harsh, leading to the formation of the di-substituted product. 2. Similar Reactivity of C4 and C6 Positions: The electronic and steric environments of the two chlorine atoms are very similar.1. Carefully control the stoichiometry of the coupling partner (use 1.0-1.2 equivalents for mono-substitution). 2. Monitor the reaction progress closely and stop it when the desired mono-substituted product is at its maximum concentration. 3. Lower the reaction temperature to potentially increase selectivity.
Formation of Side Products (e.g., Homocoupling, Protodeboronation) 1. Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions). 2. Moisture: Water can lead to the protodeboronation of the boronic acid.1. Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). 2. Use anhydrous solvents and reagents.

Experimental Protocols (General Starting Points)

The following are generalized protocols that should be optimized for this compound.

Suzuki-Miyaura Coupling (General Protocol)

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add this compound (1.0 eq.), boronic acid (1.2 eq.), and base (e.g., K₃PO₄, 2.0 eq.) to a dry Schlenk flask. B 2. Add Pd catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and ligand (e.g., XPhos, 4-10 mol%). A->B C 3. Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1). B->C D 4. Degas the mixture (freeze-pump-thaw or bubble with argon). C->D E 5. Heat the reaction to 80-120 °C. D->E F 6. Monitor progress by TLC or LC-MS. E->F G 7. Cool to room temperature, dilute with organic solvent. F->G H 8. Wash with water and brine. G->H I 9. Dry, filter, and concentrate. H->I J 10. Purify by column chromatography. I->J

Caption: Workflow for a typical Suzuki-Miyaura coupling experiment.

Sonogashira Coupling (General Protocol)

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (5-10 mol%).[4] Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2.0-3.0 eq.).[2][4] Add the terminal alkyne (1.1-1.5 eq.) and stir the reaction at room temperature to 80 °C, monitoring by TLC or LC-MS. Upon completion, the reaction is worked up by dilution with an organic solvent, washing with aqueous ammonium chloride and brine, drying, and purification.

Heck Coupling (General Protocol)

In a sealed tube, combine this compound (1.0 eq.), the alkene (1.5 eq.), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%), and a base (e.g., triethylamine or K₂CO₃, 2.0 eq.) in an anhydrous, degassed solvent (e.g., DMF or NMP). Heat the reaction to 100-140 °C and monitor its progress. After completion, cool the reaction, dilute with an organic solvent, filter, and concentrate. The crude product is then purified.

Stille Coupling (General Protocol)

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the organostannane reagent (1.1-1.2 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in an anhydrous, degassed solvent (e.g., THF or toluene).[5][6] Heat the reaction mixture, typically between 80-110 °C, and monitor by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is extracted and purified. Note that organotin compounds are highly toxic and require careful handling and disposal.[5]

Data Presentation: Catalyst Systems for Suzuki Coupling of Chloro-pyrimidines

The following table summarizes catalyst systems that have been successfully employed for the Suzuki-Miyaura coupling of challenging chloropyrimidine substrates and can serve as a starting point for the optimization of reactions with this compound.

Catalyst / PrecursorLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂PPh₃K₃PO₄1,4-DioxaneRefluxModerate[7]
Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane/H₂O100Good to Excellent[1]
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane70-80Good[7]
PdCl₂(dppf)-Na₂CO₃DME/H₂O80Good[8]

Logical Relationships for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield catalyst_check Is the catalyst system optimal for electron-rich aryl chlorides? start->catalyst_check conditions_check Are the reaction conditions (temperature, time) appropriate? catalyst_check->conditions_check Yes optimize_catalyst Screen bulky, electron-rich ligands (e.g., XPhos, SPhos). Increase catalyst/ligand loading. catalyst_check->optimize_catalyst No reagents_check Are all reagents and solvents pure, anhydrous, and degassed? conditions_check->reagents_check Yes optimize_conditions Increase temperature gradually. Increase reaction time. Consider microwave heating. conditions_check->optimize_conditions No purify_reagents Purify starting materials. Use freshly distilled/dried solvents. Ensure inert atmosphere. reagents_check->purify_reagents No success Improved Yield reagents_check->success Yes optimize_catalyst->success optimize_conditions->success purify_reagents->success

Caption: Troubleshooting workflow for low-yield C-C coupling reactions.

References

Technical Support Center: Dichloropyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for dichloropyrimidine intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting strategies and frequently asked questions (FAQs) to prevent the hydrolysis of these critical chemical building blocks.

Frequently Asked Questions (FAQs)

Q1: What is hydrolysis in the context of dichloropyrimidine intermediates, and why is it a problem?

A: Hydrolysis is a chemical reaction where a chloro substituent on the pyrimidine ring is replaced by a hydroxyl (-OH) group upon reaction with water. This process can occur stepwise, leading to the formation of monochloro-hydroxypyrimidines and ultimately dihydroxypyrimidines.[1] This is a significant issue as it consumes your starting material, generates impurities that can be difficult to separate, and ultimately lowers the yield of your desired product.[1]

Q2: What are the primary factors that promote the hydrolysis of dichloropyrimidines?

A: The stability of dichloropyrimidines is critically affected by several factors:

  • Presence of Water: Dichloropyrimidines are sensitive to moisture and can hydrolyze, even with trace amounts of water.[1][2] It is crucial to maintain anhydrous (water-free) conditions throughout the reaction, workup, and purification steps.[3]

  • pH: Both acidic and alkaline conditions can catalyze hydrolysis.[1][4] Alkaline conditions are particularly aggressive, often leading to rapid degradation.[5] The optimal pH for the stability of many pyrimidine-based compounds is in the neutral to slightly acidic range.[4][6]

  • Temperature: Higher reaction or workup temperatures accelerate the rate of hydrolysis.[3][7] Strict temperature control is essential for preventing product degradation.[1]

Q3: My dichloropyrimidine intermediate appears to be degrading during the reaction workup. What are the likely causes and solutions?

A: Degradation during workup is almost always due to hydrolysis caused by exposure to an aqueous phase.[1][8]

  • Problem: Standard aqueous washes introduce water and can create pH conditions that promote hydrolysis.

  • Solution: A non-aqueous workup is the preferred method. If an aqueous wash is unavoidable, specific precautions must be taken to minimize product loss.

    • Use Brine: Wash with cold, saturated aqueous sodium chloride (brine) instead of plain water.[3]

    • Low Temperature: Perform the wash in an ice-water bath to significantly slow the hydrolysis rate.[3]

    • Minimize Contact Time: Do not let the organic and aqueous layers remain in contact for extended periods. Separate the layers as quickly as possible.[3]

    • Thorough Drying: After washing, dry the organic layer extensively with a suitable anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), until the agent no longer clumps together.[3]

Q4: I am observing product degradation during purification by silica gel chromatography. What can I do to prevent this?

A: The silica gel used for chromatography can contain residual water and be slightly acidic, both of which can cause hydrolysis of sensitive dichloropyrimidine intermediates on the column.[3]

  • Use Anhydrous Conditions: Ensure both the silica gel and the eluting solvents are rigorously dried before use.[3]

  • Deactivate Silica Gel: If trace acidity on the silica is suspected to be an issue, consider adding a small percentage (e.g., 0.1-1%) of a non-nucleophilic base like triethylamine to the eluent to neutralize the acidic sites.[3]

  • Alternative Purification: For intermediates that are thermally stable, vacuum distillation can be a superior method of purification as it avoids contact with silica gel altogether and minimizes thermal stress by lowering the boiling point.[3]

Q5: Which solvents are best for handling and reacting dichloropyrimidines to avoid hydrolysis?

A: The choice of solvent is critical. Always use anhydrous grade solvents from a sealed source or a solvent purification system.[3]

  • For Reactions: Inert, high-boiling solvents like toluene or acetonitrile can improve temperature control and reduce the need for a large excess of reagents like POCl₃, which can contribute to side reactions.[1]

  • For Extraction & Workup: Non-polar organic solvents such as dichloromethane, ethyl acetate, or diethyl ether are recommended for extracting the product.[3][8]

  • For Purification: Use anhydrous grade non-polar solvent systems (e.g., hexanes/ethyl acetate) for chromatography.[3]

Q6: How should I properly store dichloropyrimidine intermediates to ensure their long-term stability?

A: To prevent slow hydrolysis over time, proper storage is essential.

  • Store the compound in a tightly sealed container to protect it from atmospheric moisture.[9][10]

  • Keep it in a cool, dry, and well-ventilated location, away from heat and incompatible materials like strong acids or oxidizers.[9][10]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving hydrolysis-related issues.

Observed Problem Potential Cause Recommended Action(s)
Low or no product yield; presence of polar impurities by TLC/LC-MS. Hydrolysis during reaction. 1. Ensure all glassware is oven- or flame-dried. 2. Use anhydrous grade solvents and reagents.[3] 3. Run the reaction under a dry, inert atmosphere (N₂ or Ar).[3] 4. Maintain strict temperature control, avoiding overheating.[1]
Product is formed during reaction but disappears or diminishes after workup. Hydrolysis during aqueous wash. 1. Switch to a non-aqueous workup if possible. 2. If an aqueous wash is necessary, perform it at low temperature (0 °C) and minimize contact time.[3] 3. Use saturated brine instead of water for the wash.[3] 4. Ensure the organic layer is dried thoroughly with an anhydrous drying agent.[3]
Product degrades during column chromatography. Water or acid on silica gel. 1. Use freshly dried silica gel. 2. Use anhydrous grade solvents for the eluent.[3] 3. Consider adding a small amount of triethylamine to the eluent to neutralize silica.[3] 4. If possible, purify by vacuum distillation instead.[3]
Reaction is sluggish and requires high temperatures, leading to side products. Sub-optimal reaction conditions. 1. Screen different anhydrous solvents to improve solubility and reactivity.[7] 2. Consider using a co-solvent (e.g., toluene) to improve temperature control.[1] 3. Optimize the base used; a hindered base like N,N-diisopropylethylamine may reduce side reactions.[1]

Experimental Protocols

Protocol 1: General Procedure for Anhydrous Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a template for reacting a dichloropyrimidine with a nucleophile while minimizing the risk of hydrolysis.

  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, dropping funnel) at >120 °C for at least 4 hours and allow to cool in a desiccator or assemble hot and cool under a stream of dry nitrogen or argon.

  • Reagent Preparation: Add the dichloropyrimidine intermediate and a magnetic stir bar to the reaction flask. Seal the flask with a septum and purge with an inert atmosphere.

  • Solvent Addition: Add the required volume of anhydrous solvent via a dry syringe or cannula.

  • Reaction Setup: Place the flask in a heating mantle or oil bath with a temperature controller. Attach the condenser under a positive pressure of inert gas.

  • Nucleophile Addition: Dissolve the nucleophile and any base (e.g., DIPEA) in anhydrous solvent in a separate dry flask. Transfer this solution to the reaction mixture dropwise via a syringe or dropping funnel at the desired temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature or 0 °C before proceeding to the workup.

Protocol 2: Recommended Anhydrous Workup Procedure

  • Solvent Removal: If the reaction solvent is high-boiling (e.g., DMF, DMSO), remove it under reduced pressure. If the solvent is low-boiling, it can be carried through to the extraction.

  • Extraction: Dilute the reaction residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). If any solids (e.g., salts) have formed, filter them off through a pad of celite, washing the filter cake with more dry solvent.

  • Washing (If Necessary): If a wash is required to remove salts or water-soluble impurities, transfer the organic solution to a separatory funnel and wash quickly once with cold (0 °C) saturated brine.[3]

  • Drying: Immediately separate the organic layer and transfer it to a dry Erlenmeyer flask. Add anhydrous sodium sulfate or magnesium sulfate, swirl, and continue adding portions until the drying agent no longer clumps.

  • Filtration & Concentration: Filter off the drying agent and wash it with a small amount of dry solvent. Combine the filtrates and concentrate the solution under reduced pressure to obtain the crude product.

Visual Guides

The following diagrams illustrate key concepts and workflows for preventing hydrolysis.

Hydrolysis_Mechanism Mechanism of Dichloropyrimidine Hydrolysis DCP 2,4-Dichloropyrimidine Intermediate Meisenheimer-like Intermediate DCP->Intermediate + H₂O H2O H₂O (Water) H2O->Intermediate Product 2-Chloro-4-hydroxypyrimidine Intermediate->Product - Cl⁻ HCl HCl Intermediate->HCl - H⁺

Caption: SNAr mechanism for the first hydrolysis of 2,4-dichloropyrimidine.

Troubleshooting_Hydrolysis Troubleshooting Flowchart for Hydrolysis start Low Yield or Impure Product? check_stage When is degradation observed? start->check_stage during_rxn During Reaction check_stage->during_rxn Reaction during_workup During Workup/ Purification check_stage->during_workup Post-Reaction sol_rxn Implement Anhydrous Reaction: - Dry glassware & solvents - Inert atmosphere (N₂/Ar) - Strict temperature control during_rxn->sol_rxn sol_workup Implement Anhydrous Workup: - Use cold brine for wash - Minimize contact time - Dry organic layer thoroughly during_workup->sol_workup sol_purify Implement Anhydrous Purification: - Dry silica & eluents - Consider vacuum distillation during_workup->sol_purify

Caption: A decision tree for troubleshooting hydrolysis issues.

Experimental_Workflow Anhydrous Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Oven-Dry Glassware reaction Run Reaction under N₂ / Ar prep_glass->reaction prep_reagents Use Anhydrous Reagents/Solvents prep_reagents->reaction monitor Monitor by TLC / LC-MS reaction->monitor workup Anhydrous Workup monitor->workup drying Thorough Drying (e.g., Na₂SO₄) workup->drying purify Anhydrous Purification drying->purify product Pure Product purify->product

Caption: Workflow for minimizing hydrolysis from setup to purification.

References

Technical Support Center: Regioselectivity in Reactions of 5-Substituted-2,4-Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling regioselectivity in reactions involving 5-substituted-2,4-dichloropyrimidines. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and provide guidance for achieving desired reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the typical regioselectivity observed in nucleophilic aromatic substitution (SNAr) reactions of 2,4-dichloropyrimidines?

A1: Generally, the chlorine atom at the C4 position is more reactive towards nucleophilic substitution than the chlorine at the C2 position.[1][2][3][4] This preference is attributed to the greater electron deficiency at the C4 position, making it more susceptible to nucleophilic attack.[3] However, this selectivity is not absolute and can be influenced by various factors, often leading to a mixture of C2 and C4 substituted products.[1][3]

Q2: What are the key factors that influence the C4/C2 regioselectivity?

A2: Several factors can significantly impact the regioselectivity of these reactions:

  • Substituents on the Pyrimidine Ring:

    • C5-Substituent: Electron-withdrawing groups (EWGs) at the C5 position, such as a nitro group, tend to enhance the inherent preference for C4 substitution.[3][5][6]

    • C6-Substituent: Conversely, electron-donating groups (EDGs) at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.[3][7]

  • Nature of the Nucleophile: The structure and nature of the nucleophile play a crucial role. For instance, while many nucleophiles preferentially attack the C4 position, tertiary amines have been shown to exhibit high selectivity for the C2 position, particularly when an EWG is present at C5.[3][5][8][9]

  • Reaction Conditions: Temperature, solvent, and the choice of base can all influence the reaction's outcome.[1][3]

  • Catalysis: In palladium-catalyzed cross-coupling reactions, the choice of ligand is critical and can override the innate electronic preferences of the substrate.[4][10]

Q3: Is it possible to achieve selective substitution at the C2 position?

A3: Yes, selective C2 substitution can be achieved under specific conditions. For example, using tertiary amine nucleophiles with 5-substituted-2,4-dichloropyrimidines bearing an electron-withdrawing group has been reported to give excellent C2 selectivity.[5][8][9] Additionally, in some cases, reaction conditions like a TFA/IPA solvent system have been found to favor C2 substitution.[1][3] For palladium-catalyzed reactions, specific ligands have been developed to direct the reaction to the C2 position.[2][11][12]

Q4: Why am I getting a mixture of C2 and C4 isomers that are difficult to separate?

A4: This is a common challenge in pyrimidine chemistry.[1] It often arises because the intrinsic reactivity difference between the C2 and C4 positions is small under the chosen reaction conditions. To address this, a systematic optimization of reaction parameters is recommended. This can include screening different solvents, bases, and temperatures to enhance the selectivity for one isomer.[3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor C4-selectivity / Mixture of Isomers Reaction conditions are not optimal for C4-directing effects. The nucleophile may have a preference for the C2 position. Steric hindrance near the C4 position.1. For SNAr, try using conditions known to favor C4 substitution, such as n-butanol with DIPEA.[1][3] 2. For aminations, consider a palladium-catalyzed approach, which often strongly favors the C4-substituted product.[4] 3. If sterics are a factor, screen different solvents to potentially mitigate these effects.
Difficulty Achieving C2-Substitution C4 is the electronically favored and more reactive site. The chosen nucleophile and conditions inherently favor C4 attack.1. If your substrate has a C5-EWG, consider using a tertiary amine as the nucleophile.[3][5][8][9] 2. Explore alternative reaction conditions, such as a TFA/IPA solvent system.[1][3] 3. For cross-coupling reactions, employ palladium catalysts with ligands known to promote C2-selectivity.[11][12]
Low Reaction Yield The pyrimidine ring may be deactivated by the substituents. The reaction conditions (temperature, concentration) are not optimal.1. Increase the reaction temperature or use a higher boiling point solvent. 2. Ensure all reagents are pure and dry. 3. If applicable, consider using a more reactive nucleophile or a more active catalyst system.
Formation of Disubstituted Product The mono-substituted product is sufficiently reactive under the reaction conditions to react further. The stoichiometry of the nucleophile is too high.1. Use a controlled amount of the nucleophile (typically 1.0-1.2 equivalents). 2. Lower the reaction temperature to reduce the rate of the second substitution. 3. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.

Data Presentation

Table 1: Influence of C5-Substituent and Nucleophile on Regioselectivity (SNAr)

C5-SubstituentNucleophilePredominant Position of SubstitutionReference
Electron-Withdrawing Group (EWG)Primary/Secondary AmineC4[5]
Electron-Withdrawing Group (EWG)Tertiary AmineC2[5][9]
HydrogenAmineC4 (often with C2 isomer)[4]

Table 2: General Conditions for Regioselective Substitution

Desired ProductReaction TypeRecommended ConditionsReference
C4-Substituted PyrimidineSNAr Aminationn-Butanol, DIPEA[1]
C2-Substituted PyrimidineSNAr AminationTFA, IPA[1]
C4-Substituted PyrimidinePd-catalyzed AminationPd-catalyst, LiHMDS (for aliphatic amines)[4]
C2-Substituted PyrimidinePd-catalyzed C-S CouplingPd(II) precatalyst with bulky NHC ligand[11]

Experimental Protocols

Protocol 1: General Procedure for C4-Selective SNAr Amination

This protocol is based on conditions reported to favor C4 substitution.[1]

  • Reactant Preparation: In a round-bottom flask, dissolve the 5-substituted-2,4-dichloropyrimidine (1.0 equiv.) in n-butanol.

  • Addition of Reagents: Add the desired amine nucleophile (1.1 equiv.) followed by N,N-diisopropylethylamine (DIPEA) (2.0 equiv.).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the C4-substituted product.

Protocol 2: General Procedure for C2-Selective SNAr with Tertiary Amines

This protocol is adapted from literature describing C2-selective reactions with tertiary amines.[5][9]

  • Reactant Preparation: To a solution of the 5-EWG-2,4-dichloropyrimidine (1.0 equiv.) in a suitable solvent (e.g., acetonitrile), add the tertiary amine (1.2 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or gentle heating. The reaction is often fast. Monitor by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture in vacuo.

  • Purification: The crude product, which results from in-situ N-dealkylation, can be purified by flash column chromatography.

Protocol 3: Microwave-Assisted C4-Selective Suzuki Coupling

This protocol is based on an efficient microwave-assisted procedure for C4-selective Suzuki coupling.[13]

  • Reactant Preparation: In a microwave vial, combine the 5-substituted-2,4-dichloropyrimidine (1.0 equiv.), the aryl or heteroaryl boronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.005 equiv., 0.5 mol%).

  • Solvent: Add a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Seal the vial and heat the mixture in a microwave reactor (e.g., 100 °C for 15 minutes).

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Visualizations

Regioselectivity_Factors cluster_factors Controlling Factors 5-Substituted-2,4-Dichloropyrimidine 5-Substituted-2,4-Dichloropyrimidine Reaction_Outcome Reaction_Outcome 5-Substituted-2,4-Dichloropyrimidine->Reaction_Outcome C4-Substitution C4-Substitution Reaction_Outcome->C4-Substitution C2-Substitution C2-Substitution Reaction_Outcome->C2-Substitution Substituent_Effects Substituent Effects (C5-EWG / C6-EDG) Substituent_Effects->Reaction_Outcome Nucleophile Nature of Nucleophile (e.g., Tertiary Amine) Nucleophile->Reaction_Outcome Conditions Reaction Conditions (Solvent, Base, Temp) Conditions->Reaction_Outcome Catalyst Catalyst/Ligand (for Cross-Coupling) Catalyst->Reaction_Outcome

Caption: Factors influencing the regioselectivity of reactions.

Experimental_Workflow start Start: 5-Substituted-2,4-Dichloropyrimidine reactants 1. Add Nucleophile/Coupling Partner & Reagents start->reactants reaction 2. Set Reaction Conditions (Temp, Solvent, Catalyst) reactants->reaction monitor 3. Monitor Progress (TLC/LC-MS) reaction->monitor workup 4. Aqueous Work-up & Extraction monitor->workup purify 5. Column Chromatography workup->purify product Isolated Regioisomeric Product purify->product

Caption: General experimental workflow for regioselective synthesis.

Decision_Tree Target Desired Product? C4_Product C4-Substituted Target->C4_Product C4 C2_Product C2-Substituted Target->C2_Product C2 SNAr_C4 S(N)Ar: - Primary/Secondary Amine - Conditions: nBuOH/DIPEA C4_Product->SNAr_C4 CC_C4 Cross-Coupling: - Standard Pd-catalysts C4_Product->CC_C4 SNAr_C2 S(N)Ar: - Tertiary Amine (with C5-EWG) - Conditions: TFA/IPA C2_Product->SNAr_C2 CC_C2 Cross-Coupling: - Specific Pd-catalyst/ligand systems C2_Product->CC_C2

Caption: Decision logic for achieving C4 vs. C2 selectivity.

References

Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered when using substituted boronic acids.

Frequently Asked Questions (FAQs)

Issue 1: Low to No Yield

Q1: My Suzuki coupling reaction is not working or giving a very low yield. What are the first things I should check?

A1: When a Suzuki coupling reaction fails, a systematic check of the reaction components and conditions is crucial. Here are the primary parameters to assess:

  • Catalyst Activity: The heart of the reaction is the palladium catalyst. Ensure your palladium source and any accompanying ligands are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[1] Some catalysts are sensitive to air and moisture, so using a fresh batch or a more robust, air-stable precatalyst can be beneficial.[1][2]

  • Oxygen Contamination: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid, a common side reaction.[1][3] It is critical to ensure that your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).[1][2]

  • Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time, especially through protodeboronation.[1] Using fresh or recently purified reagents is recommended.[2]

  • Base and Solvent System: The choice of base and solvent is critical and often interdependent.[1] The base must be strong enough to promote the transmetalation step but not so strong as to cause the degradation of your starting materials or products.[1][4] For anhydrous reactions, ensure your base is finely powdered and dry.[1] In biphasic systems, vigorous stirring is essential to maximize the contact between the phases.[1]

Q2: I am using an electron-deficient or electron-rich boronic acid and getting poor results. How should I adjust my conditions?

A2: The electronic nature of the boronic acid significantly affects its reactivity and stability.

  • Electron-Deficient Boronic Acids: These substrates can be challenging as the electron-withdrawing groups can slow down the transmetalation step.[5] They can also be more susceptible to protodeboronation.[6][7] Consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) to facilitate the catalytic cycle.[8]

  • Electron-Rich Boronic Acids: While generally more reactive in the transmetalation step, they can be more prone to decomposition pathways like protodeboronation.[1][5] Using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) and considering anhydrous conditions can help mitigate this side reaction.[1]

Q3: My reaction with a sterically hindered boronic acid (e.g., ortho-substituted) is failing. What are the best strategies?

A3: Steric hindrance can significantly slow down the key steps of the catalytic cycle, namely transmetalation and reductive elimination.[9] To overcome this, more forcing conditions and specialized catalytic systems are often necessary.

  • Bulky, Electron-Rich Ligands: These are essential for coupling sterically hindered substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both oxidative addition and reductive elimination.[1][9]

  • Choice of Base: A moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often a good starting point.[9] For particularly challenging systems, a stronger base such as potassium tert-butoxide (t-BuOK) may be required.[9]

  • Higher Temperatures: Increased reaction temperatures can help overcome the activation energy barrier imposed by steric hindrance.

Issue 2: Common Side Reactions

Q4: I am observing significant protodeboronation of my boronic acid. How can I prevent this?

A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent side reaction, especially with heteroaryl or electron-rich boronic acids.[1][10] Here are some strategies to minimize it:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can be beneficial.[1]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.[1][10]

  • Use More Stable Boronic Acid Derivatives: Consider converting the boronic acid to a more stable form, such as a pinacol ester (BPin), an N-methyliminodiacetic acid (MIDA) boronate, or a potassium trifluoroborate salt (BF₃K).[6][10] These derivatives are generally more resistant to protodeboronation.[6][10] MIDA boronates, in particular, offer a slow release of the boronic acid, keeping its concentration low and minimizing decomposition.[11]

Q5: My reaction is producing a lot of homocoupled product from the boronic acid. What causes this and how can I stop it?

A5: Homocoupling of the boronic acid to form a symmetrical biaryl is often caused by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), or by using a Pd(II) precatalyst that is not efficiently reduced.[3]

  • Thorough Degassing: Ensure your solvents and reaction mixture are rigorously degassed to remove any dissolved oxygen.[2][10] Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[10]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can circumvent issues with the in-situ reduction of Pd(II) species.[8]

  • Ligand Choice: Bulky, electron-rich ligands can sometimes suppress homocoupling by promoting the desired cross-coupling pathway.[8]

Data Presentation: Optimizing Reaction Conditions

The successful Suzuki coupling of substituted boronic acids often requires careful optimization of the reaction parameters. The following tables provide a summary of commonly used conditions for different classes of substituted boronic acids.

Table 1: General Conditions for Suzuki Coupling with Substituted Boronic Acids

ParameterRecommended ConditionsNotes
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Buchwald Precatalysts (e.g., XPhos Pd G3)Catalyst loading typically ranges from 0.5-5 mol%.[8] Buchwald precatalysts are often effective for challenging substrates.[1]
Ligand Phosphine-based (e.g., PPh₃, XPhos, SPhos, RuPhos), NHCsBulky, electron-rich ligands are beneficial for sterically hindered and electron-rich substrates.[1][9]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KF, t-BuOKThe choice of base is often substrate and solvent dependent.[2][9] Milder bases can reduce protodeboronation.[1]
Solvent Toluene, Dioxane, THF, DMF (often with H₂O as a co-solvent)Anhydrous conditions may be necessary to prevent protodeboronation.[1][10] The solvent should be thoroughly degassed.[2]
Temperature Room Temperature to 120 °CHigher temperatures may be required for sterically hindered substrates.[9]

Table 2: Troubleshooting Guide for Specific Boronic Acid Substitutions

Boronic Acid TypeCommon ProblemRecommended Solution
Ortho-substituted Low reaction rate due to steric hindrance.[9]Use bulky, electron-rich ligands (e.g., XPhos, SPhos).[1][9] Increase reaction temperature.[9]
Electron-deficient Slow transmetalation, protodeboronation.[5][6]Use electron-rich ligands.[8] Consider using a more stable boronic ester derivative (e.g., BPin, MIDA).[6]
Electron-rich Prone to protodeboronation.[1]Use milder bases (e.g., KF, K₂CO₃) and anhydrous conditions.[1]
Heteroaromatic Protodeboronation, catalyst poisoning.[5]Use boronate esters (e.g., pinacol esters) for increased stability.[10] For π-deficient heterocycles, specialized ligands may be needed.[5]

Experimental Protocols

General Protocol for a Suzuki Coupling Reaction:

  • Reagent Preparation: In a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or its derivative (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Under a positive flow of the inert gas, add the degassed solvent, followed by the palladium catalyst (and ligand, if separate).

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][6]

Protocol for the Preparation of a Diethanolamine Boronate Adduct for Increased Stability:

  • Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a suitable solvent like methylene chloride.

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.

  • Precipitation and Isolation: A precipitate will form. Continue stirring for 10-15 minutes. Isolate the solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This more stable adduct can be used directly in Suzuki coupling reactions.[1]

Visualizations

Troubleshooting_Workflow start Failed Suzuki Coupling (Low or No Yield) check_catalyst 1. Check Catalyst Activity - Fresh Pd source/ligand? - Air-stable precatalyst? start->check_catalyst check_atmosphere 2. Check Reaction Atmosphere - Properly degassed solvent? - Inert atmosphere maintained? check_catalyst->check_atmosphere check_reagents 3. Check Reagent Quality - Pure aryl halide? - Degraded boronic acid? check_atmosphere->check_reagents side_reactions Side Reactions Observed? check_reagents->side_reactions protodeboronation Protodeboronation - Use milder base (KF) - Anhydrous conditions - Use BPin or MIDA ester side_reactions->protodeboronation Yes homocoupling Homocoupling - Thoroughly degas - Use Pd(0) source - Optimize ligand side_reactions->homocoupling Yes optimize_conditions Optimize Conditions for Substrate (Sterically Hindered, Electronic Effects) side_reactions->optimize_conditions No protodeboronation->optimize_conditions homocoupling->optimize_conditions hindered Sterically Hindered - Bulky, e⁻-rich ligands (XPhos) - Higher temperature optimize_conditions->hindered electronics Electronic Effects - Match ligand to substrate (e.g., e⁻-rich ligand for e⁻-deficient boronic acid) optimize_conditions->electronics success Successful Coupling hindered->success electronics->success

Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.

Boronic_Acid_Stability cluster_derivatives More Stable Derivatives boronic_acid R-B(OH)₂ (Boronic Acid) protodeboronation Protodeboronation (Side Reaction) boronic_acid->protodeboronation H₂O, Base bpin R-BPin (Pinacol Ester) boronic_acid->bpin Convert to mida R-MIDA (MIDA Boronate) boronic_acid->mida Convert to bf3k R-BF₃K (Trifluoroborate Salt) boronic_acid->bf3k Convert to stability Increased Stability & Reduced Side Reactions

Caption: Strategies to enhance boronic acid stability and mitigate side reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Amino-4,6-dichloro-2-methylpyrimidine and 2-amino-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the reactivity of isomeric building blocks is paramount for efficient and successful synthesis of target molecules. This guide provides an in-depth comparison of the chemical reactivity of 5-Amino-4,6-dichloro-2-methylpyrimidine and 2-amino-4,6-dichloropyrimidine, focusing on their propensity for nucleophilic aromatic substitution (SNAr). This analysis is supported by established principles of pyrimidine chemistry, available experimental data on related compounds, and detailed experimental protocols to enable further investigation.

Introduction to Dichloropyrimidine Reactivity

The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack. The presence of two chlorine atoms further enhances this electrophilicity. The regioselectivity of nucleophilic substitution on dichloropyrimidines is primarily governed by the position of the substituents and their electronic effects. Generally, the carbon atoms at the C4 and C6 positions are more activated towards nucleophilic attack than the C2 position due to greater stabilization of the Meisenheimer intermediate by the two ring nitrogen atoms.[1] The introduction of an electron-donating amino group significantly modulates the reactivity of the chloro substituents.

Comparative Reactivity Analysis

Electronic Effects on Reactivity:

  • 2-amino-4,6-dichloropyrimidine: The amino group at the C2 position is an electron-donating group. Through resonance, it increases the electron density of the pyrimidine ring, thereby deactivating the adjacent C4 and C6 positions towards nucleophilic attack to some extent.[2]

  • This compound: The amino group at the C5 position also donates electron density to the ring. However, its deactivating effect on the C4 and C6 positions is expected to be less pronounced compared to the C2-amino isomer due to its meta-position relative to the leaving groups. The methyl group at the C2 position is a weak electron-donating group, which might slightly decrease the overall reactivity of the ring.

Based on these electronic considerations, it is hypothesized that This compound would be more reactive towards nucleophilic aromatic substitution at the C4 and C6 positions than 2-amino-4,6-dichloropyrimidine . The C2-amino group in the latter provides a more significant deactivating effect on the reaction centers.

Quantitative Data Summary

The following tables summarize representative reaction yields for nucleophilic aromatic substitution reactions on 2-amino-4,6-dichloropyrimidine derivatives and related dichloropyrimidines. Direct quantitative data for this compound in similar reactions is sparse in the literature, highlighting a gap for future research.

Table 1: Nucleophilic Aromatic Substitution (Amination) of 2-amino-4,6-dichloropyrimidine Derivatives

NucleophileReaction ConditionsProductYield (%)Reference
IndolineNaOH, ethanol, room temp, 1h2-amino-4-(indolin-1-yl)-6-ethoxypyrimidine-5-carbaldehyde60[3]
Various aminesTriethylamine, ethanol, reflux, 3hMono-aminated productsModerate[3]
Secondary aminesBoiling ethanol4-amino-5-bromo-2-substituted aminopyrimidinesNot specified[4]

Table 2: General Reactivity of Dichloropyrimidines in SNAr Reactions

DichloropyrimidineNucleophilePosition of SubstitutionGeneral Reactivity TrendReference
2,4-DichloropyrimidineAminesC4 > C2C4 is generally more reactive
4,6-DichloropyrimidineAminesC4 or C6Symmetrically reactive[3]

Experimental Protocols

To facilitate a direct comparison of the reactivity of these two isomers, the following detailed experimental protocols for a nucleophilic aromatic substitution reaction are proposed.

Protocol 1: Comparative Amination of this compound and 2-amino-4,6-dichloropyrimidine

Objective: To compare the reaction rates and yields of the mono-amination of the two title compounds under identical conditions.

Materials:

  • This compound

  • 2-amino-4,6-dichloropyrimidine

  • Benzylamine (or other suitable amine nucleophile)

  • Triethylamine (Et3N)

  • Anhydrous Ethanol (EtOH)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Set up two identical reaction flasks, each equipped with a magnetic stirrer and a reflux condenser.

  • In Flask A, dissolve this compound (1 mmol) in anhydrous ethanol (10 mL).

  • In Flask B, dissolve 2-amino-4,6-dichloropyrimidine (1 mmol) in anhydrous ethanol (10 mL).

  • To each flask, add triethylamine (1.2 mmol).

  • To each flask, add benzylamine (1.1 mmol).

  • Heat both reaction mixtures to reflux (approximately 78 °C) with vigorous stirring.

  • Monitor the progress of both reactions simultaneously by TLC at regular time intervals (e.g., every 30 minutes).

  • Upon completion (as determined by the consumption of the starting material on TLC), cool the reaction mixtures to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude products by column chromatography on silica gel.

  • Determine the yield of the mono-aminated product for each reaction.

Expected Outcome: Based on electronic effects, the reaction in Flask A is expected to proceed at a faster rate and potentially give a higher yield of the mono-aminated product compared to the reaction in Flask B.

Visualization of Reactivity Principles and Signaling Pathways

General Reactivity of Dichloropyrimidines in SNAr

The following diagram illustrates the general principle of nucleophilic aromatic substitution on a dichloropyrimidine ring, highlighting the formation of the Meisenheimer intermediate.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Start Dichloropyrimidine Meisenheimer Meisenheimer Complex (Anionic Intermediate) Start->Meisenheimer + Nu- Nu Nucleophile (Nu-) Product Substituted Pyrimidine Meisenheimer->Product - Cl- LG Leaving Group (Cl-) Meisenheimer->LG

Caption: Generalized mechanism of nucleophilic aromatic substitution (SNAr) on dichloropyrimidines.

Hypothetical Signaling Pathway Inhibition by a Pyrimidine-based Kinase Inhibitor

Pyrimidine derivatives are common scaffolds for kinase inhibitors, which play crucial roles in cellular signaling pathways. The following diagram depicts a simplified, hypothetical signaling cascade that could be targeted by a drug derived from one of the title compounds.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Kinase3 Kinase C Kinase2->Kinase3 Phosphorylation TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activation Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->Kinase2 Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

References

A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a pivotal tool for synthesizing functionalized pyrimidines, which are core structures in many pharmaceuticals. The choice of a palladium catalyst is critical for the efficient and regioselective coupling of dichloropyrimidines. This guide provides an objective comparison of various palladium catalysts, supported by experimental data, to facilitate catalyst selection for this important transformation.

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between organoboron compounds and organohalides.[1] The reactivity of chloropyrimidines, while lower than their bromo and iodo counterparts, can be effectively harnessed with the appropriate catalytic system.[2] Key factors influencing the efficacy of the coupling include the palladium precursor, the associated ligands, the base, solvent, and reaction temperature.[2]

Performance Comparison of Palladium Catalysts

The following table summarizes the performance of various palladium catalysts in the Suzuki coupling of dichloropyrimidines, primarily 2,4-dichloropyrimidine, with arylboronic acids. This data, compiled from multiple studies, highlights the impact of different catalytic systems on reaction outcomes.

Catalyst SystemDichloropyrimidineBoronic AcidBaseSolventTemp. (°C)TimeYield (%)Reference
Pd(PPh₃)₄2,4-DichloropyrimidinePhenylboronic acidK₂CO₃1,4-Dioxane10024 h71[2]
Pd(PPh₃)₄2,4-DichloropyrimidinePhenylboronic acidK₂CO₃1,4-Dioxane/H₂O (2:1)100 (MW)15 min81[1][2]
Pd(PPh₃)₄5-(4-bromophenyl)-4,6-dichloropyrimidine4-methoxyphenylboronic acidK₃PO₄1,4-Dioxane70-8018-22 h85[3]
Pd(OAc)₂ / PPh₃2,4-DichloropyrimidinePhenylboronic acidK₂CO₃1,4-Dioxane10024 h35-40[1]
Pd(dppf)Cl₂2,4-DichloropyrimidinePhenylboronic acidK₂CO₃1,4-Dioxane/H₂O (2:1)100 (MW)15 min58[4]
PdCl₂(PPh₃)₂2,4-DichloropyrimidinePhenylboronic acidK₂CO₃1,4-Dioxane/H₂O (2:1)100 (MW)15 min42[4]
Pd/IPr Catalyst System2,4-DichloropyridinePhenylboronic acidK₂CO₃Toluene60-~70-80[5]
Ligand-free (Pd(OAc)₂)2,5-DichloropyrimidinePhenylboronic acidNa₂CO₃DMF10024 hModest[5]

Note: The data presented is compiled from different studies and direct comparison of yields should be considered with caution due to variations in reaction conditions, substrates, and ligands.

Experimental Workflow and Catalytic Cycle

The general workflow for a Suzuki coupling reaction involves the careful mixing of reagents under an inert atmosphere, followed by heating and subsequent purification. The underlying mechanism is a catalytic cycle involving the palladium catalyst.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Dichloropyrimidine Dichloropyrimidine Heating Heating (Conventional or MW) Dichloropyrimidine->Heating Boronic_Acid Boronic Acid Boronic_Acid->Heating Base Base Base->Heating Catalyst Pd Catalyst Catalyst->Heating Solvent Solvent Solvent->Heating Extraction Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Product Purified Product Purification->Product Suzuki_Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (R-X) Pd(0)->Oxidative_Addition R-Pd(II)-X R-Pd(II)-X Oxidative_Addition->R-Pd(II)-X Transmetalation Transmetalation (R'-B(OR)₂) R-Pd(II)-X->Transmetalation R-Pd(II)-R' R-Pd(II)-R' Transmetalation->R-Pd(II)-R' Reductive_Elimination Reductive Elimination R-Pd(II)-R'->Reductive_Elimination Reductive_Elimination->Pd(0) R-R' Product Reductive_Elimination->R-R'

References

A Comparative Guide to the Synthesis of Key Dasatinib Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Dasatinib, a potent tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). The efficiency and purity of its synthesis are of paramount importance for pharmaceutical production. This guide provides a comparative analysis of synthetic routes to crucial dasatinib intermediates, offering researchers, scientists, and drug development professionals a basis for process optimization and selection.

Core Intermediates in Dasatinib Synthesis

The synthesis of dasatinib typically proceeds through several key intermediates. Among the most critical are:

  • Intermediate B: 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • Intermediate A: N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide

Intermediate B serves as a foundational building block, which is then coupled with a pyrimidine derivative to form Intermediate A, the direct precursor to dasatinib. This guide will focus on the comparative synthesis of Intermediate A, a pivotal step influencing the overall yield and purity of the final active pharmaceutical ingredient (API).

Comparison of Synthetic Routes to Intermediate A

The formation of Intermediate A from Intermediate B and 4,6-dichloro-2-methylpyrimidine is a nucleophilic aromatic substitution reaction. The choice of base and reaction conditions significantly impacts the reaction's efficiency. Below is a summary of quantitative data from various reported methods.

RouteBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
1 Potassium Hydride (KH)Tetrahydrofuran (THF)-25 to -10498.799.95[1]
2 Sodium tert-butoxideTetrahydrofuran (THF)-30 to -81296.599.86
3 Sodium methylateTetrahydrofuran (THF)-25 to -5895.699.88
4 Sodium tert-butoxide (solid)Not specifiedNot specifiedNot specified76>98[2]

Experimental Protocols for Key Reactions

Detailed methodologies for the synthesis of Intermediate A are provided below, reflecting the conditions summarized in the comparison table.

Route 1: Synthesis of Intermediate A using Potassium Hydride
  • Preparation: Cool a reactor containing 80 mL of tetrahydrofuran (THF) to -25 °C.

  • Base Addition: Add 8.73 g of potassium hydride (30 wt% in mineral oil) to the cooled THF and stir for 10 minutes.

  • Addition of Intermediate B: Slowly add 5.00 g of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Intermediate B) while maintaining the temperature at -25 °C.

  • Addition of Pyrimidine: Add a solution of 3.65 g of 4,6-dichloro-2-methylpyrimidine in 7 mL of THF.

  • Reaction: Maintain the reaction mixture at a stable temperature and stir for 4 hours at -10 °C.

  • Quenching and Isolation: After the reaction is complete, slowly add 1 M hydrochloric acid to quench the reaction and adjust the pH to 6. Control the temperature at 0-5 °C for 2 hours to allow for crystallization. The product is then collected by centrifugation and washed with THF to yield the crude product.[1]

Route 2: Synthesis of Intermediate A using Sodium tert-butoxide
  • Preparation: Cool a reactor containing 90 mL of THF to -30 °C.

  • Base Addition: Add 5.00 g of sodium tert-butoxide and stir for 10 minutes.

  • Addition of Intermediate B: Slowly add 5.00 g of Intermediate B, maintaining the temperature at -30 °C.

  • Addition of Pyrimidine: Add a pre-prepared solution of 3.65 g of 4,6-dichloro-2-methylpyrimidine in 15 mL of THF.

  • Reaction: After stabilizing, warm the reaction and stir for 12 hours at -8 °C.

  • Quenching and Isolation: Slowly add 1 M hydrochloric acid to adjust the pH to 6. Maintain the temperature at 0-5 °C for 2 hours for crystallization. The crude product is collected by centrifugation and washed with THF.

Route 3: Synthesis of Intermediate A using Sodium Methylate
  • Preparation: Cool a reactor containing 90 mL of THF to -25 °C.

  • Base Addition: Add 7.06 g of sodium methylate and stir for 10 minutes.

  • Addition of Intermediate B: Slowly add 10.00 g of Intermediate B, keeping the temperature at -25 °C.

  • Addition of Pyrimidine: Add a pre-prepared solution of 6.09 g of 2-methyl-4,6-dichloropyrimidine in 25 mL of THF.

  • Reaction: Warm the reaction and stir for 8 hours at -5 °C.

  • Quenching and Isolation: Slowly add 1 mol/L hydrochloric acid to adjust the pH to 5. Maintain the temperature at 0-5 °C for 1 hour for crystallization. The product is collected by centrifugation and washed with THF.

Workflow for Synthetic Route Selection

The selection of an optimal synthetic route for a dasatinib intermediate depends on a multi-faceted evaluation of performance, safety, and economic factors. The following diagram illustrates a logical workflow for this decision-making process.

Synthetic Route Selection Workflow A Define Project Goals (e.g., Yield, Purity, Cost, Scale) B Identify Potential Synthetic Routes A->B C Evaluate Route Performance B->C D High Yield & Purity? C->D Quantitative Data E Assess Safety & Environmental Impact D->E Yes J Re-evaluate & Optimize D->J No F Acceptable Risk? E->F Hazard Analysis G Analyze Economic Feasibility F->G Yes F->J No H Cost-Effective? G->H Cost of Goods Analysis I Select Optimal Route for Scale-up H->I Yes H->J No J->C Iterate

Caption: Workflow for selecting an optimal synthetic route.

References

Unveiling the Biological Potential of 5-Amino-4,6-dichloro-2-methylpyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – The heterocyclic compound 5-Amino-4,6-dichloro-2-methylpyrimidine is a pivotal intermediate in the synthesis of a variety of biologically active molecules, particularly in the development of kinase inhibitors and antiviral agents. While direct biological activity data for this specific parent compound remains limited in publicly accessible research, a comprehensive analysis of its closely related derivatives reveals a significant potential for therapeutic applications. This guide provides a comparative overview of the biological activities of this compound derivatives, focusing on their anti-inflammatory, anticancer, and antimicrobial properties, supported by available experimental data.

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

A key area where derivatives of the 5-amino-4,6-dichloropyrimidine scaffold show promise is in the modulation of inflammatory responses. Specifically, 5-substituted 2-amino-4,6-dichloropyrimidines have been demonstrated to inhibit the production of nitric oxide (NO), a key mediator in inflammation. The inhibitory concentration (IC50) values for several of these derivatives highlight their potential as anti-inflammatory agents.

Compound IDSubstituent at Position 5IC50 (µM) for NO Inhibition
B2 MethylNot explicitly provided, but active
B3 Ethyl~20
B4 Propyl~25
B10 Phenyl~15
B12 Fluoro2
Reference CompoundNG-monomethyl-l-arginine~20
Data sourced from a study on 5-substituted 2-amino-4,6-dichloropyrimidines.[1]

The data clearly indicates that substitutions at the 5-position of the 2-amino-4,6-dichloropyrimidine core can significantly influence anti-inflammatory activity. Notably, the 5-fluoro substituted derivative (B12) exhibited the most potent inhibition of nitric oxide production, with an IC50 value of 2 µM, surpassing the activity of the reference compound.[1] This suggests that the this compound backbone is a viable scaffold for the development of novel anti-inflammatory drugs.

Anticancer and Antimicrobial Potential of Dichloropyrimidine Derivatives

While specific data for this compound is not available, the broader class of dichloropyrimidine derivatives has been explored for its anticancer and antimicrobial activities. These studies provide valuable insights into the potential biological profile of derivatives that could be synthesized from the title compound.

Anticancer Activity:

Numerous studies have highlighted the cytotoxic effects of pyrimidine derivatives against various cancer cell lines. For instance, certain 2,4-diamino-5-methyleneaminopyrimidine derivatives have shown significant improvements in inhibiting the proliferation of HCT116, HT-29, MCF-7, and HeLa cells compared to 5-FU, with IC50 values in the low micromolar range. Mechanistic studies have indicated that these compounds can induce cell cycle arrest and apoptosis.

Antimicrobial Activity:

The pyrimidine nucleus is a common feature in many antimicrobial agents. Research on various pyrimidine derivatives has demonstrated their efficacy against a range of bacterial and fungal pathogens. The mode of action often involves the inhibition of essential microbial enzymes or interference with cell wall synthesis. The evaluation of antimicrobial activity is typically conducted through the determination of Minimum Inhibitory Concentration (MIC) values.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed experimental methodologies for the key assays are provided below.

In vitro Nitric Oxide (NO) Assay

This assay is used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit nitric oxide production in stimulated mouse peritoneal cells.

Methodology:

  • Cell Culture: Peritoneal cells are harvested from mice and cultured in appropriate media.

  • Compound Treatment: The cells are pre-incubated with various concentrations of the test compounds for a specified period.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the production of nitric oxide.

  • Nitrite Quantification: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in compound-treated wells to that in untreated (control) wells. The IC50 value, the concentration of the compound that causes 50% inhibition of NO production, is then determined.[1]

In Vitro Kinase Inhibition Assay

Given that this compound is a key intermediate for kinase inhibitors, this assay is crucial for evaluating the potential of its derivatives.

Methodology:

  • Assay Setup: The assay is typically performed in a multi-well plate format. Each well contains the target kinase, a specific substrate, and the test compound at various concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a specific temperature for a set period to allow for the phosphorylation of the substrate by the kinase.

  • Detection: The amount of phosphorylated substrate or the remaining ATP is quantified using a detection reagent. This is often measured via luminescence, fluorescence, or radioactivity.

  • Data Analysis: The percentage of kinase inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Kinase_Inhibition_Assay_Workflow Start Start: Prepare Reagents Add_Components Add Kinase, Substrate, and Test Compound to Plate Start->Add_Components Initiate_Reaction Initiate Reaction with ATP Add_Components->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Detect_Signal Add Detection Reagent and Measure Signal Incubate->Detect_Signal Analyze_Data Calculate % Inhibition and Determine IC50 Detect_Signal->Analyze_Data End End: Report Results Analyze_Data->End Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, IFN-γ) NF_kB_Activation NF-κB Activation Inflammatory_Stimuli->NF_kB_Activation iNOS_Expression iNOS Gene Expression NF_kB_Activation->iNOS_Expression iNOS_Protein iNOS Protein Synthesis iNOS_Expression->iNOS_Protein NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production Inflammation Inflammation NO_Production->Inflammation Derivative 5-Amino-4,6-dichloropyrimidine Derivative Derivative->iNOS_Protein Inhibition

References

A Comparative Guide to the Antiviral Efficacy of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless challenge posed by viral diseases necessitates a continuous search for novel and effective antiviral agents. Pyrimidine derivatives have emerged as a promising class of compounds, demonstrating broad-spectrum activity against a range of clinically significant viruses. This guide provides an objective comparison of the antiviral performance of various pyrimidine derivatives, supported by experimental data, detailed methodologies, and mechanistic insights to aid in research and drug development.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy of pyrimidine derivatives is typically quantified by determining their half-maximal effective concentration (EC50), half-maximal cytotoxic concentration (CC50), and the resulting selectivity index (SI). The EC50 value represents the concentration of the compound at which 50% of the viral replication is inhibited. The CC50 value indicates the concentration that causes a 50% reduction in the viability of host cells. The selectivity index (SI = CC50/EC50) is a crucial parameter that reflects the therapeutic window of a compound; a higher SI value indicates greater selectivity for viral targets over host cells.

The following tables summarize the in vitro antiviral activities of prominent pyrimidine derivatives against key RNA viruses.

Table 1: Antiviral Activity against Influenza A Virus
CompoundVirus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
BrequinarBIRFLU (A/Puerto Rico/8/34 H1N1)0.58>50>86.21[1]
6-AzauridineBIRFLU (A/Puerto Rico/8/34 H1N1)0.3442.66125.47[1]
AzaribineBIRFLU (A/Puerto Rico/8/34 H1N1)0.2919.6667.79[1]
Mycophenolic AcidBIRFLU (A/Puerto Rico/8/34 H1N1)1.73>50>28.90[1]
Derivative 1c A/PR/8/34 H1N126.5--[2]
Derivative 1d A/PR/8/34 H1N13.5--[2]
Derivative 1e A/PR/8/34 H1N17.3--[2]
Aminoalkylpyrimidine DerivativeInfluenza A & B0.01 - 0.1>50 (stationary cells)>500 - >10,000[3]
Table 2: Antiviral Activity against Zika Virus (ZIKV)
CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
7H-Pyrrolo[2,3-d]pyrimidine 1 5.2120.03.8[4]
1H-Pyrazolo[3,4-d]pyrimidine 6 5.1397.6[5]
Chloroquine9.82134.5413.70[6]
Baicalein Derivative (thiocarbonyl)3.8100.026.3[6]
Baicalein Derivative (halophenylamino)1.9100.052.6[6]
Brequinar-237.70-[7]
6-Azauridine-155.80-[7]
Table 3: Antiviral Activity against SARS-CoV-2
CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
6-Azauridine0.032802500[8]
N-phenyl pyrimidine thiogalactoside (6e)18.47467.925.33[9]
N-P-chlorophenyl pyrimidine thiogalactoside (6f)15.41360.923.40[9]
Micafungin Derivative (Mi-2)5.25>64>12.2[10]
Micafungin Derivative (Mi-5)6.51>64>9.8[10]

Mechanisms of Antiviral Action

Pyrimidine derivatives exert their antiviral effects through diverse mechanisms, primarily by targeting key viral or host-cell enzymes essential for viral replication.

Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

Many pyrimidine nucleoside analogs function as direct-acting antivirals by targeting the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses. These analogs, after intracellular conversion to their active triphosphate form, act as competitive inhibitors or chain terminators of the nascent viral RNA strand.[11][12][13][14]

  • Favipiravir (T-705) : This pyrazinecarboxamide derivative is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (T-705-RTP).[15][16][17] T-705-RTP is recognized by viral RdRp as a purine or pyrimidine nucleotide and is incorporated into the growing viral RNA chain. This incorporation can lead to lethal mutagenesis, where the accumulation of mutations in the viral genome renders it non-viable, or it can cause chain termination, halting RNA synthesis.[15][16][18]

  • Remdesivir (GS-5734) : An adenosine nucleotide analog, remdesivir is also a prodrug that is metabolized to its active triphosphate form.[11][12][14] It competes with ATP for incorporation into the viral RNA by RdRp. Once incorporated, remdesivir causes delayed chain termination, effectively stopping further elongation of the RNA strand.[11][13][19]

cluster_0 Viral RNA Replication cluster_1 Inhibition by Nucleoside Analogs Viral_RNA Viral RNA Template RdRp RNA-Dependent RNA Polymerase Viral_RNA->RdRp binds Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA elongates RdRp->Inhibition Chain Termination/ Lethal Mutagenesis NTPs Nucleoside Triphosphates (ATP, GTP, CTP, UTP) NTPs->RdRp substrate Pyrimidine_Analog Pyrimidine Analog (Prodrug) Active_Analog_TP Active Analog Triphosphate Pyrimidine_Analog->Active_Analog_TP intracellular phosphorylation Active_Analog_TP->RdRp competes with NTPs

Fig 1. Inhibition of Viral RdRp by Pyrimidine Analogs.
Inhibition of Host Dihydroorotate Dehydrogenase (DHODH)

A significant class of pyrimidine derivatives acts as host-targeting antivirals by inhibiting the human enzyme dihydroorotate dehydrogenase (DHODH).[20][21] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of pyrimidine nucleotides required for both host and viral nucleic acid production.[20][21] By blocking DHODH, these inhibitors deplete the intracellular pool of pyrimidines, thereby starving the virus of the necessary building blocks for replication.[22][23] This mechanism offers the advantage of broad-spectrum activity and a higher barrier to the development of viral resistance.[20] Furthermore, some DHODH inhibitors have been shown to stimulate the expression of interferon-stimulated genes (ISGs), contributing to an antiviral state in the host cell.[22][24]

cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 Inhibition Pathway Precursors Glutamine, Aspartate, CO2 Carbamoyl_P Carbamoyl Phosphate Precursors->Carbamoyl_P Dihydroorotate Dihydroorotate Carbamoyl_P->Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP UTP_CTP UTP & CTP UMP->UTP_CTP RNA_DNA Viral & Host RNA/DNA Synthesis UTP_CTP->RNA_DNA Viral_Replication Viral Replication RNA_DNA->Viral_Replication enables DHODH_Inhibitor DHODH Inhibitor (e.g., Brequinar) DHODH_Inhibitor->DHODH inhibits Inhibition->Viral_Replication inhibits

Fig 2. Inhibition of Host DHODH by Pyrimidine Derivatives.

Experimental Protocols

The evaluation of antiviral efficacy and cytotoxicity of pyrimidine derivatives relies on standardized in vitro assays.

Plaque Reduction Assay (for EC50 Determination)

The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the cytopathic effect of a lytic virus.[25][26][27][28][29]

Methodology:

  • Cell Seeding: Plate a monolayer of susceptible host cells in multi-well plates and incubate until confluent.

  • Compound Preparation: Prepare serial dilutions of the pyrimidine derivative in an appropriate cell culture medium.

  • Infection: Infect the cell monolayers with a known titer of the virus in the presence of varying concentrations of the test compound.

  • Overlay: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Plaques appear as clear zones where cells have been lysed. Count the number of plaques in each well.

  • Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).

Start Start Cell_Seeding Seed Host Cells in Multi-well Plates Start->Cell_Seeding Incubation1 Incubate to Confluency Cell_Seeding->Incubation1 Compound_Dilution Prepare Serial Dilutions of Pyrimidine Derivative Incubation1->Compound_Dilution Infection Infect Cells with Virus + Compound Compound_Dilution->Infection Overlay Add Semi-Solid Overlay Infection->Overlay Incubation2 Incubate for Plaque Formation Overlay->Incubation2 Fix_Stain Fix and Stain Cells (e.g., Crystal Violet) Incubation2->Fix_Stain Plaque_Counting Count Plaques Fix_Stain->Plaque_Counting EC50_Calculation Calculate EC50 Plaque_Counting->EC50_Calculation End End EC50_Calculation->End

Fig 3. Workflow for Plaque Reduction Assay.
MTT Assay (for CC50 Determination)

The MTT assay is a colorimetric assay used to assess cell viability and proliferation, which is essential for determining the cytotoxicity of a compound.[30][31][32][33]

Methodology:

  • Cell Seeding: Seed host cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrimidine derivative and incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After incubation with MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The CC50 value is calculated as the concentration of the compound that reduces the absorbance (and thus cell viability) by 50% compared to the untreated cell control.

Quantitative Reverse Transcription PCR (qRT-PCR) (for Viral Load Quantification)

qRT-PCR is a highly sensitive method used to quantify the amount of viral RNA in a sample, providing a direct measure of viral replication.[34][35][36][37][38]

Methodology:

  • RNA Extraction: Extract total RNA from infected cell lysates or culture supernatants.

  • Reverse Transcription (RT): Convert the viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Amplify the cDNA using specific primers targeting a conserved region of the viral genome. The amplification is monitored in real-time using a fluorescent dye or probe.

  • Data Analysis: The amount of viral RNA is quantified by comparing the amplification cycle threshold (Ct) values of the samples to a standard curve of known viral RNA concentrations. This allows for the determination of the viral load in copies/mL.

Conclusion

Pyrimidine derivatives represent a versatile and potent class of antiviral compounds with diverse mechanisms of action. Nucleoside analogs that target the viral RdRp offer direct and potent inhibition of viral replication, while DHODH inhibitors provide a broad-spectrum, host-targeted approach with a high barrier to resistance. The quantitative data and experimental protocols presented in this guide offer a framework for the comparative evaluation of existing and novel pyrimidine derivatives. Continued research into the structure-activity relationships and optimization of these compounds holds significant promise for the development of next-generation antiviral therapeutics to combat a wide array of viral pathogens.

References

Kinase Inhibitory Landscape of 5-Amino-4,6-dichloro-2-methylpyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the kinase inhibitory activities of compounds derived from the versatile scaffold, 5-Amino-4,6-dichloro-2-methylpyrimidine. This document outlines synthetic strategies, quantitative inhibitory data, and detailed experimental protocols to support the discovery and development of novel kinase inhibitors.

The pyrimidine core is a foundational element in the design of a multitude of kinase inhibitors due to its ability to mimic the adenine moiety of ATP and establish key hydrogen bonding interactions within the kinase hinge region. The specific starting material, this compound, offers a strategic advantage with its reactive chloro groups at the C4 and C6 positions and an amino group at the C5 position, allowing for diverse chemical modifications to explore structure-activity relationships (SAR) and optimize for potency and selectivity against various kinase targets.

Comparative Kinase Inhibitory Activity

While direct kinase inhibitory data for compounds synthesized specifically from this compound is not extensively available in the public domain, a closely related class of pyrimidine-based inhibitors demonstrates the potential of this scaffold. The following tables summarize the inhibitory activities of pyrimidine derivatives against key kinase targets. These compounds, while not all directly synthesized from the title compound, serve as crucial benchmarks for understanding the therapeutic promise of this chemical class.

Table 1: Aurora Kinase Inhibitory Activity of Pyrimidine Derivatives
Compound IDStructureAurora A IC50 (nM)Aurora B IC50 (nM)Cell Line Proliferation IC50 (nM)Reference
Lead Compound 13 (S)-(4-chloro-2-fluorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone< 200-< 200 (SCLC cell lines)[1]
Compound 20 Pyridine analog of Compound 13> 100--[1]
Compound 21 Sulfonamide isostere of Compound 13> 100--[1]

SCLC: Small-cell lung cancer

Table 2: Cyclin-Dependent Kinase (CDK) Inhibitory Activity of Related Pyrimidine Scaffolds
Compound IDScaffoldCDK2 IC50 (µM)CDK4 IC50 (µM)CDK6 IC50 (µM)Reference
Compound 6b Pyrido[2,3-d]pyrimidine-CDK4/6 InhibitionCDK4/6 Inhibition
Compound 8d Pyrido[2,3-d]pyrimidine-CDK4/6 InhibitionCDK4/6 Inhibition
Table 3: PI3K/mTOR Inhibitory Activity of Pyridopyrimidine Analogs
Compound IDScaffoldPI3Kα IC50 (nM)mTOR IC50 (nM)Reference
Various Analogs PyridopyrimidineNanomolar rangeNanomolar range

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the validation of kinase inhibitory activity. Below are standardized methodologies for key kinase assays.

Aurora Kinase Inhibition Assay (Luminescent)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in luminescence correlates with higher kinase activity, while a strong signal indicates inhibition.

Materials:

  • Aurora A or B Kinase Enzyme System (e.g., Promega)

  • Substrate peptide (e.g., Kemptide)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • Assay plates (e.g., 384-well white plates)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO.

  • Assay Plate Setup: Add 1 µL of the diluted compounds, DMSO (vehicle control), and a known inhibitor (positive control) to the appropriate wells.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing assay buffer, Aurora kinase enzyme, and the substrate peptide.

    • Dispense the kinase reaction mixture into each well. A "no kinase" control should be included.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.[2]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[2]

  • Data Acquisition: Measure the luminescence intensity of each well.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle and no kinase controls to determine the IC50 value.

CDK2/Cyclin A2 Kinase Inhibition Assay (Luminescent)

This protocol measures the activity of the CDK2/Cyclin A2 complex.

Materials:

  • CDK2/CyclinA2 Kinase Enzyme System (e.g., Promega)[3]

  • Substrate (e.g., Histone H1)[4]

  • ADP-Glo™ Kinase Assay Kit (Promega)[3]

  • Test compounds in DMSO

  • Assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Setup: Add diluted compounds, DMSO, and a positive control to the wells.

  • Kinase Reaction:

    • Prepare a reaction mixture with CDK2/Cyclin A2 enzyme and Histone H1 substrate in reaction buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 15-30 minutes).[4]

  • Signal Detection:

    • Stop the reaction and measure the remaining ATP using the ADP-Glo™ assay system as described for the Aurora kinase assay.[4]

  • Data Acquisition and Analysis: Measure luminescence and calculate IC50 values.

PI3Kα (p110α/p85α) Kinase Inhibition Assay (Luminescent)

This assay is designed to measure the activity of the PI3Kα lipid kinase.

Materials:

  • PI3Kα (p110α/p85α) Enzyme (e.g., Promega)

  • Lipid substrate (e.g., PIP2)

  • ADP-Glo™ Kinase Assay Kit (Promega)[5]

  • Test compounds in DMSO

  • Assay plates

Procedure:

  • Compound Preparation: Serially dilute test compounds in DMSO.

  • Assay Plate Setup: Dispense diluted compounds and controls into the assay plate.

  • Kinase Reaction:

    • Prepare a reaction mixture containing PI3Kα enzyme and the lipid substrate in the appropriate reaction buffer.

    • Add the reaction mixture to the wells.

    • Start the reaction by adding ATP.

    • Incubate at room temperature for 60 minutes.[6]

  • Signal Detection:

    • Terminate the reaction and measure ATP consumption using the ADP-Glo™ assay system.[5]

  • Data Acquisition and Analysis: Measure luminescence and determine IC50 values.

Signaling Pathways and Experimental Workflows

Understanding the cellular context in which these kinases operate is crucial for drug development. The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by pyrimidine-based inhibitors and a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization start 5-Amino-4,6-dichloro- 2-methylpyrimidine synthesis Chemical Synthesis (e.g., Suzuki Coupling, Buchwald-Hartwig) start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization biochemical Biochemical Kinase Assays (IC50 Determination) characterization->biochemical cellular Cell-Based Assays (Proliferation, Apoptosis) biochemical->cellular selectivity Kinase Selectivity Profiling cellular->selectivity sar Structure-Activity Relationship (SAR) Studies selectivity->sar adme ADME/Tox Profiling sar->adme in_vivo In Vivo Efficacy Studies adme->in_vivo

Experimental workflow for kinase inhibitor discovery.

aurora_kinase_pathway cluster_G2 G2 Phase cluster_M Mitosis CDK1_CyclinB CDK1/Cyclin B AuroraA Aurora A Kinase CDK1_CyclinB->AuroraA activates PLK1 PLK1 AuroraA->PLK1 activates Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly PLK1->Spindle inhibitor Pyrimidine-based Inhibitor inhibitor->AuroraA

Simplified Aurora Kinase signaling pathway in mitosis.

cdk_pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 binds & activates Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits DNA_synthesis DNA Synthesis E2F->DNA_synthesis promotes inhibitor Pyrimidine-based Inhibitor inhibitor->CDK46

CDK4/6 signaling pathway in the G1/S cell cycle transition.

pi3k_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt activates PI3K->PIP2 phosphorylates PI3K->PIP3 mTOR mTOR Akt->mTOR activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth inhibitor Pyrimidine-based Inhibitor inhibitor->PI3K

References

A Comparative Guide to the Purity Analysis of Commercial 5-Amino-4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Amino-4,6-dichloro-2-methylpyrimidine is a critical intermediate in the synthesis of numerous pharmaceutical compounds, including antiviral agents and kinase inhibitors.[1] Given its role in drug development, ensuring the purity and quality of this starting material is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of the analytical methodologies for assessing the purity of commercial this compound, complete with experimental protocols and supporting data.

Commercial Purity Specifications: A Comparative Overview

Commercial suppliers of this compound typically provide a certificate of analysis (CoA) with specified purity levels and limits for various impurities. The primary methods cited for purity assessment are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Below is a summary of typical specifications from various commercial sources.

ParameterSupplier A SpecificationSupplier B SpecificationSupplier C SpecificationAnalytical Method
Purity ≥99.0%[1]>98.0%97%HPLC[1], GC
Appearance Off-white to pale yellow crystalline powder[1]White to Yellow to Green powder to crystal[2]-Visual Inspection
Melting Point 178-182°C[1]71.0 to 75.0 °C70-73 °C[2][3][4]Melting Point Apparatus
Moisture ≤0.5%[1]--Karl Fischer (KF) Titration[1]
Heavy Metals ≤10 ppm[1]--Inductively Coupled Plasma (ICP) or Atomic Absorption (AA)
Residual Solvents Meets ICH Q3C guidelines[1]--Headspace GC-MS
Chloride Content 35.5-37.5%[1]--Titration or Ion Chromatography

Note: The data presented is a compilation from various sources and represents typical values. Actual specifications may vary by supplier and batch.

Key Analytical Techniques for Purity Determination

The choice of analytical technique is crucial for obtaining accurate and reliable purity data. For this compound, chromatographic methods are the most powerful and widely used.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for purity analysis of this compound.[1] It offers high resolution, sensitivity, and specificity for separating the main component from its impurities. When coupled with a mass spectrometer (LC-MS), it can also be used for the identification of unknown impurities.

  • Gas Chromatography (GC): GC is another valuable technique, particularly for assessing the presence of volatile impurities and residual solvents. The compound must be thermally stable and sufficiently volatile for GC analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR can confirm the structure of the main component and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

  • Mass Spectrometry (MS): MS is often used in conjunction with chromatography (LC-MS or GC-MS) to identify impurities based on their mass-to-charge ratio.[5][6]

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This section provides a detailed protocol for the purity analysis of this compound using reverse-phase HPLC with UV detection. This method is suitable for routine quality control and can be adapted for method validation.

1. Objective: To determine the purity of a this compound sample and to quantify any related impurities.

2. Materials and Reagents:

  • This compound sample

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (or other suitable modifier)

  • Reference standards for known impurities (if available)

3. Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

4. Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

5. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

6. Data Analysis:

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Calculate the purity of the sample using the area normalization method:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

  • For the quantification of specific impurities, a calibration curve should be generated using certified reference standards of those impurities.

Visualizations

The following diagrams illustrate the workflow for purity analysis and provide a decision-making framework for selecting the appropriate analytical method.

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Obtain Commercial Sample weigh Accurately Weigh Sample sample->weigh dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC-based purity analysis of this compound.

Analytical_Method_Selection cluster_choices cluster_methods node_result node_result start Purity Analysis Goal? routine_qc Routine QC (Known Impurities) start->routine_qc impurity_id Impurity Identification start->impurity_id absolute_quant Absolute Quantification start->absolute_quant hplc_uv HPLC-UV routine_qc->hplc_uv lc_ms LC-MS/MS impurity_id->lc_ms qnmr qNMR absolute_quant->qnmr

Caption: Decision tree for selecting an analytical method for purity assessment.

References

A Spectroscopic Guide to Differentiating 5-Amino-4,6-dichloro-2-methylpyrimidine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of medicinal chemistry and drug development, the precise structural characterization of heterocyclic compounds is paramount. Positional isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. This guide provides a comparative spectroscopic analysis of 5-Amino-4,6-dichloro-2-methylpyrimidine, a key pharmaceutical intermediate, and its closely related isomers.

Due to the limited availability of complete, published experimental spectra for all isomers, this guide combines available data with predicted spectroscopic features based on established principles and data from similar pyrimidine derivatives. This approach serves to illustrate the methodologies and expected spectral differences that researchers can use to distinguish between these closely related compounds. The primary isomers discussed for comparison are 2-Amino-4,6-dichloro-5-methylpyrimidine and 4-Amino-2,6-dichloro-5-methylpyrimidine, alongside the non-methylated analog, 4-Amino-2,6-dichloropyrimidine, for which more data is accessible.

Isomer Structures and Spectroscopic Workflow

The differentiation of these isomers relies on a multi-technique spectroscopic approach. The general workflow for synthesis, purification, and analysis is outlined below, followed by a depiction of the key isomers.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation A Synthesize Pyrimidine Derivative B Purify Compound (e.g., Crystallization, Chromatography) A->B C NMR Spectroscopy (¹H, ¹³C) B->C D FT-IR Spectroscopy B->D E Mass Spectrometry (EI-MS) B->E F Analyze Spectra & Compare Data C->F D->F E->F G Confirm Structure of Isomer F->G

Figure 1: General experimental workflow for the synthesis and spectroscopic confirmation of pyrimidine isomers.

Figure 2: Structures of this compound and its positional isomers.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for the target compound and a key comparative isomer. The data for the non-methylated 4-Amino-2,6-dichloropyrimidine is included to provide a baseline for interpretation.[1]

Table 1: ¹H NMR Spectroscopic Data

(Data presented for samples in DMSO-d₆)

CompoundChemical Shift (δ, ppm) & MultiplicityAssignment
This compound ~5.8-6.2 (broad s, 2H)~2.4 (s, 3H)-NH₂-CH₃
4-Amino-2,6-dichloropyrimidine [1]~6.5-7.0 (broad s, 2H)~6.3 (s, 1H)-NH₂H-5

Note: Values for this compound are predicted based on substituent effects. The absence of a proton on the pyrimidine ring (C-5) is a key distinguishing feature compared to its non-methylated analog.

Table 2: ¹³C NMR Spectroscopic Data

(Data presented for samples in DMSO-d₆)

CompoundChemical Shift (δ, ppm)Assignment
This compound ~165 (C-2)~155 (C-4, C-6)~115 (C-5)~20 (-CH₃)Pyrimidine RingPyrimidine RingPyrimidine RingMethyl Carbon
4-Amino-2,6-dichloropyrimidine [1]~163 (C-4)~158 (C-2, C-6)~103 (C-5)Pyrimidine RingPyrimidine RingPyrimidine Ring

Note: Values for this compound are predicted. The chemical shifts of the ring carbons are influenced by the position of the electron-donating amino and methyl groups and the electron-withdrawing chloro groups.

Table 3: FT-IR Spectroscopic Data

(Data acquired from KBr pellets)

CompoundKey Absorption Bands (cm⁻¹)Assignment
This compound ~3450-3250 (multiple bands)~1640~1570~800-700N-H stretching (asymmetric & symmetric)N-H bending (scissoring)C=N/C=C stretching (ring)C-Cl stretching
2-Amino-4,6-dichloropyrimidine [2]3470, 3390~1650 (not specified)~1570 (not specified)~845, ~690N-H stretching (asymmetric & symmetric)N-H bendingC=N/C=C stretchingC-Cl stretching
Table 4: Mass Spectrometry Data

(Data from Electron Ionization - EI-MS)

CompoundMolecular Ion (M⁺) m/zKey Fragmentation Pattern
This compound 177 / 179 / 181Isotopic pattern for two chlorine atoms is expected. Fragments from the loss of Cl, CH₃, and HCN.
4-Amino-2,6-dichloropyrimidine [1]163 / 165 / 167Isotopic pattern for two chlorine atoms is expected. Fragments from the loss of Cl and HCN.

Note: The molecular ion peaks appear as a cluster of peaks (M⁺, M⁺+2, M⁺+4) with a characteristic intensity ratio (~9:6:1) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrimidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) within a 5 mm NMR tube. Ensure the compound is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer frequency onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse width, a 2-second acquisition time, a 1-2 second relaxation delay, and 16-64 scans. Process the data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope. Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • D₂O Exchange: To confirm the identity of -NH₂ protons, acquire a ¹H NMR spectrum, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the amino protons will exchange with deuterium and either disappear or significantly decrease in intensity.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the dry, purified compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer a portion of the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Acquire a background spectrum of the empty sample compartment. Then, acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum to the background to generate the final transmittance or absorbance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small quantity of the solid sample into the mass spectrometer via a direct insertion probe, or if coupled with a gas chromatograph (GC), inject a dilute solution of the compound into the GC.

  • Ionization: In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to eject an electron, forming a positively charged radical molecular ion (M⁺•).

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce structural information. The isotopic distribution of chlorine-containing fragments (³⁵Cl and ³⁷Cl) provides further confirmation of the presence and number of chlorine atoms.

References

Cost-benefit analysis of different 5-Amino-4,6-dichloro-2-methylpyrimidine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Cost-Effective and Efficient Synthesis of a Key Pharmaceutical Intermediate.

5-Amino-4,6-dichloro-2-methylpyrimidine is a crucial building block in the synthesis of various pharmaceutical compounds. The selection of an appropriate synthetic route is paramount for cost-efficiency, scalability, and overall yield. This guide provides a comparative analysis of the primary methods for its synthesis, supported by available experimental data, to inform process optimization and scale-up decisions.

At a Glance: Comparison of Synthesis Methods

Synthesis RouteStarting Material(s)Key ReagentsReported Overall YieldKey AdvantagesKey Disadvantages
Route 1 5-Amino-2-methylpyrimidine-4,6-diolPhosphorus oxychloride (POCl₃)26%[1]Direct, one-step chlorination.Low reported yield; POCl₃ is highly corrosive and water-reactive.
Route 2 Diethyl succinateConc. HNO₃, Conc. H₂SO₄, HCl, Sulfuryl chloride, Raney NickelNot explicitly reportedUtilizes readily available and inexpensive starting materials.Multi-step process, potentially lowering overall yield; involves hazardous reagents like fuming acids, sulfuryl chloride, and pyrophoric Raney Nickel.
Route 3 N-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetamideHCl, Methanol, POCl₃Not explicitly reportedStarts from a more advanced intermediate, potentially reducing the number of subsequent steps.Cost and availability of the starting material may be a limiting factor; requires a deprotection step.

In-Depth Analysis of Synthetic Pathways

Route 1: Direct Chlorination of 5-Amino-2-methylpyrimidine-4,6-diol

This method is the most direct approach, involving the chlorination of 5-Amino-2-methylpyrimidine-4,6-diol using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Workflow Diagram:

Route 1 Route 1: Direct Chlorination A 5-Amino-2-methylpyrimidine-4,6-diol C This compound A->C Chlorination 110°C, 20h B Phosphorus oxychloride (POCl₃) B->C

Caption: Workflow for the direct chlorination of 5-Amino-2-methylpyrimidine-4,6-diol.

Cost-Benefit Analysis: While this route is synthetically straightforward, the reported yield of 26% is low, which significantly impacts its cost-effectiveness for large-scale production.[1] The primary cost drivers are the starting material, 5-Amino-2-methylpyrimidine-4,6-diol, and the phosphorus oxychloride. POCl₃ is a hazardous material that requires special handling and disposal procedures, adding to the operational costs.

Safety and Environmental Considerations: Phosphorus oxychloride is highly corrosive, toxic upon inhalation, and reacts violently with water, producing toxic and corrosive fumes.[2][3][4] This necessitates stringent safety protocols and specialized equipment. The reaction also generates acidic byproducts that require neutralization and proper waste disposal.

Route 2: Multi-step Synthesis from Diethyl Succinate

This pathway begins with inexpensive and readily available diethyl succinate and proceeds through nitration, cyclization, chlorination, and a final reduction step.

Workflow Diagram:

Route 2 Route 2: From Diethyl Succinate A Diethyl succinate B Nitration (Conc. HNO₃, Conc. H₂SO₄) A->B C 2-Nitro-succinic acid diethyl ester B->C D Cyclization (HCl) C->D E 2-Methyl-5-nitro-4,6-dihydroxypyrimidine D->E F Chlorination (Sulfuryl chloride) E->F G 2-Methyl-5-nitro-4,6-dichloropyrimidine F->G H Reduction (Raney Nickel, H₂) G->H I This compound H->I

Caption: Multi-step synthesis of the target compound starting from diethyl succinate.

Cost-Benefit Analysis: The primary advantage of this route is the low cost of the initial starting material, diethyl succinate. However, being a multi-step synthesis, the overall yield is likely to be lower than a more direct route, and the cost of multiple reagents and solvents, as well as increased processing time, must be considered. The efficiency of each step is critical to the economic viability of this pathway.

Safety and Environmental Considerations: This route involves several hazardous reagents. Concentrated nitric and sulfuric acids are highly corrosive. Sulfuryl chloride is a toxic and corrosive liquid that reacts violently with water.[5][6][7][8][9] Raney nickel is a pyrophoric catalyst that can ignite spontaneously in air and requires careful handling under an inert atmosphere. The use of these materials necessitates robust safety measures and environmental containment protocols.

Route 3: Synthesis from N-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetamide

This approach involves the deprotection of an acetylated precursor followed by chlorination.

Workflow Diagram:

Route 3 Route 3: From Acetylated Precursor A N-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetamide B Deacetylation (HCl, MeOH) A->B C 5-Amino-2-methylpyrimidine-4,6-diol B->C D Chlorination (POCl₃) C->D E This compound D->E

Caption: Synthesis pathway involving deacetylation of an N-acetylated pyrimidine.

Cost-Benefit Analysis: The feasibility of this route is highly dependent on the commercial availability and cost of the starting material, N-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetamide. If this precursor is readily available at a competitive price, this two-step process could be more efficient than Route 2. The deacetylation step is followed by the same chlorination as in Route 1, with its associated benefits and drawbacks.

Safety and Environmental Considerations: The hazards associated with this route are primarily related to the chlorination step using phosphorus oxychloride, as detailed in Route 1. The initial deacetylation step with hydrochloric acid and methanol is a standard procedure with well-established safety protocols.

Experimental Protocols

Route 1: Chlorination of 5-Amino-2-methylpyrimidine-4,6-diol [1]

  • In a sealed tube, combine 5-Amino-2-methylpyrimidine-4,6-diol (1.0 eq) and phosphorus oxychloride (POCl₃, approx. 10 eq).

  • Purge the system with an inert gas (e.g., argon) and stir the mixture at 110°C for 20 hours.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Add dichloromethane (CH₂Cl₂) and adjust the pH to 8 using a suitable base (e.g., 8M NaOH).

  • Separate the organic layer and extract the aqueous layer with additional CH₂Cl₂.

  • Combine the organic layers, wash with water, and evaporate the solvent under reduced pressure to yield the crude product.

  • Further purification may be required.

Route 2: Multi-step Synthesis (General Outline)

  • Step 1: Nitration of Diethyl Succinate. Diethyl succinate is treated with a mixture of concentrated nitric acid and concentrated sulfuric acid at a controlled temperature (e.g., 20-60°C) to yield 2-nitro-succinic acid diethyl ester.[1]

  • Step 2: Cyclization. The 2-nitro-succinic acid diethyl ester is then cyclized, for example, by heating with hydrochloric acid, to form 2-methyl-5-nitro-4,6-dihydroxypyrimidine.[1]

  • Step 3: Chlorination. The dihydroxypyrimidine intermediate is chlorinated using a reagent like sulfuryl chloride at elevated temperatures (e.g., 30-80°C) to give 2-methyl-5-nitro-4,6-dichloropyrimidine.[1]

  • Step 4: Reduction. The nitro group of 2-methyl-5-nitro-4,6-dichloropyrimidine is reduced to an amino group using a catalyst such as Raney nickel under a hydrogen atmosphere to afford the final product.[1]

Route 3: Deacetylation of N-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetamide [1]

  • To a suspension of N-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetamide (1.0 eq) in methanol, add 6M hydrochloric acid.

  • Stir the reaction mixture at 50°C under an inert atmosphere for approximately 15 hours.

  • Cool the resulting suspension to 20°C and stir for an additional 30 minutes.

  • Filter the suspension and wash the solid with cold methanol to obtain 5-amino-2-methylpyrimidine-4,6-diol.

  • This intermediate can then be chlorinated as described in Route 1.

Conclusion

The choice of the optimal synthesis route for this compound depends on several factors, including the scale of production, cost and availability of starting materials, and the laboratory's capacity to handle hazardous reagents.

  • Route 1 offers a direct but currently low-yielding path. Process optimization to improve the yield could make this an attractive option.

  • Route 2 is advantageous due to its inexpensive starting materials but is hampered by its multi-step nature and the use of several hazardous chemicals. The overall yield and process efficiency need to be carefully evaluated.

  • Route 3 presents a potentially efficient two-step process, provided the acetylated starting material is economically viable.

For industrial-scale production, a thorough cost analysis of raw materials and a detailed process safety assessment for each route are essential. Further research into optimizing the reaction conditions, particularly for the lower-yielding steps, could significantly impact the economic feasibility of each method.

References

A Comparative Guide to the Efficacy of Different Bases in SNAr Reactions of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nucleophilic aromatic substitution (SNAr) reaction is a cornerstone in the synthesis of functionalized pyrimidines, which are key scaffolds in many pharmaceutical compounds. The choice of base is a critical parameter that can significantly influence the reaction's yield, regioselectivity, and overall efficiency. This guide provides a comparative analysis of various bases used in the SNAr reactions of dichloropyrimidines, supported by experimental data to aid in the selection of optimal reaction conditions.

Quantitative Comparison of Bases in SNAr Reactions

The efficacy of different bases in SNAr reactions of dichloropyrimidines is influenced by several factors, including the substrate, nucleophile, solvent, and temperature. Below is a summary of experimental data compiled from various studies.

Dichloropyrimidine SubstrateNucleophileBaseSolventTemperatureTimeYield (%)Reference
2-amino-4,6-dichloropyrimidine-5-carbaldehydeVarious aminesTriethylamine (TEA)EthanolReflux3 hNot specified[1]
2-amino-4,6-dichloropyrimidine-5-carbaldehydeIndolineSodium Hydroxide (NaOH)Ethanol or MethanolRoom Temp.1 h60%[2]
2,4-dichloro-5-nitropyrimidineDiethylamineDiisopropylethylamine (DIPEA)Chloroform40 °C3 hNot specified[3]
2-fluorobenzonitrilePiperidineDIPEA + Na2CO3Water100 °C3 h83%[4]
2-fluorobenzonitrilePiperidineDBU + Na2CO3Water100 °C3 h65%[4]
2-fluorobenzonitrilePiperidineDBN + Na2CO3Water100 °C3 h58%[4]
2-fluorobenzonitrilePiperidineTEA + Na2CO3Water100 °C3 h71%[4]

*Note: Data for 2-fluorobenzonitrile is included to provide a broader comparison of bases in SNAr reactions, though the substrate is not a dichloropyrimidine.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments cited in the table above.

Protocol 1: SNAr Amination using Triethylamine (TEA)

This protocol describes the general conditions for the mono-amination of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde using various amines with triethylamine as the base.[1]

  • Reactants: 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, amine nucleophile (aliphatic, cyclic, aromatic, etc.).

  • Base: Triethylamine (TEA).

  • Solvent: Ethanol.

  • Procedure:

    • To a solution of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde in ethanol, add the amine nucleophile and triethylamine.

    • The reaction mixture is heated to reflux for 3 hours.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the product is isolated and purified.

Protocol 2: SNAr Amination using Sodium Hydroxide (NaOH)

This protocol details the synthesis of 2-amino-4-(indolin-1-yl)-6-alkoxypyrimidine-5-carbaldehydes using sodium hydroxide as the base.[2]

  • Reactants: 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1 mmol), Indoline (1 mmol).

  • Base: Sodium Hydroxide (NaOH) (0.2 g, 5 mmol).

  • Solvent: Ethanol or Methanol (5.0 mL).

  • Procedure:

    • A mixture of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde and indoline in equimolar amounts is prepared in either ethanol or methanol.

    • Sodium hydroxide is added to the mixture.

    • The reaction mixture is stirred at room temperature for 1 hour.

    • The reaction progress is monitored using TLC.

    • The resulting solid product is isolated by filtration and recrystallized from ethanol.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the SNAr reaction of a dichloropyrimidine with an amine nucleophile.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis Reactants Dichloropyrimidine + Amine Nucleophile Solvent Add Solvent (e.g., Ethanol) Reactants->Solvent Dissolve Base Add Base (e.g., TEA) Solvent->Base Heating Heat to Reflux Base->Heating Monitoring Monitor by TLC Heating->Monitoring Periodically Isolation Isolate Solid (Filtration) Monitoring->Isolation Upon Completion Purification Purify Product (Recrystallization) Isolation->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Caption: General workflow for SNAr amination of dichloropyrimidines.

Discussion on Base Efficacy

The choice between an organic base like triethylamine (TEA) or an inorganic base like sodium hydroxide (NaOH) can lead to different outcomes.

Organic Bases (e.g., TEA, DIPEA): These are commonly used under milder conditions and are suitable for a wide range of amine nucleophiles.[1] Triethylamine in refluxing ethanol provides a standard condition for SNAr amination reactions.[1][2] The use of a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) can also be effective, as seen in related SNAr reactions.[3][4]

Inorganic Bases (e.g., NaOH, K2CO3, Na2CO3): Strong inorganic bases like NaOH can be highly effective, even at room temperature, leading to high yields in shorter reaction times.[2] However, the increased alkalinity of the reaction medium when using NaOH can sometimes lead to unexpected side products through solvolysis, especially when alcohols are used as solvents, due to the formation of alkoxide ions.[2] Weaker inorganic bases like sodium carbonate (Na2CO3) are often used in combination with an organic base in aqueous media.[4]

The regioselectivity of SNAr reactions on substituted dichloropyrimidines is a complex issue. For 2,4-dichloropyrimidines, substitution generally occurs selectively at the C-4 position.[3][5][6] However, the presence of electron-donating or electron-withdrawing groups on the pyrimidine ring can alter this selectivity, sometimes favoring substitution at the C-2 position.[7][8] The choice of base can also play a role in directing the regioselectivity of the reaction.[9]

References

The Strategic Role of 5-Amino-4,6-dichloro-2-methylpyrimidine in the Synthesis of Novel Triazolopyrimidine Herbicides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the agrochemical industry, the quest for novel herbicides with improved efficacy, selectivity, and environmental profiles is a continuous endeavor. A key building block in this pursuit is 5-Amino-4,6-dichloro-2-methylpyrimidine, a versatile intermediate for the synthesis of potent triazolopyrimidine sulfonanilide herbicides. This guide provides a comparative analysis of herbicides derived from this precursor, focusing on their synthesis, mechanism of action, and performance against commercially available alternatives, supported by experimental data from scientific literature.

The primary class of herbicides synthesized from this compound are the triazolopyrimidine sulfonanilides. These compounds are highly effective inhibitors of the enzyme acetolactate synthase (ALS), a critical component in the biosynthesis of branched-chain amino acids in plants.[1][2] By targeting this enzyme, these herbicides disrupt essential metabolic pathways, leading to the cessation of plant growth and eventual death.[1][2] A prominent example of a commercial herbicide synthesized from this pyrimidine derivative is Florasulam.[3][4]

Comparative Performance of Triazolopyrimidine Herbicides

The efficacy of triazolopyrimidine herbicides derived from this compound is often compared with other ALS inhibitors and herbicides with different modes of action. The following tables summarize the herbicidal activity of Florasulam and a structurally related triazolopyrimidine herbicide, Penoxsulam, against various weed species.

Table 1: Comparative Herbicidal Efficacy of Florasulam and Penoxsulam

Weed SpeciesHerbicideApplication Rate (g a.i./ha)Weed Control Efficiency (%)Reference
Conyza canadensis (Horseweed)Florasulam + Penoxsulam (GF-2581)7.5 + 15>95 (long-term control)[5]
Sonchus oleraceus (Common Sowthistle)Florasulam + Penoxsulam (GF-2581)7.5 + 15>90[5]
Stellaria media (Common Chickweed)Florasulam + Penoxsulam (GF-2581)7.5 + 15>95[5]
Broadleaf Weeds (general)Florasulam5Effective control[3]
Echinochloa crus-galli (Barnyardgrass)Penoxsulam30-40Lower efficacy than some common herbicides[6]
Sedges and Broadleaf WeedsPenoxsulam30-40Lower efficacy than some common herbicides[6]

Table 2: Comparison of Florasulam with Other Commercial Herbicides

Weed SpeciesHerbicideApplication Rate (g a.i./ha)Weed Control Efficiency (%)Reference
Conyza canadensis (Horseweed)Pyraflufen-ethyl + FlorasulamNot Specified>95
Conyza canadensis (Horseweed)MCPA + FlorasulamNot SpecifiedAcceptable (at 21 DAT)
Broadleaf Weeds in OlivesFlorasulam + Penoxsulam (GF-2581)7.5 + 15Significantly greater than Flumioxazin[5]
Broadleaf Weeds in CerealsFlorasulam5High selectivity and efficacy[7]

Synthesis of a Novel Herbicide: The Florasulam Example

The synthesis of Florasulam from this compound is a multi-step process that highlights the utility of this intermediate. The general synthetic pathway involves the formation of a triazolopyrimidine core, followed by sulfonation and coupling with a substituted aniline.

Synthesis_Workflow A 5-Amino-4,6-dichloro- 2-methylpyrimidine B [1,2,4]Triazolo[1,5-c]pyrimidine intermediate A->B Cyclization C Sulfonyl Chloride Derivative B->C Sulfonation D Florasulam (Final Product) C->D Coupling Reaction E 2,6-Difluoroaniline E->D

Fig. 1: Simplified synthetic workflow for Florasulam.
Experimental Protocols

Synthesis of 8-fluoro-5-methoxy[8][9][10]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride (Intermediate C):

The synthesis of the key sulfonyl chloride intermediate from the corresponding triazolopyrimidine amine is a critical step. A general procedure involves diazotization followed by sulfochlorination.

  • Materials: 5-methoxy-8-fluoro-[8][9][10]triazolo[1,5-c]pyrimidine-2-amine, sodium nitrite, hydrochloric acid, sulfur dioxide, copper(I) chloride.

  • Procedure:

    • The starting amine is suspended in a suitable acidic medium (e.g., concentrated hydrochloric acid).

    • A solution of sodium nitrite in water is added dropwise at a low temperature (0-5 °C) to form the diazonium salt.

    • This diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride.

    • The reaction mixture is stirred at room temperature until the reaction is complete.

    • The product is isolated by filtration, washed with water, and dried to yield the sulfonyl chloride intermediate.[3]

Final Coupling Reaction to Synthesize Florasulam (D):

The final step involves the coupling of the sulfonyl chloride intermediate with 2,6-difluoroaniline.

  • Materials: 8-fluoro-5-methoxy[8][9][10]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride, 2,6-difluoroaniline, a base (e.g., triethylamine or pyridine), and a suitable solvent (e.g., acetonitrile or dichloromethane).[3][11]

  • Procedure:

    • 2,6-difluoroaniline is dissolved in the chosen solvent.

    • The sulfonyl chloride intermediate is added to the solution.

    • A base is then added, and the reaction mixture is stirred at a controlled temperature (e.g., 40°C) for several hours.[3]

    • Upon completion, the reaction is quenched, and the product is isolated by filtration and purified by recrystallization to yield Florasulam.[3]

Mechanism of Action: ALS Inhibition

The herbicidal activity of Florasulam and other triazolopyrimidine sulfonanilides stems from their potent inhibition of the acetolactate synthase (ALS) enzyme. This enzyme catalyzes the first step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for protein synthesis and plant growth.

ALS_Inhibition_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Inhibition by Florasulam Pyruvate Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate ALS Enzyme alpha_Ketobutyrate alpha_Ketobutyrate Val_Leu Valine & Leucine Acetolactate->Val_Leu Subsequent Steps Protein Protein Synthesis & Plant Growth Val_Leu->Protein Isoleucine Isoleucine alpha_Ketobutyrate->Isoleucine Subsequent Steps Isoleucine->Protein Florasulam Florasulam Florasulam->Acetolactate Inhibits

Fig. 2: Mechanism of action of Florasulam via ALS inhibition.

Herbicidal Activity Bioassay Protocol

To evaluate the herbicidal efficacy of newly synthesized compounds, a whole-plant bioassay is a standard method.

  • Plant Material: Seeds of various weed species (e.g., Conyza canadensis, Stellaria media) and crop species (e.g., wheat, barley) are sown in pots containing a suitable growth medium.

  • Herbicide Application:

    • Test compounds are formulated as a solution or suspension at various concentrations.

    • The herbicide formulations are applied to the plants at a specific growth stage (e.g., 2-4 leaf stage) using a laboratory sprayer to ensure uniform coverage.

    • A control group is treated with a formulation blank (without the active ingredient).

  • Evaluation:

    • Treated plants are maintained in a controlled environment (greenhouse or growth chamber).

    • Herbicidal injury is visually assessed at regular intervals (e.g., 7, 14, and 21 days after treatment) on a percentage scale (0% = no injury, 100% = complete plant death).

    • At the end of the experiment, the fresh or dry weight of the above-ground biomass can be measured to quantify the herbicidal effect.[12]

Conclusion

This compound serves as a crucial and versatile precursor in the synthesis of highly effective triazolopyrimidine sulfonanilide herbicides like Florasulam. These herbicides demonstrate potent and selective control of a wide range of broadleaf weeds by inhibiting the essential plant enzyme ALS. The comparative data indicates that herbicides derived from this pyrimidine intermediate are competitive with and can be complementary to other commercial herbicides. The detailed synthetic and bioassay protocols provided in this guide offer a valuable resource for researchers and professionals in the agrochemical industry, facilitating the development of the next generation of crop protection solutions.

References

Safety Operating Guide

Essential Safety and Logistical Guide for Handling 5-Amino-4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Operational and Safety Plan

This guide provides crucial, immediate safety and logistical information for the handling and disposal of 5-Amino-4,6-dichloro-2-methylpyrimidine (CAS No: 39906-04-2). Adherence to these procedures is paramount to ensure personal safety and the integrity of research. This document offers step-by-step guidance to address specific operational questions, aiming to be the preferred source for laboratory safety and chemical handling information.

Immediate Safety and Hazard Information

This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, it is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] It is imperative to use this chemical in a well-ventilated area, preferably within a certified chemical fume hood, and to wear appropriate personal protective equipment at all times.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles that meet ANSI Z.87.1 standards are mandatory. A face shield should be worn over safety glasses when there is a risk of splashing or dust generation.[3][4]Protects against serious eye irritation from dust or splashes.[1][2]
Skin Protection Wear chemical-resistant gloves (e.g., Nitrile, Neoprene) and a lab coat. For tasks with a higher risk of exposure, chemical-resistant coveralls are recommended.[5]Prevents skin irritation upon contact.[1][2]
Respiratory Protection If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with an appropriate particulate filter is required.[5]Prevents respiratory tract irritation from inhalation of dust.[1][2]
Foot Protection Wear closed-toe, chemical-resistant footwear.[5]Protects feet from spills.

Glove Selection Considerations:

While nitrile gloves offer broad protection for short-term use, it is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times, especially for prolonged handling.[3] For chlorinated aromatic compounds, thicker gloves and double-gloving can provide enhanced protection.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure Route First Aid Protocol
Inhalation Move the individual to fresh air and keep them at rest in a comfortable breathing position. If the person feels unwell, seek immediate medical attention.[2][6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek immediate medical attention.[1][2]
Ingestion If the person is conscious, rinse their mouth with water. Do NOT induce vomiting. Seek medical attention if the person feels unwell.[2][8]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key stages of handling this chemical within a laboratory setting.

Safe Handling and Disposal Workflow for this compound cluster_emergency Emergency Procedures A Receipt and Storage B Pre-Experiment Preparation A->B Retrieve from Storage I Spill/Emergency Response A->I Spill during storage C Weighing and Transfer B->C Proceed to Weighing D Experimental Use (e.g., Reaction Setup) C->D Transfer to Reaction C->I Spill during weighing E Post-Experiment Cleanup D->E Reaction Complete D->I Spill during reaction F Waste Segregation E->F Generate Waste G Waste Storage F->G Store Waste Appropriately H Waste Disposal G->H Scheduled Pickup

Caption: Workflow for the safe handling and disposal of this compound.

Step-by-Step Handling Procedures
  • Receipt and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

    • Keep the container tightly closed.[5]

  • Pre-Experiment Preparation:

    • Review the Safety Data Sheet (SDS) thoroughly before starting any work.

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Prepare all necessary equipment and PPE.

  • Weighing and Transfer (to be performed in a chemical fume hood):

    • Place a tared weigh boat on an analytical balance inside the fume hood.

    • Carefully transfer the required amount of the solid chemical to the weigh boat using a clean spatula.

    • Minimize the generation of dust.

    • Once the desired amount is weighed, carefully transfer it to the reaction vessel.

    • Clean the spatula and any contaminated surfaces immediately.

  • Experimental Use:

    • This compound is often used as an intermediate in the synthesis of kinase inhibitors.[9] A common application involves nucleophilic aromatic substitution (SNAr) reactions.

    • Set up the reaction in a fume hood, ensuring all joints are properly sealed.

  • Post-Experiment Cleanup:

    • Decontaminate all glassware and equipment that came into contact with the chemical.

    • Wipe down the work area in the fume hood with an appropriate solvent (e.g., ethanol) and then soapy water.

Experimental Protocol: Synthesis of a Kinase Inhibitor Intermediate via SNAr Reaction

This protocol provides a general methodology for a nucleophilic aromatic substitution reaction, a common application for this compound in drug discovery.

Objective: To synthesize a mono-substituted pyrimidine derivative by reacting this compound with a primary or secondary amine.

Materials:

  • This compound

  • A primary or secondary amine (e.g., cyclopentylamine)

  • A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

  • An appropriate solvent (e.g., isopropanol)

  • Round-bottom flask with a stir bar

  • Condenser (if heating is required)

  • Nitrogen or argon line for inert atmosphere

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup:

    • In a chemical fume hood, add this compound (1.0 equivalent) to a dry round-bottom flask equipped with a stir bar.

    • Add the solvent (e.g., isopropanol) to dissolve or suspend the starting material.

    • Begin stirring the mixture.

  • Addition of Reagents:

    • Add the amine (1.1 equivalents) to the reaction mixture.

    • Add the base (1.5 equivalents) dropwise to the stirring solution.

  • Reaction Monitoring:

    • Stir the reaction at room temperature or heat as necessary.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature if it was heated.

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to isolate the desired mono-substituted product.

Experimental Workflow Diagram:

Experimental Workflow for SNAr Reaction A Reaction Setup (in fume hood) B Addition of Reagents (Amine and Base) A->B C Reaction Monitoring (TLC or LC-MS) B->C D Workup (Solvent removal, extraction) C->D Reaction Complete E Purification (Column Chromatography) D->E F Product Characterization E->F

Caption: Step-by-step workflow for the synthesis of a kinase inhibitor intermediate.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container for hazardous waste.

  • Contaminated Materials: Any items such as gloves, weigh boats, or paper towels that are contaminated with the chemical should be disposed of as hazardous solid waste.

  • Liquid Waste: Reaction mixtures and solvent washes containing this compound should be collected in a designated "Halogenated Organic Waste" container.[10][11] Do not mix with non-halogenated waste.

Spill Cleanup Procedure

In the event of a spill, follow these steps:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.

  • Personal Protection: Don the appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.

  • Containment: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[1] For a liquid spill, use an inert absorbent material to contain and absorb the spill.

  • Decontamination: After the bulk of the spill has been cleaned up, decontaminate the area by wiping it down with a cloth dampened with a suitable solvent, followed by soap and water.

  • Disposal: All contaminated cleaning materials must be disposed of as hazardous waste.

Disposal Workflow Diagram:

Waste Disposal Workflow A Identify Waste Type (Solid, Liquid, Contaminated PPE) B Segregate into Labeled Hazardous Waste Containers A->B C Store in Designated Secondary Containment Area B->C D Arrange for Pickup by Environmental Health & Safety (EHS) C->D

Caption: A streamlined process for the safe disposal of chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-4,6-dichloro-2-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
5-Amino-4,6-dichloro-2-methylpyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.